molecular formula C145H232N38O33S3 B15597951 SHLP-4

SHLP-4

Número de catálogo: B15597951
Peso molecular: 3131.8 g/mol
Clave InChI: DDPLJTVPINQBMA-QPWJVENPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SHLP-4 is a useful research compound. Its molecular formula is C145H232N38O33S3 and its molecular weight is 3131.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C145H232N38O33S3

Peso molecular

3131.8 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C145H232N38O33S3/c1-20-83(16)116(139(212)177-107(75-217)135(208)163-93(50-37-59-158-145(154)155)123(196)180-115(82(14)15)141(214)183-60-38-51-108(183)136(209)172-102(70-88-45-31-24-32-46-88)133(206)182-117(84(17)185)140(213)173-101(69-87-43-29-23-30-44-87)129(202)170-100(68-86-41-27-22-28-42-86)128(201)171-103(71-109(148)186)131(204)167-97(64-77(4)5)126(199)176-106(74-184)134(207)175-105(142(215)216)66-79(8)9)181-122(195)91(47-33-34-56-146)160-111(188)73-159-119(192)90(48-35-57-156-143(150)151)161-120(193)92(49-36-58-157-144(152)153)162-130(203)104(72-110(149)187)174-138(211)114(81(12)13)179-132(205)98(65-78(6)7)168-127(200)99(67-85-39-25-21-26-40-85)169-121(194)95(55-62-219-19)165-137(210)113(80(10)11)178-124(197)94(52-53-112(189)190)164-125(198)96(63-76(2)3)166-118(191)89(147)54-61-218-18/h21-32,39-46,76-84,89-108,113-117,184-185,217H,20,33-38,47-75,146-147H2,1-19H3,(H2,148,186)(H2,149,187)(H,159,192)(H,160,188)(H,161,193)(H,162,203)(H,163,208)(H,164,198)(H,165,210)(H,166,191)(H,167,204)(H,168,200)(H,169,194)(H,170,202)(H,171,201)(H,172,209)(H,173,213)(H,174,211)(H,175,207)(H,176,199)(H,177,212)(H,178,197)(H,179,205)(H,180,196)(H,181,195)(H,182,206)(H,189,190)(H,215,216)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)/t83-,84+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,113-,114-,115-,116-,117-/m0/s1

Clave InChI

DDPLJTVPINQBMA-QPWJVENPSA-N

Origen del producto

United States

Foundational & Exploratory

SHLP-4 Peptide: A Technical Guide to its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHLP-4 (Small Humanin-Like Peptide 4) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA gene (MT-RNR2). As a member of the SHLP family, it is emerging as a bioactive signaling molecule with potential roles in cellular regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's function, drawing from the available scientific literature. It details its role in promoting cell proliferation and its putative involvement in anti-apoptotic processes. This document also outlines the experimental methodologies used to assess its function and presents a hypothesized signaling pathway. Due to the nascent stage of this compound research, this guide also highlights the existing knowledge gaps and suggests future research directions to fully elucidate its therapeutic potential.

Introduction to this compound

Small Humanin-Like Peptides (SHLPs) are a family of six peptides (SHLP1-6) that, like the well-characterized peptide Humanin, are encoded by small open reading frames within the mitochondrial 16S rRNA gene.[1] This discovery has expanded the known coding capacity of the mitochondrial genome and introduced a new class of signaling molecules that may regulate various cellular processes.

This compound is a 26-amino-acid peptide with the sequence MLEVMFLVNRRGKICRVPFTFFNLSL.[2] Endogenous expression of this compound has been detected in the liver and prostate, suggesting tissue-specific roles.[1] Like other SHLPs, this compound is considered a potential mediator of mitochondrial retrograde signaling, a communication pathway from the mitochondria to the nucleus that can influence cellular responses to metabolic stress and other stimuli.

Core Functions of this compound

The primary function attributed to this compound is the promotion of cellular proliferation.[1] Additionally, while less substantiated, a role in the inhibition of apoptosis has been suggested for the broader SHLP family.

Promotion of Cell Proliferation

The key evidence for this compound's proliferative function comes from in vitro studies on murine pancreatic beta-cells (NIT-1).[1] In these experiments, treatment with this compound led to an increase in cell proliferation.[1] This effect is particularly relevant for the study of diabetes, where the preservation and proliferation of insulin-producing beta-cells is a major therapeutic goal.

Potential Role in Apoptosis

While direct experimental evidence for this compound's anti-apoptotic effects is limited, the broader family of SHLPs, particularly SHLP2 and SHLP3, have demonstrated protective effects against apoptosis.[1] It is hypothesized that this compound may share some of these cytoprotective properties. Further investigation is required to confirm and quantify the anti-apoptotic activity of this compound.

Quantitative Data

Specific quantitative data for the effects of this compound are not extensively detailed in the primary literature. The seminal paper by Cobb et al. (2016) focuses its quantitative analysis on SHLP2 and SHLP3. However, for comparative context, the qualitative findings for this compound are presented alongside the more detailed data for SHLP2.

PeptideFunctionCell LineAssayQuantitative EffectReference
This compound Cell Proliferation NIT-1 (murine pancreatic beta-cells) BrdU incorporation Promoted cell proliferation (specific fold-change not reported) Cobb et al., 2016
SHLP-2Cell ProliferationNIT-1 (murine pancreatic beta-cells)BrdU incorporation~1.5-fold increase in proliferation (p < 0.05)Cobb et al., 2016
SHLP-2Anti-apoptosisNIT-1 and 22Rv1 (human prostate cancer cells)DNA fragmentationSignificant decrease in apoptosis (p < 0.01)Cobb et al., 2016

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound and related peptides. These protocols are based on standard laboratory practices and the descriptions provided in the relevant literature.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is designed to assess the effect of this compound on the proliferation of NIT-1 cells.

Materials:

  • NIT-1 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free culture medium

  • Synthetic this compound peptide (and control peptide)

  • BrdU Labeling Reagent (e.g., from a commercial kit)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed NIT-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete culture medium and incubate for 24 hours.

  • After 24 hours, aspirate the complete medium and wash the cells with PBS.

  • Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treat the cells with varying concentrations of this compound peptide (e.g., 100 nM, as used for other SHLPs) or a control peptide in serum-free medium.

  • Incubate the cells for 24 hours.

  • Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium and fix the cells with a fixing/denaturing solution for 30 minutes.

  • Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound antibody.

  • Add the enzyme substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Assay (DNA Fragmentation)

This protocol describes a method to assess the potential anti-apoptotic effects of this compound.

Materials:

  • Cells of interest (e.g., NIT-1 or 22Rv1)

  • Culture medium

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or serum starvation)

  • This compound peptide (and control peptide)

  • Cell lysis buffer

  • RNase A

  • Proteinase K

  • Agarose (B213101) gel

  • Electrophoresis buffer

  • DNA loading dye

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with this compound or a control peptide for a specified period (e.g., 1 hour).

  • Induce apoptosis using an appropriate stimulus (e.g., serum starvation for 24 hours).

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with PBS and centrifuge to obtain a cell pellet.

  • Lyse the cells with lysis buffer.

  • Treat the lysate with RNase A to remove RNA.

  • Treat with Proteinase K to digest proteins.

  • Precipitate the DNA with ethanol.

  • Resuspend the DNA pellet in a suitable buffer.

  • Mix the DNA with loading dye and load it onto an agarose gel.

  • Perform electrophoresis to separate the DNA fragments.

  • Stain the gel with a DNA stain and visualize the DNA fragmentation pattern using a gel documentation system. The characteristic "ladder" pattern is indicative of apoptosis.

Signaling Pathways

The precise signaling pathway for this compound has not yet been elucidated. However, it is hypothesized that, similar to other SHLPs and Humanin, it may activate intracellular signaling cascades upon binding to a yet-to-be-identified cell surface receptor. A putative pathway involving the activation of the ERK and STAT3 pathways is presented below.

SHLP4_Signaling_Pathway SHLP4 This compound Peptide Receptor Putative Receptor SHLP4->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Promotes ApoptosisInhibition Apoptosis Inhibition Nucleus->ApoptosisInhibition Inhibits

Caption: Putative signaling pathway of this compound.

This diagram illustrates a hypothesized mechanism where this compound binds to a putative cell surface receptor, leading to the activation of the ERK and STAT3 signaling pathways. These pathways are known to regulate gene expression in the nucleus, which in turn could promote cell proliferation and inhibit apoptosis. It is crucial to note that this pathway is speculative and requires experimental validation for this compound.

Experimental Workflow

The logical flow of research leading to the current understanding of this compound's function can be visualized as follows:

SHLP4_Workflow Bioinformatics Bioinformatic analysis of MT-RNR2 gene Identification Identification of SHLP 1-6 sORFs Bioinformatics->Identification Synthesis Synthesis of SHLP peptides Identification->Synthesis InVitro In vitro functional screening Synthesis->InVitro Proliferation Cell Proliferation Assays (e.g., BrdU) InVitro->Proliferation Apoptosis Apoptosis Assays (e.g., DNA fragmentation) InVitro->Apoptosis SHLP4_Function This compound promotes proliferation in NIT-1 cells Proliferation->SHLP4_Function

Caption: Experimental workflow for this compound function discovery.

This flowchart depicts the process from the initial bioinformatic identification of Small Open Reading Frames (sORFs) in the mitochondrial 16S rRNA gene to the synthesis of the SHLP peptides and their subsequent in vitro functional screening, which led to the discovery of this compound's proliferative effects.

Conclusion and Future Directions

This compound is a promising mitochondrial-derived peptide with a demonstrated role in promoting cell proliferation. Its discovery and initial characterization have opened new avenues for understanding the regulatory roles of the mitochondrial genome. However, research on this compound is still in its infancy, and several key questions remain unanswered.

Future research should focus on:

  • Quantitative Analysis: Conducting dose-response studies to quantify the proliferative and any potential anti-apoptotic effects of this compound.

  • Mechanism of Action: Elucidating the specific signaling pathways activated by this compound, including the identification and validation of its cell surface receptor.

  • In Vivo Studies: Investigating the physiological roles of this compound in animal models to understand its effects on tissue homeostasis, particularly in the liver and prostate where it is endogenously expressed.

  • Therapeutic Potential: Exploring the potential of this compound as a therapeutic agent for conditions characterized by a loss of functional cells, such as type 1 diabetes or certain neurodegenerative diseases.

A deeper understanding of this compound's function and mechanism of action will be critical for harnessing its full therapeutic potential and for advancing the field of mitochondrial-derived peptides.

References

An In-depth Technical Guide to Small Humanin-Like Peptide 4 (SHLP-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-Like Peptide 4 (SHLP-4) is a recently identified microprotein belonging to the class of mitochondrial-derived peptides (MDPs). Encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA (MT-RNR2) gene, this compound is a key player in cellular signaling, demonstrating a notable impact on cell proliferation. This technical guide provides a comprehensive overview of the discovery, origin, and biological functions of this compound, with a focus on the experimental protocols used for its characterization and the available quantitative data. Furthermore, this document outlines the current understanding of its signaling pathways and presents visual representations of key experimental workflows.

Discovery and Origin

The discovery of this compound, along with five other Small Humanin-Like Peptides (SHLP1-3, 5-6), was the result of an in silico search for potential small open reading frames (sORFs) within the 16S rRNA region of the mitochondrial DNA. This research, conducted by Cobb et al. in 2016, identified six sequences encoding peptides ranging from 20 to 38 amino acids in length. The existence of these peptides was subsequently confirmed through immunoblotting and their transcripts validated by qPCR and Northern blotting.

Genetic Locus and Peptide Sequence

This compound originates from the MT-RNR2 gene, the same mitochondrial gene that encodes for the 16S ribosomal RNA and another well-studied MDP, Humanin. The peptide sequence of human this compound is:

Met-Leu-Glu-Val-Met-Phe-Leu-Val-Asn-Arg-Arg-Gly-Lys-Ile-Cys-Arg-Val-Pro-Phe-Thr-Phe-Phe-Asn-Leu-Ser-Leu

Tissue Distribution

Immunoblot analysis has revealed a specific tissue distribution pattern for this compound. In mice, this compound expression has been detected in the liver and prostate.[1] This distinct expression pattern suggests a specialized physiological role for this compound in these tissues.

Biological Function: A Role in Cell Proliferation

Current research indicates that this compound is a biologically active peptide with a significant function in regulating cell growth. In vitro studies have demonstrated that this compound can increase the proliferation of specific cell lines.[1]

Quantitative Data on Cell Proliferation

The primary quantitative data on the proliferative effects of this compound comes from studies on mouse pancreatic beta-cell line (NIT-1). The following table summarizes the observed effects.

Cell LineTreatmentConcentrationEffect on Proliferation (relative to control)Reference
NIT-1Synthetic this compound100 nM~1.25-fold increase[Cobb et al., 2016, Aging (Albany NY)][1]

Note: The quantitative value is an estimation based on the graphical data presented in the cited publication.

Experimental Protocols

The following section details the methodologies employed in the key experiments to elucidate the function of this compound.

Cell Culture
  • Cell Lines: Mouse pancreatic beta-cell line (NIT-1) and human prostate cancer cell line (22Rv1) were utilized.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • The culture medium was replaced with serum-free medium containing 100 nM of synthetic this compound or a control peptide.

    • After 24 hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was added to each well.

    • Incubation was continued for a further 4 hours to allow for BrdU incorporation into newly synthesized DNA.

    • The cells were then fixed, and the DNA was denatured.

    • A peroxidase-conjugated anti-BrdU antibody was added to detect the incorporated BrdU.

    • The substrate solution was added, and the colorimetric reaction was measured using a microplate reader at 450 nm.

experimental_workflow_cell_proliferation cluster_setup Assay Setup cluster_treatment Treatment cluster_brdu BrdU Labeling and Detection seed_cells Seed NIT-1 or 22Rv1 cells in 96-well plate adhere Allow cells to adhere seed_cells->adhere serum_starve Replace with serum-free medium adhere->serum_starve add_shlp4 Add 100 nM this compound or control peptide serum_starve->add_shlp4 incubate_24h Incubate for 24h add_shlp4->incubate_24h add_brdu Add BrdU incubate_24h->add_brdu incubate_4h Incubate for 4h add_brdu->incubate_4h fix_denature Fix and denature DNA incubate_4h->fix_denature add_antibody Add anti-BrdU-peroxidase antibody fix_denature->add_antibody add_substrate Add substrate and measure absorbance add_antibody->add_substrate

Figure 1. Experimental workflow for the BrdU cell proliferation assay.

Signaling Pathway

The precise signaling pathway through which this compound exerts its proliferative effects has not yet been fully elucidated. However, based on the known mechanisms of other mitochondrial-derived peptides, particularly Humanin and SHLP2, some potential pathways can be hypothesized.

Humanin is known to interact with cell surface receptor complexes, leading to the activation of the JAK/STAT and MAPK/ERK signaling pathways. Similarly, SHLP2 has been shown to induce the phosphorylation of STAT3 and ERK. It is plausible that this compound may also utilize one or more of these pathways to promote cell proliferation. Further research, including receptor binding studies and analysis of downstream effector phosphorylation, is required to confirm the specific signaling cascade activated by this compound.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade (Hypothetical) cluster_nucleus Nucleus SHLP4 This compound Receptor Hypothetical Receptor SHLP4->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Activation) Receptor->Signal_Transduction Activation Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) Signal_Transduction->Downstream_Effectors Phosphorylation Cascade Gene_Expression Altered Gene Expression Downstream_Effectors->Gene_Expression Nuclear Translocation Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation

References

SHLP-4 Expression in Human Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome. Like other members of the SHLP family, this compound is a small peptide of 26 amino acids and is emerging as a potential modulator of cellular processes.[1] Preliminary evidence suggests a role for this compound in promoting cell proliferation. This technical guide provides a comprehensive overview of the current knowledge on this compound expression in human tissues, details experimental protocols for its detection, and discusses its potential signaling pathways.

Data Presentation: this compound Expression

Quantitative data on this compound expression across a wide range of human tissues is currently limited in publicly available databases. The primary evidence for its expression comes from studies in mouse tissues and human cell lines.

Table 1: Documented Expression of this compound

Tissue/Cell TypeOrganismMethod of DetectionExpression LevelReference
LiverMouseImmunoblottingDetected
ProstateMouseImmunoblottingDetected
22Rv1 (Human Prostate Cancer Cell Line)HumanRT-PCR and SequencingMitochondrial sORF detected

Signaling Pathways

The precise signaling pathway for this compound has not yet been fully elucidated. However, studies on other mitochondrial-derived peptides, such as humanin (B1591700) and SHLP2, provide potential insights into the pathways that this compound might modulate. Humanin is known to activate the ERK1/2, AKT, and STAT3 signaling pathways through the GP130/IL6ST receptor complex.[2] SHLP2 has been shown to involve the ERK and STAT3 pathways in promoting cell survival.[1] A patent application has suggested that SHLPs 1-5 can induce temporally distinct activation of the ERK pathway.[3] Given that this compound is implicated in cell proliferation, it is plausible that its mechanism of action involves one or more of these key signaling cascades.

SHLP_Signaling_Hypothesis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound Receptor Hypothetical Receptor This compound->Receptor Upstream_Kinase Upstream Kinase (e.g., MEK) Receptor->Upstream_Kinase ? ERK ERK Upstream_Kinase->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Hypothetical signaling pathway for this compound-mediated cell proliferation.

Experimental Protocols

Detailed and validated protocols specifically for the detection of this compound are not widely published. The following sections provide adapted methodologies for key experiments based on best practices for small, mitochondrial-derived peptides.

Western Blotting for this compound Detection

Detecting small peptides like this compound via Western blot can be challenging due to their low molecular weight and potential for poor membrane retention.[4][5] Optimization of the standard protocol is critical.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection tissue Tissue Homogenization (RIPA Buffer + Protease Inhibitors) lysis Cell Lysis tissue->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant denature Denaturation (Laemmli Buffer, 95°C, 5 min) protein_quant->denature sds_page SDS-PAGE (15-20% Tricine Gel) denature->sds_page transfer Electrotransfer (0.2 µm PVDF membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-SHLP-4, 4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Workflow for Western blotting of this compound.

Methodology:

  • Sample Preparation: Homogenize human tissue samples in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to prevent degradation.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on a 15-20% Tricine-SDS-PAGE gel, which provides better resolution for small peptides.

  • Electrotransfer: Transfer the separated proteins to a 0.2 µm pore size PVDF membrane. A wet transfer system is recommended for small peptides, and the transfer time should be optimized (e.g., 1 hour at 100V).

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined by titration.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for this compound Localization

IHC can be used to visualize the distribution of this compound within human tissue sections. Given its mitochondrial origin, a subcellular localization pattern is expected.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure fixation Fixation (10% Neutral Buffered Formalin) embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced, Citrate (B86180) Buffer pH 6.0) deparaffin->antigen_retrieval blocking Blocking (Normal Serum, 1 hour) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-SHLP-4, 4°C, overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain

Workflow for immunohistochemical staining of this compound.

Methodology:

  • Tissue Preparation: Fix human tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath. This step is crucial for unmasking the antigen epitopes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Then, block non-specific antibody binding by incubating with normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-SHLP-4 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

RT-qPCR for this compound mRNA Expression

RT-qPCR can be used to quantify the relative expression of the this compound encoding sequence within the mitochondrial 16S rRNA.

RTqPCR_Workflow cluster_rna RNA Extraction & cDNA Synthesis cluster_qpcr Quantitative PCR rna_extraction Total RNA Extraction (Trizol or Kit-based) dnase DNase Treatment rna_extraction->dnase cdna_synthesis Reverse Transcription (Random Primers) dnase->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green, this compound Primers) cdna_synthesis->qpcr_setup amplification Amplification & Data Collection qpcr_setup->amplification analysis Data Analysis (ΔΔCt Method) amplification->analysis

Workflow for RT-qPCR analysis of this compound expression.

Methodology:

  • RNA Extraction: Extract total RNA from human tissue samples using a Trizol-based method or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating mitochondrial DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random hexamer primers.

  • Primer Design: Design primers specific to the this compound encoding region of the human mitochondrial 16S rRNA. Primers should be validated for specificity and efficiency.

  • qPCR: Perform quantitative PCR using a SYBR Green-based detection method. Include a nuclear-encoded housekeeping gene (e.g., GAPDH, B2M) for normalization.

  • Data Analysis: Calculate the relative expression of this compound using the comparative Ct (ΔΔCt) method.

Conclusion

This compound is a promising mitochondrial-derived peptide with a potential role in cell proliferation. While our understanding of its expression in human tissues and its specific signaling pathways is still in its infancy, the methodologies outlined in this guide provide a framework for researchers to investigate this novel peptide further. Future studies focusing on quantitative expression analysis in a broader range of human tissues and elucidation of its signaling cascade will be crucial for understanding its physiological and pathological significance.

References

An In-depth Technical Guide on the Role of SHLP-4 in Mitochondrial Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a member of the Small Humanin-like Peptides (SHLPs) family, a group of six peptides encoded by the mitochondrial 16S ribosomal RNA (rRNA) gene.[1] These mitochondrial-derived peptides (MDPs) are emerging as a new class of signaling molecules that play crucial roles in cellular homeostasis, metabolism, and survival.[2] While extensive research has been conducted on other members of the SHLP family, particularly SHLP2 and SHLP3, this compound remains a less-characterized yet potentially significant peptide in mitochondrial signaling. This guide provides a comprehensive overview of the current knowledge on this compound, focusing on its core functions, quantitative data, and the experimental protocols used for its study.

Core Concepts of this compound Function

This compound, like its counterparts, is believed to be involved in the intricate communication network between mitochondria and the rest of the cell, often referred to as retrograde signaling.[3] The primary function attributed to this compound to date is its role in promoting cell proliferation.[1]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data available for this compound, primarily from the foundational study by Cobb et al. (2016).

Table 1: Tissue-Specific Expression of this compound in C57BL/6 Mice

TissueRelative Expression Level (Normalized to GAPDH)
LiverDetected
ProstateDetected
HeartNot Detected
BrainNot Detected
SpleenNot Detected
KidneyNot Detected
TestisNot Detected
Skeletal MuscleNot Detected

Data extracted from Cobb et al. (2016).[1] The study used immunoblotting to assess the relative expression levels.

Table 2: Effect of this compound on Cell Proliferation

Cell LineTreatmentProliferation (Fold Change vs. Control)P-value
NIT-1 (mouse insulinoma)100 nM this compound for 24h~1.5< 0.05

Data extracted from Cobb et al. (2016).[1] Proliferation was assessed by BrdU incorporation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Western Blotting for this compound Tissue Expression

Objective: To determine the relative expression levels of endogenous this compound in various mouse tissues.

Methodology:

  • Tissue Lysate Preparation: Tissues from C57BL/6 mice were homogenized in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) were separated on a 4-20% Tris-Glycine gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane was incubated overnight at 4°C with a custom rabbit polyclonal anti-SHLP-4 antibody.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged. GAPDH was used as a loading control.[1]

Cell Proliferation Assay (BrdU Incorporation)

Objective: To quantify the effect of this compound on the proliferation of NIT-1 cells.

Methodology:

  • Cell Culture and Treatment: Murine NIT-1 pancreatic β-cells were cultured in complete media. For the experiment, cells were seeded in 96-well plates and serum-starved. Subsequently, cells were treated with 100 nM of synthetic this compound or a control peptide for 24 hours.[4]

  • BrdU Labeling: During the final 2-4 hours of treatment, 10 µM of Bromodeoxyuridine (BrdU) was added to each well.

  • Detection:

    • After incubation, the cells were fixed, and the DNA was denatured.

    • A peroxidase-conjugated anti-BrdU antibody was added to the wells and incubated.

    • The unbound antibody was washed away, and a substrate solution was added to develop the color.

    • The reaction was stopped, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of incorporated BrdU, indicating the level of cell proliferation.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SHLP4 This compound Receptor Unknown Receptor SHLP4->Receptor Binding ERK ERK Receptor->ERK Activation STAT3 STAT3 Receptor->STAT3 Activation Prolif Cell Proliferation ERK->Prolif STAT3->Prolif

Caption: Hypothetical this compound signaling pathway promoting cell proliferation.

BrdU_Assay_Workflow start Start: Seed NIT-1 cells in 96-well plate serum_starve Serum Starvation start->serum_starve treatment Treat with 100 nM this compound or Control Peptide (24h) serum_starve->treatment brdu_label Add 10 µM BrdU (final 2-4h of treatment) treatment->brdu_label fix_denature Fix cells and denature DNA brdu_label->fix_denature antibody_incubation Incubate with anti-BrdU-peroxidase antibody fix_denature->antibody_incubation wash Wash unbound antibody antibody_incubation->wash substrate Add substrate and develop color wash->substrate stop_read Stop reaction and read absorbance at 450 nm substrate->stop_read end End: Quantify Cell Proliferation stop_read->end

Caption: Experimental workflow for BrdU cell proliferation assay.

Discussion and Future Directions

The current body of evidence positions this compound as a tissue-specific mitochondrial-derived peptide with a confirmed role in promoting cell proliferation.[1] Its expression in the liver and prostate suggests potential roles in the metabolic and reproductive systems.[1] The signaling pathway, while not explicitly elucidated for this compound, is hypothesized to follow that of other SHLPs and Humanin, involving the activation of pro-survival pathways like ERK and STAT3.[1][3]

Future research should focus on several key areas to build a more comprehensive understanding of this compound's function:

  • Receptor Identification: Identifying the specific cell surface or intracellular receptor for this compound is crucial to unravel its mechanism of action.

  • Mitochondrial Function: Direct assessment of this compound's impact on mitochondrial bioenergetics, such as oxygen consumption rate and ATP production, is needed.

  • Apoptosis Regulation: Investigating whether this compound, like other SHLPs, plays a role in regulating apoptosis is a critical next step.

  • In Vivo Studies: Moving beyond in vitro models, in vivo studies are necessary to understand the physiological and pathophysiological roles of this compound in the context of a whole organism.

Conclusion

This compound is a promising but understudied mitochondrial-derived peptide. The existing data provides a solid foundation, indicating its involvement in cell proliferation and its specific expression in certain tissues. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this intriguing molecule. A deeper understanding of this compound's role in mitochondrial signaling could open new avenues for therapeutic interventions in a range of diseases, from metabolic disorders to cancer.

References

An In-depth Technical Guide to the SHLP-4 Gene and Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 4 (SHLP-4) is a recently identified microprotein originating from the mitochondrial genome. Encoded within the 16S ribosomal RNA (rRNA) gene, this compound is part of a family of small humanin-like peptides (SHLPs) that are emerging as crucial signaling molecules in various cellular processes. This technical guide provides a comprehensive overview of the current knowledge on the this compound gene and its corresponding protein, with a focus on its molecular characteristics, biological functions, and the experimental methodologies used for its study. This document is intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry interested in the therapeutic potential of mitochondrial-derived peptides.

Introduction

The mitochondrial genome, once thought to have a very limited coding capacity, is now understood to harbor a number of small open reading frames (sORFs) that give rise to biologically active peptides. Among these are the Small Humanin-like Peptides (SHLPs), a family of six peptides (SHLP1-6) encoded within the mitochondrial 16S rRNA gene.[1] These peptides, ranging from 20 to 38 amino acids in length, are involved in retrograde signaling, communicating from the mitochondria to the rest of the cell.[1]

This compound, a 26-amino acid peptide, has been identified as a modulator of cell proliferation.[2] Its tissue-specific expression and potential involvement in signaling pathways highlight its importance as a subject of further investigation for various physiological and pathological conditions. This guide synthesizes the available data on this compound, presenting its gene and protein sequences, functional data, and detailed experimental protocols to facilitate future research.

This compound Gene and Protein Sequence

The this compound gene is located within the mitochondrial 16S rRNA gene, specifically the MT-RNR2 gene.[1] Its origin from a non-canonical open reading frame within a ribosomal RNA gene is a fascinating aspect of its biology.

Table 1: this compound Gene and Protein Sequence Information

FeatureSequence / IdentifierSource
Gene Location Mitochondrial 16S rRNA (MT-RNR2)[1]
Protein Sequence (Single Letter Code) MLEVMFLVNRRGKICRVPFTFFNLSL[3]
Protein Sequence (Three Letter Code) Met-Leu-Glu-Val-Met-Phe-Leu-Val-Asn-Arg-Arg-Gly-Lys-Ile-Cys-Arg-Val-Pro-Phe-Thr-Phe-Phe-Asn-Leu-Ser-Leu[3]
Molecular Weight 3132 Da[3]

Quantitative Data

Currently, there is a limited amount of specific quantitative data available for this compound. The primary functional data relates to its effect on cell proliferation. Further research is required to determine specific binding affinities and potential enzymatic activities.

Table 2: Functional and Expression Data for this compound

ParameterFindingCell/Tissue TypeReference
Biological Function Promotes cell proliferationMurine pancreatic β-cells (NIT-1)[2]
Tissue Expression (Mouse) Detected in liver and prostateC57BL/6 Mouse Tissues[2]

Signaling Pathways

While the precise signaling pathway for this compound has not been fully elucidated, studies on the broader SHLP family suggest a potential mechanism of action. It has been proposed that SHLPs may exert their extracellular effects through receptor-mediated activation of the ERK and STAT3 signaling pathways.[2] However, it is important to note that different SHLPs may activate unique receptors, leading to varied downstream effects.[2]

SHLP_Signaling_Pathway SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Putative signaling pathway for this compound leading to cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound Gene Expression by Real-Time Quantitative PCR (qPCR)

This protocol describes the relative quantification of this compound gene expression in tissue or cell samples.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for this compound and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for both the this compound and the reference gene. A typical reaction mix (20 µL) includes:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis

  • Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the reference gene.

qPCR_Workflow RNA_Extraction RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis

Caption: Workflow for quantifying this compound gene expression using qPCR.

Western Blot Analysis of this compound Protein

This protocol outlines the detection of this compound protein in cell or tissue lysates.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SHLP-4 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.

Western_Blot_Workflow Protein_Extraction Protein Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Workflow for the detection of this compound protein by Western Blot.

Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of this compound on cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU).

Materials:

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthetic this compound peptide

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (HRP-conjugated or for secondary detection)

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., NIT-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of synthetic this compound peptide for 24-72 hours. Include a vehicle control.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using the provided solutions as per the kit manufacturer's instructions.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody.

  • Detection: If not using a directly conjugated primary antibody, incubate with an HRP-conjugated secondary antibody. Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.

  • Data Analysis: Normalize the absorbance readings to the control wells to determine the effect of this compound on cell proliferation.

Conclusion and Future Directions

This compound is a promising mitochondrial-derived peptide with a demonstrated role in cell proliferation. Its tissue-specific expression in the liver and prostate suggests potential roles in the physiology and pathology of these organs. However, the field of mitochondrial-derived peptides is still in its nascent stages, and much remains to be discovered about this compound.

Future research should focus on:

  • Receptor Identification: Identifying the specific cell surface or intracellular receptor(s) for this compound is crucial to understanding its mechanism of action.

  • Signaling Pathway Elucidation: Delineating the precise downstream signaling pathways activated by this compound will provide a more complete picture of its cellular functions.

  • In Vivo Studies: Translating the in vitro findings on cell proliferation to in vivo models will be essential to understand the physiological relevance of this compound.

  • Quantitative Biology: Performing detailed quantitative studies to determine binding affinities, and potential enzymatic kinetics will provide critical data for drug development efforts.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities and therapeutic potential of this compound and other mitochondrial-derived peptides.

References

SHLP-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Small Humanin-Like Peptide 4 (SHLP-4). This compound is a member of a novel class of mitochondrial-derived peptides (MDPs) that are emerging as key regulators of cellular processes. This document synthesizes the available research to detail its origins, biological functions, and the experimental protocols used to elucidate its activity, with a focus on providing actionable information for research and development.

Core Concepts: Introduction to this compound

This compound is one of six peptides identified from small open reading frames (sORFs) within the mitochondrial 16S ribosomal RNA (MT-RNR2) gene.[1] These peptides, including this compound, are considered a new class of signaling molecules that may mediate communication from the mitochondria to the rest of the cell, a process known as retrograde signaling.[2]

Molecular Profile
  • Origin: Encoded by a small open reading frame in the mitochondrial 16S rRNA gene.[1]

  • Amino Acid Sequence: MLEVMFLVNRRGKICRVPFTFFNLSL[1]

  • Length: 26 amino acids[1]

Tissue Expression

Initial studies in mice have identified the presence of this compound in specific tissues, suggesting a targeted physiological role. The expression has been confirmed in:

  • Liver[3]

  • Prostate[3]

SHLP4_Tissue_Expression Mitochondria Mitochondrial 16S rRNA SHLP4 This compound Peptide Mitochondria->SHLP4 sORF Translation Liver Liver SHLP4->Liver Expressed in Prostate Prostate SHLP4->Prostate Expressed in

Mechanism of Action and Biological Effects

The primary and most clearly defined biological function of this compound is the promotion of cellular proliferation.[2] This effect has been specifically observed in pancreatic beta cells. While other SHLPs, such as SHLP2 and SHLP3, have demonstrated roles in reducing apoptosis and modulating metabolism, the current body of evidence for this compound points towards a primary role in cell growth.[2][4]

Quantitative Data on this compound Bioactivity

The following table summarizes the quantitative data available for the biological effects of this compound. It is important to note that research on this compound is not as extensive as for other members of the SHLP family, such as SHLP2.

Biological EffectCell LineConcentrationOutcomeReference
Cell Proliferation Mouse NIT-1 β-cells100 nMIncreased BrdU incorporation[2]
Cell Viability Mouse NIT-1 β-cells100 nMNo significant change in MTS assay[5]
Apoptosis Mouse NIT-1 β-cells100 nMNo significant change in DNA fragmentation[5]
Signaling Pathways: A Hypothesized Model

As of the current literature, the specific signaling pathways activated by this compound have not been elucidated. However, based on the known mechanisms of other SHLPs that also promote cell survival and proliferation, a hypothetical signaling cascade can be proposed. SHLP2, for instance, is known to activate the ERK and STAT3 pathways.[6] It is plausible that this compound may engage similar pro-proliferative pathways.

Hypothetical_SHLP4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SHLP4 This compound Receptor Unknown Receptor SHLP4->Receptor Binds ERK ERK Pathway Receptor->ERK Activates (Hypothesized) STAT3 STAT3 Pathway Receptor->STAT3 Activates (Hypothesized) Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

BrdU Cell Proliferation Assay

This protocol is based on the methodology used in the foundational study by Cobb et al. (2016) to determine the effect of this compound on cell proliferation.[2]

Objective: To quantify the rate of new DNA synthesis as an indicator of cell proliferation.

Materials:

  • Mouse NIT-1 β-cell line

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthetic this compound peptide (100 nM working concentration)

  • Control peptide

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a fluorescent dye or enzyme

  • Wash buffers

  • 96-well microplate

  • Plate reader (for colorimetric or fluorescent detection)

Procedure:

  • Cell Seeding: Seed NIT-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium (containing FBS). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells with serum-free medium. Add serum-free medium to each well and incubate for another 12-24 hours to synchronize the cell cycle.

  • Peptide Treatment: Prepare a 100 nM working solution of this compound and a control peptide in serum-free medium. Aspirate the serum-free medium from the cells and add 100 µL of the peptide solutions to the respective wells. Incubate for 24 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the wells to remove unbound antibody. If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction and measure the absorbance using a plate reader. If using a fluorescently-conjugated antibody, measure the fluorescence.

  • Data Analysis: The amount of incorporated BrdU is directly proportional to the signal intensity. Compare the signal from this compound treated cells to the control cells to determine the relative increase in proliferation.

BrdU_Assay_Workflow Start Start Seed Seed NIT-1 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Starve Serum starve cells for 12-24h Incubate1->Starve Treat Treat with 100 nM this compound or control peptide for 24h Starve->Treat AddBrdU Add BrdU labeling reagent for 2-4h Treat->AddBrdU FixDenature Fix and denature DNA AddBrdU->FixDenature AddAntibody Add anti-BrdU antibody FixDenature->AddAntibody Detect Detect signal (absorbance/fluorescence) AddAntibody->Detect Analyze Analyze data Detect->Analyze End End Analyze->End

Conclusion and Future Directions

This compound is a novel mitochondrial-derived peptide with a confirmed role in promoting cell proliferation, particularly in pancreatic beta cells. Its expression in the liver and prostate suggests potential roles in the metabolic and reproductive systems that are yet to be fully explored. While the direct signaling pathways of this compound remain unknown, the mechanisms of other SHLPs provide a valuable framework for future investigation.

Further research is required to:

  • Identify the specific cell surface or intracellular receptor for this compound.

  • Elucidate the downstream signaling cascades activated by this compound.

  • Determine the physiological and pathophysiological roles of this compound in the liver and prostate.

  • Conduct dose-response studies to establish the potency and efficacy of this compound.

This guide provides a foundational understanding of this compound for the scientific community. The continued exploration of this and other mitochondrial-derived peptides holds significant promise for developing novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to SHLP-4 and its Relation to Humanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules with significant cytoprotective and metabolic regulatory functions. Humanin (B1591700) (HN), the first discovered MDP, has been extensively studied for its neuroprotective and anti-apoptotic roles. More recently, a family of small humanin-like peptides (SHLPs), including SHLP-4, have been identified, encoded by the same mitochondrial 16S rRNA gene as humanin. This technical guide provides a comprehensive overview of the current understanding of this compound and its relationship to the well-characterized peptide, humanin. We delve into the signaling pathways, mechanisms of action, and available quantitative data, alongside detailed experimental protocols relevant to the study of these peptides. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development and cellular biology.

Introduction: The Discovery of Humanin and the SHLP Family

Humanin (HN) is a 24-amino acid peptide first identified in the surviving neurons of Alzheimer's disease patients, where it was found to exert potent neuroprotective effects against amyloid-β toxicity. Subsequent research has revealed its broader cytoprotective functions, including anti-apoptotic and anti-inflammatory properties, establishing it as a key regulator of cellular survival and metabolism.

Further investigation into the mitochondrial genome led to the discovery of a family of six small humanin-like peptides (SHLPs), designated SHLP-1 through SHLP-6. These peptides, ranging from 20 to 38 amino acids in length, are also encoded by the mitochondrial 16S rRNA gene, the same region that encodes humanin. While sharing a common origin with humanin, the SHLPs exhibit distinct and sometimes opposing biological activities. This guide will focus on this compound and its functional parallels and divergences from humanin.

This compound: What We Know So Far

Current research on this compound is in its early stages compared to the extensive body of work on humanin. However, initial studies have begun to elucidate its biological role.

Primary Function: A Regulator of Cell Proliferation

The most prominent reported function of this compound is its ability to promote cell proliferation.[1] This effect has been observed in pancreatic beta cells (NIT-1), suggesting a potential role in metabolic regulation and tissue homeostasis.[2] Unlike some of its counterparts in the SHLP family that either enhance cell viability and inhibit apoptosis (SHLP2, SHLP3) or induce apoptosis (SHLP6), this compound's primary characterized role appears to be centered on stimulating cell division.[2]

Tissue-Specific Expression

Studies have shown that this compound is expressed in a tissue-specific manner, with detectable levels found in the liver and prostate. This localized expression pattern suggests that its physiological roles may be concentrated in these organs, potentially influencing processes such as liver regeneration or prostate cell growth.

Humanin: A Framework for Understanding this compound

Given the limited specific data on this compound, a thorough understanding of humanin's mechanisms of action provides a valuable framework for hypothesizing and investigating the functions of this compound.

Humanin's Anti-Apoptotic Mechanism

A cornerstone of humanin's cytoprotective effect is its ability to inhibit apoptosis. It achieves this through both intracellular and extracellular signaling pathways.

  • Intracellular Interaction with Bax: Humanin directly interacts with the pro-apoptotic protein Bax in the cytosol.[3] This interaction prevents Bax from translocating to the mitochondria, a critical step in the intrinsic apoptotic pathway.[3] By sequestering Bax, humanin inhibits the release of cytochrome c and subsequent caspase activation.

  • Extracellular Receptor Binding and Signal Transduction: Humanin can be secreted from cells and act on cell surface receptors to initiate pro-survival signaling cascades. Two main receptor complexes have been identified:

    • The Trimeric CNTFR/WSX-1/gp130 Receptor Complex: Binding to this complex activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[4] Phosphorylated STAT3 translocates to the nucleus and promotes the expression of anti-apoptotic genes.[4][5]

    • Formyl Peptide Receptor-Like 1 (FPRL1): Activation of this G protein-coupled receptor by humanin can also contribute to its neuroprotective effects.[6]

Key Signaling Pathways Activated by Humanin

Humanin activates several key pro-survival signaling pathways:

  • PI3K/AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. Humanin has been shown to activate AKT, a central kinase in this pathway.[7][8]

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Humanin can activate ERK1/2 signaling.[7]

Quantitative Data

Quantitative data for this compound is currently limited. The available information primarily describes a qualitative effect on cell proliferation. In contrast, extensive quantitative data exists for humanin, providing a benchmark for future studies on this compound.

Table 1: Summary of Quantitative Effects of Humanin

ParameterCell Type/ModelTreatmentQuantitative EffectCitation(s)
Apoptosis Neuronal cellsHumaninSignificant reduction in apoptosis[6]
Bax Translocation Cos7 cellsHumanin peptidePrevents staurosporine-induced Bax translocation to mitochondria[9]
STAT3 Phosphorylation F11 cellsHNG (Humanin analog)Dose-dependent increase in STAT3 phosphorylation[10]
Cell Viability SH-SY5Y cellsHNG (Humanin analog)Significant increase in cell viability after OGD/R injury[5]
Infarct Size Myocardial ischemia-reperfusion modelHumaninSignificant reduction in infarct size[11]

Table 2: Summary of Quantitative Effects of SHLP Family Peptides

PeptideCell TypeEffectQuantitative MeasureCitation(s)
SHLP-2 NIT-1 and 22Rv1 cellsEnhanced cell viabilityMTS assay[2]
SHLP-2 NIT-1 and 22Rv1 cellsDecreased apoptosisDNA fragmentation assay[2]
SHLP-2 NIT-1 β-cellsPromoted cell proliferationBrdU incorporation assay[2]
SHLP-3 NIT-1 and 22Rv1 cellsEnhanced cell viabilityMTS assay[2]
SHLP-3 NIT-1 and 22Rv1 cellsDecreased apoptosisDNA fragmentation assay[2]
This compound NIT-1 β-cellsPromoted cell proliferationBrdU incorporation assay[2]
SHLP-6 NIT-1 and 22Rv1 cellsIncreased apoptosisDNA fragmentation assay[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound and humanin. Below are methodologies for key experiments.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is used to quantify cell proliferation, as has been demonstrated for this compound.

  • Cell Seeding: Seed cells (e.g., NIT-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with a serum-free medium containing the desired concentration of this compound or control peptide.

  • BrdU Labeling: After a 24-hour incubation, add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Wash the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the cells and add the enzyme substrate.

  • Quantification: Measure the absorbance or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.

Apoptosis Assay (DNA Fragmentation)

This protocol is a hallmark for detecting apoptosis, a key function inhibited by humanin.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Triton X-100 and RNase A) and incubate on ice.

  • Protein Digestion: Add Proteinase K and incubate at 50°C to digest cellular proteins.

  • DNA Precipitation: Precipitate the DNA by adding sodium chloride and isopropanol.

  • DNA Pellet Washing and Resuspension: Centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend the dried pellet in a TE buffer.

  • Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.[12]

Western Blot for Signaling Pathway Analysis

This protocol is used to detect the phosphorylation and activation of key signaling proteins.

  • Cell Lysis: After treatment with the peptide of interest, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-STAT3, phospho-AKT, or total STAT3, total AKT as loading controls) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. The band intensity corresponds to the protein level.

Mandatory Visualizations

Signaling Pathways

Humanin_Signaling_Pathway HN Humanin FPRL1 FPRL1 Receptor HN->FPRL1 Extracellular TrimericReceptor CNTFR/WSX-1/gp130 Receptor Complex HN->TrimericReceptor Extracellular Bax_inactive Inactive Bax (Cytosol) HN->Bax_inactive Intracellular Inhibition ERK ERK1/2 FPRL1->ERK PI3K PI3K TrimericReceptor->PI3K JAK JAK TrimericReceptor->JAK AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 ERK->CellSurvival Bax Bax Bax_active Active Bax (Mitochondria) Bax_inactive->Bax_active Apoptotic Stimulus Apoptosis Apoptosis Bax_active->Apoptosis Nucleus Nucleus Nucleus->CellSurvival Gene Expression pSTAT3->Nucleus

Caption: Humanin Signaling Pathways.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Western Blotting Experimental Workflow.

Conclusion and Future Directions

This compound is an intriguing mitochondrial-derived peptide with a demonstrated role in promoting cell proliferation. Its shared origin with the well-characterized neuroprotective and anti-apoptotic peptide, humanin, suggests that it may possess a broader range of biological activities than is currently known. The established signaling pathways and mechanisms of humanin, particularly its activation of pro-survival kinases and its interaction with apoptotic machinery, provide a solid foundation for future investigations into this compound.

Key areas for future research include:

  • Elucidation of the this compound signaling pathway: Identifying the specific cell surface receptors and downstream signaling cascades activated by this compound is a critical next step.

  • Quantitative analysis of this compound's effects: A more detailed quantitative understanding of its proliferative and other potential effects is needed.

  • In vivo studies: Investigating the physiological roles of this compound in animal models will be essential to understand its function in the context of a whole organism, particularly in the liver and prostate where it is predominantly expressed.

  • Direct comparison with humanin: Head-to-head comparisons of the effects of this compound and humanin in various cellular and animal models will help to delineate their unique and overlapping functions.

A deeper understanding of this compound and its relationship with humanin will undoubtedly open new avenues for therapeutic interventions in a range of diseases characterized by aberrant cell proliferation and survival.

References

Endogenous Levels of SHLP-4 in Aging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptides (SHLPs) are a family of six novel micropeptides (SHLP-1 to -6) encoded by the mitochondrial 16S rRNA gene.[1][2] These peptides are emerging as critical retrograde signaling molecules that communicate mitochondrial status to the rest of the cell, influencing a variety of cellular processes, including metabolism, cell survival, and apoptosis.[3][4] While research has begun to elucidate the roles of some SHLP family members, particularly the cytoprotective functions of SHLP-2 and SHLP-3 and the pro-apoptotic nature of SHLP-6, SHLP-4 remains largely uncharacterized.[1][3] This technical guide synthesizes the current, albeit limited, knowledge on this compound, provides context from related mitochondrial-derived peptides (MDPs), and outlines detailed experimental protocols for its quantification. A key focus is the potential role of this compound in the aging process, a connection suggested by the age-dependent decline of other MDPs like Humanin and SHLP-2.[3][5]

Current State of Knowledge on this compound

Direct research on the endogenous levels of this compound in the context of aging is currently not available in published literature. However, initial studies have identified its presence in specific tissues.

Tissue Distribution

Immunoblotting techniques have detected the presence of this compound in the liver and prostate of mice.[1] This tissue-specific expression pattern suggests a potentially specialized role for this compound in the physiological functions of these organs.

Table 1: Summary of SHLP Family Member Functions and Tissue Distribution

PeptidePrimary FunctionsKnown Tissue Distribution (Mouse)Association with Aging
SHLP-1 -Heart, Kidney, SpleenNot yet determined
SHLP-2 Cytoprotective, enhances insulin (B600854) sensitivity, neuroprotective, anti-apoptotic.[2][3][5]Liver, Kidney, MuscleCirculating levels decrease with age.[3][5]
SHLP-3 Cytoprotective, anti-apoptotic, enhances mitochondrial metabolism.[3][6][7]Brain, SpleenNot yet determined
This compound Promotes cell proliferation in NIT-1 β-cells.[1]Liver, Prostate [1]Not yet determined
SHLP-5 --Not yet determined
SHLP-6 Pro-apoptotic.[1][3]Liver, KidneyNot yet determined

Hypothetical Signaling Pathway of this compound

Given the lack of direct experimental evidence for the this compound signaling pathway, a hypothetical model can be proposed based on the known mechanisms of other mitochondrial-derived peptides, such as Humanin. Humanin is known to interact with cell surface receptors to activate intracellular signaling cascades like the JAK/STAT and ERK pathways.[8] It is plausible that this compound, upon secretion from the mitochondria, could act in an autocrine or paracrine manner to initiate a signaling cascade.

SHLP4_Signaling_Pathway cluster_intracellular Intracellular Space SHLP4 This compound Receptor Hypothetical This compound Receptor SHLP4->Receptor DownstreamKinase1 Downstream Kinase 1 Receptor->DownstreamKinase1 Activation DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor nucleus Nucleus TranscriptionFactor->nucleus Translocation Mitochondrion Mitochondrion nucleus->Mitochondrion Mitochondrial Biogenesis & Function

Figure 1: Hypothetical this compound Signaling Pathway.

Experimental Protocols for this compound Quantification

Accurate quantification of endogenous this compound levels is crucial to understanding its physiological roles and changes during aging. The following are detailed methodologies for two standard platforms for peptide quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific method for quantifying a target antigen. A sandwich ELISA format is recommended for this compound.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific to this compound. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate. Add prepared standards of known this compound concentration and tissue/plasma samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific to a different epitope on this compound. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate. Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will develop.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of this compound in the unknown samples.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat block Block Non-specific Sites coat->block add_sample Add Samples and This compound Standards block->add_sample add_detection Add Biotinylated Detection Antibody add_sample->add_detection add_enzyme Add Streptavidin-HRP add_detection->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data & Quantify this compound read_plate->analyze end End analyze->end

Figure 2: Sandwich ELISA Workflow for this compound Quantification.
Mass Spectrometry (MS)

Mass spectrometry offers a highly specific and sensitive label-free or stable isotope-labeled method for peptide quantification.

Methodology:

  • Sample Preparation:

    • Tissue Homogenization: Homogenize liver or prostate tissue in a lysis buffer containing protease inhibitors.

    • Protein Extraction: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the proteins.

    • Protein Quantification: Determine the total protein concentration of the extract using a BCA or similar assay.

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.

    • Proteolytic Digestion: Digest the protein extract with trypsin to generate peptides.

  • Peptide Cleanup: Use C18 solid-phase extraction (SPE) to desalt and concentrate the peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

    • Separate peptides based on their hydrophobicity using a C18 reverse-phase column.

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.

  • Data Analysis:

    • Identify peptides by matching the MS/MS spectra against a protein sequence database.

    • Quantify this compound by measuring the peak area of its corresponding peptide(s) in the MS1 scan (for label-free quantification) or by comparing the intensity of the native peptide to a spiked-in stable isotope-labeled this compound internal standard.

MS_Workflow start Start homogenize Tissue Homogenization & Protein Extraction start->homogenize quantify_protein Total Protein Quantification homogenize->quantify_protein reduce_alkylate Reduction & Alkylation quantify_protein->reduce_alkylate digest Trypsin Digestion reduce_alkylate->digest cleanup Peptide Cleanup (SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms analyze Data Analysis & This compound Quantification lcms->analyze end End analyze->end

Figure 3: Mass Spectrometry Workflow for this compound Quantification.

Future Directions and Conclusion

The study of this compound is in its infancy, and significant research is required to delineate its physiological roles, particularly in the context of aging. Key future research directions should include:

  • Development and validation of specific antibodies and reagents for robust and reliable quantification of this compound.

  • Systematic measurement of this compound levels in various tissues and biofluids across different age groups in both animal models and human cohorts.

  • Functional studies to determine the cellular and molecular effects of this compound, including its impact on mitochondrial function, metabolism, and stress responses in liver and prostate cells.

  • Identification of the this compound receptor and elucidation of its downstream signaling pathways.

References

Technical Guide: Tissue-Specific Expression of SHLP-4 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the tissue-specific expression of Small Humanin-Like Peptide 4 (SHLP-4) in mice. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and therapeutic potential of this mitochondrial-derived peptide. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to this compound

Small Humanin-Like Peptides (SHLPs) are a family of six peptides (SHLP1-6) encoded by small open reading frames within the mitochondrial 16S rRNA gene (MT-RNR2).[1][2] These peptides are considered mitochondrial-derived peptides (MDPs) and are emerging as important regulators of various cellular processes, including cell viability, metabolism, and apoptosis.[3][4] this compound is a 26-amino-acid peptide that has been shown to promote cell proliferation in certain cell types.[3][5] Understanding its tissue-specific expression is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Tissue-Specific Expression of this compound in Mice

Immunoblotting studies have been conducted to determine the expression pattern of this compound across various tissues in C57BL/6 mice. The expression of this compound appears to be organ-specific.[3]

Table 1: this compound Protein Expression in Mouse Tissues

TissueExpression LevelMethodReference
LiverDetectedImmunoblotting[3]
ProstateDetectedImmunoblotting[3]
HeartNot DetectedImmunoblotting[3]
BrainNot DetectedImmunoblotting[3]
KidneyNot DetectedImmunoblotting[3]
SpleenNot DetectedImmunoblotting[3]
TestisNot DetectedImmunoblotting[3]
Skeletal MuscleNot DetectedImmunoblotting[3]

Note: The data is based on the available literature; further studies using more sensitive techniques may reveal a broader expression pattern.

Putative Signaling Pathway for this compound

While the precise signaling pathway for this compound has not been fully elucidated, it is hypothesized to function similarly to other MDPs, which can act as signaling molecules.[3] For instance, SHLP-2 has been shown to promote cell survival through the ERK and STAT3 pathways.[1] The following diagram illustrates a potential signaling cascade that could be initiated by this compound, leading to a cellular response such as proliferation.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHLP4 This compound Peptide Receptor Cell Surface Receptor SHLP4->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Gene Expression

Caption: Putative signaling pathway for this compound.

Experimental Methodologies

Determining the tissue-specific expression of this compound requires sensitive and specific detection methods. Below are detailed protocols for key experiments commonly used for such analyses.

The following diagram outlines the typical workflow for detecting this compound protein expression in mouse tissues using Western blotting.

Western_Blot_Workflow A 1. Tissue Collection (e.g., Liver, Prostate) B 2. Protein Extraction (Homogenization in Lysis Buffer) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody Incubation (Anti-SHLP-4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

This protocol is optimized for detecting low-abundance peptides like this compound in mouse tissue lysates.[6][7]

  • Protein Extraction:

    • Homogenize flash-frozen mouse tissue in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.[8]

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 4-20% Tris-Glycine precast gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7]

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[2]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Normalize band intensities to a loading control like GAPDH or β-actin.[3]

This protocol allows for the quantification of this compound mRNA levels in different mouse tissues.[9][10]

  • RNA Extraction:

    • Homogenize ~20-30 mg of fresh or frozen mouse tissue using a suitable method (e.g., bead mill, rotor-stator).

    • Extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact 18S and 28S rRNA bands on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing:

      • SYBR Green Master Mix (2X)

      • Forward and Reverse primers for this compound (final concentration 100-500 nM)

      • Diluted cDNA template (e.g., 10-50 ng)

      • Nuclease-free water to final volume.

    • Run the reaction on a qPCR instrument with a typical cycling protocol:

      • Initial denaturation: 95°C for 3 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

      • Melt curve analysis to confirm product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and a stable reference gene (e.g., Actb, Gapdh).

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.

This protocol is for localizing this compound protein within the cellular structure of mouse tissues.[11]

  • Tissue Preparation:

    • Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

    • Dissect tissues of interest and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissues by incubating in successive sucrose (B13894) solutions (e.g., 15%, 30%).[8]

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-20 µm thick sections using a cryostat and mount them on charged slides.

  • Antigen Retrieval:

    • Immerse slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heat in a microwave or water bath at 95-100°C for 15-20 minutes.[11]

    • Allow slides to cool to room temperature.

  • Staining:

    • Wash sections with Phosphate-Buffered Saline (PBS).

    • Quench endogenous peroxidase activity by incubating with 1.5-3% hydrogen peroxide in methanol (B129727) for 15 minutes.[11]

    • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.2% Triton X-100) for 1-2 hours.[11]

    • Incubate sections with the primary anti-SHLP-4 antibody diluted in blocking solution overnight at 4°C.

    • Wash sections three times with PBS.

    • Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.[11][12]

  • Detection and Visualization:

    • For enzymatic detection, use an avidin-biotin complex (ABC) kit followed by a chromogen like DAB.[11]

    • Counterstain with a nuclear stain such as hematoxylin.

    • For fluorescent detection, mount with a DAPI-containing mounting medium.[12]

    • Dehydrate, clear, and mount the slides with a coverslip.

    • Image the slides using a light or fluorescence microscope.

References

SHLP-4: A Mitochondrial-Derived Peptide in Retrograde Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 4 (SHLP-4) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] As a member of the small humanin-like peptide family, this compound is emerging as a potential signaling molecule involved in cellular communication, particularly in retrograde signaling pathways that relay information from the mitochondria to the nucleus. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in cellular signaling, its potential as a therapeutic target, and the experimental methodologies used for its characterization. While research on this compound is still in its early stages, this document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways to serve as a valuable resource for the scientific community.

Introduction to this compound and Retrograde Signaling

Mitochondria are not only the powerhouses of the cell but also critical signaling organelles that communicate their functional state to the rest of the cell, particularly the nucleus. This communication from mitochondria to the nucleus is termed retrograde signaling.[2] This signaling pathway is crucial for cellular homeostasis, allowing the cell to adapt to metabolic stress and regulate processes such as proliferation, apoptosis, and differentiation.

Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules encoded by small open reading frames within the mitochondrial DNA.[1] The family of small humanin-like peptides (SHLPs), including this compound, are key players in this communication network.[1] this compound is a 26-amino acid peptide with the sequence MLEVMFLVNRRGKICRVPFTFFNLSL.

This compound has been identified as being expressed in the liver and prostate tissues of mice.[3] Preliminary studies suggest that this compound may play a role in promoting cell proliferation and reducing apoptosis, indicating its potential significance in both normal physiological processes and pathological conditions such as cancer.[1][3] While the direct retrograde signaling pathway of this compound is yet to be fully elucidated, the functions of other SHLPs, such as SHLP-2, which is recognized as a retrograde signaling molecule, provide a framework for understanding the potential mechanisms of this compound.[3]

Quantitative Data on this compound Function

The functional characterization of this compound is an active area of research. The following tables summarize the currently available quantitative data on the effects of this compound and its related peptides.

Table 1: Effects of SHLPs on Cell Proliferation and Viability

PeptideCell LineAssayEffectConcentrationTime PointReference
This compound NIT-1 (mouse insulinoma)BrdU incorporation~1.5-fold increase in proliferation 100 nM24 h[1]
SHLP-2NIT-1 (mouse insulinoma)BrdU incorporation~1.7-fold increase in proliferation100 nM24 h[1]
SHLP-222Rv1 (human prostate carcinoma)MTS assay~1.2-fold increase in viability100 nM72 h[1]
SHLP-322Rv1 (human prostate carcinoma)MTS assay~1.2-fold increase in viability100 nM72 h[1]

Table 2: Effects of SHLPs on Apoptosis

PeptideCell LineEffectConcentrationTime PointReference
SHLP-2NIT-1 (mouse insulinoma)Decrease in apoptosis100 nM24 h[1]
SHLP-222Rv1 (human prostate carcinoma)Decrease in apoptosis100 nM24 h[1]
SHLP-3NIT-1 (mouse insulinoma)Decrease in apoptosis100 nM24 h[1]
SHLP-322Rv1 (human prostate carcinoma)Decrease in apoptosis100 nM24 h[1]
SHLP-6NIT-1 (mouse insulinoma)Increase in apoptosis100 nM24 h[1]
SHLP-622Rv1 (human prostate carcinoma)Increase in apoptosis100 nM24 h[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of SHLPs, which can be adapted for this compound research.

Cell Culture and Treatment
  • Cell Lines:

    • NIT-1 (mouse insulinoma cells)

    • 22Rv1 (human prostate carcinoma cells)

  • Culture Conditions:

    • Cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • For functional assays, cells are typically serum-starved for a period before treatment.

    • Synthetic this compound peptide is reconstituted in an appropriate solvent (e.g., sterile water or PBS) and added to the cell culture medium at the desired concentration (e.g., 100 nM).[1]

Cell Proliferation Assay (BrdU Incorporation)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After cell adherence and serum starvation (if applicable), treat the cells with this compound or control peptides for 24 hours.[1]

  • BrdU Labeling: Add Bromodeoxyuridine (BrdU) to the culture medium and incubate for a specified period to allow for its incorporation into the DNA of proliferating cells.

  • Detection: Fix the cells, denature the DNA, and add a peroxidase-conjugated anti-BrdU antibody.

  • Quantification: Add a substrate for the peroxidase and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with this compound or control peptides for the desired duration (e.g., 72 hours).[1]

  • MTS Reagent: Add MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt) reagent to each well.

  • Incubation: Incubate the plate at 37°C to allow viable cells to convert the MTS into a formazan (B1609692) product.

  • Quantification: Measure the absorbance of the formazan product at 490 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (DNA Fragmentation)
  • Cell Seeding and Treatment: Seed cells and treat with this compound or control peptides for 24 hours.[1]

  • Cell Lysis: Lyse the cells to release cellular components, including fragmented DNA.

  • Detection of DNA Fragments: Use an ELISA-based method to detect histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells. This typically involves capturing the nucleosomes with an anti-histone antibody and detecting them with a peroxidase-conjugated anti-DNA antibody.

  • Quantification: Add a colorimetric substrate and measure the absorbance, which is indicative of the level of apoptosis.

Signaling Pathways and Visualizations

While the specific retrograde signaling pathway for this compound is not yet fully elucidated, a hypothetical model can be proposed based on the known mechanisms of other mitochondrial-derived peptides and general principles of retrograde signaling.

Proposed this compound Retrograde Signaling Pathway

It is hypothesized that this compound, upon its release from the mitochondria, can act in an autocrine or paracrine manner. It may bind to a yet-to-be-identified cell surface receptor, initiating a downstream signaling cascade that ultimately leads to the regulation of nuclear gene expression. Alternatively, this compound could be directly translocated to the nucleus to interact with transcription factors or other nuclear proteins.

SHLP4_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitochondrion Mitochondrial 16S rRNA SHLP4_precursor This compound Precursor Mitochondrion->SHLP4_precursor SHLP4_mito This compound SHLP4_precursor->SHLP4_mito SHLP4_cyto This compound SHLP4_mito->SHLP4_cyto Release Receptor Unknown Receptor SHLP4_cyto->Receptor Binding Signaling_Cascade Downstream Signaling Cascade (e.g., STAT3?) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation/ Translocation Gene_Expression Nuclear Gene Expression (Proliferation, Anti-Apoptosis) Transcription_Factor->Gene_Expression Regulation

Caption: Proposed retrograde signaling pathway of this compound.

Experimental Workflow for Investigating this compound Function

The following diagram illustrates a typical workflow for characterizing the biological effects of this compound.

SHLP4_Experimental_Workflow cluster_assays Functional Assays start Start: Synthesize this compound Peptide cell_culture Cell Culture (e.g., NIT-1, 22Rv1) start->cell_culture treatment Treat cells with This compound (100 nM) cell_culture->treatment proliferation Proliferation Assay (BrdU) treatment->proliferation viability Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (DNA Fragmentation) treatment->apoptosis data_analysis Data Analysis and Interpretation proliferation->data_analysis viability->data_analysis apoptosis->data_analysis conclusion Conclusion on This compound Function data_analysis->conclusion

Caption: Experimental workflow for this compound functional analysis.

Future Directions and Conclusion

The study of this compound as a retrograde signaling molecule is a promising field with significant implications for understanding cellular communication and developing novel therapeutics. While initial findings are encouraging, several key questions remain to be addressed:

  • Receptor Identification: The specific cell surface or intracellular receptor for this compound needs to be identified to fully understand its mechanism of action.

  • Downstream Targets: Unraveling the complete downstream signaling cascade, including the specific transcription factors and target genes regulated by this compound, is crucial.

  • In Vivo Studies: Further in vivo studies are necessary to validate the physiological roles of this compound in relevant animal models of diseases such as cancer and metabolic disorders.

  • Therapeutic Potential: The pro-proliferative and anti-apoptotic effects of this compound suggest its potential as a therapeutic agent or target in various diseases.

References

The Biological Effects of Small Humanin-Like Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Small humanin-like peptides (SHLPs) are a family of peptides encoded by short open reading frames within the mitochondrial 16S rRNA gene.[1] Comprising six members (SHLP1-6) ranging from 20 to 38 amino acids in length, these peptides have emerged as critical signaling molecules with diverse biological functions, echoing and expanding upon the protective roles of the parent peptide, humanin.[1] This technical guide provides an in-depth overview of the biological effects of SHLPs, with a focus on their cytoprotective, metabolic, and neuroprotective activities. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and therapeutic development.

Biological Activities of SHLPs

SHLPs exhibit a range of biological effects, with SHLP2 and SHLP3 being the most extensively studied for their cytoprotective properties, while SHLP6 has been linked to exercise-mimetic and pro-apoptotic functions.[1][2]

Cytoprotection and Anti-Apoptotic Effects

SHLP2 and SHLP3 have demonstrated significant protective effects against cellular stress and apoptosis in various in vitro models.[1]

Table 1: Quantitative Data on the Cytoprotective and Anti-Apoptotic Effects of SHLPs

PeptideCell LineConditionEffectQuantitative Measurement
SHLP2 ARPE-19 (AMD model)Amyloid-β42 induced toxicityIncreased cell viability21.95% increase[1]
ARPE-19 (AMD model)General cellular stressReduced Caspase-3 gene expression81.8% decrease[3]
ARPE-19 (AMD model)General cellular stressReduced Caspase-7 gene expression72.48% decrease[4]
ARPE-19 (AMD model)General cellular stressReduced Cleaved Caspase-3 protein levels56.45% decrease[4]
NIT-1 β cellsStaurosporine-induced apoptosisBlocked apoptosisComplete blockage of pre-G1 peak in FACS analysis[5]
SHLP3 NIT-1 β cellsStaurosporine-induced apoptosisBlocked apoptosisComplete blockage of pre-G1 peak in FACS analysis[5]
Metabolic Regulation

SHLP2 plays a crucial role in metabolic homeostasis, particularly in regulating insulin (B600854) sensitivity and glucose metabolism.[1][6]

Table 2: Quantitative Data on the Metabolic Effects of SHLP2

PeptideModelConditionEffectQuantitative Measurement
SHLP2 Male C57BL/6J miceHigh-Fat Diet (HFD)-induced obesityProtected against body weight gainSignificant protection (specific % not stated)[6]
Male C57BL/6J miceHigh-Fat Diet (HFD)Decreased total body fat massSignificant decrease (specific % not stated)[6]
Male C57BL/6J miceHigh-Fat Diet (HFD)Improved glucose toleranceSignificant improvement[6]
Male C57BL/6J miceHigh-Fat Diet (HFD)Improved insulin sensitivitySignificant improvement[6]
Male mice with diet-induced obesity3-day treatment (2.5 mg/kg i.p. 2x/day)Altered plasma metabolites77 metabolites significantly altered (16 increased, 61 decreased)[1]
Neuroprotection

Both SHLP2 and SHLP3 exhibit neuroprotective properties by enhancing mitochondrial resistance to stressors.[1]

Table 3: Quantitative Data on the Neuroprotective Effects of SHLP2

PeptideModelConditionEffectQuantitative Measurement
SHLP2 Mouse primary cortical neuronsAmyloid-β induced toxicityReduced cytotoxicityProtection against lactate (B86563) dehydrogenase leakage[1]
Mitochondrial Function

SHLPs, particularly SHLP2 and SHLP3, have been shown to enhance mitochondrial function.[1]

Table 4: Quantitative Data on the Effects of SHLPs on Mitochondrial Function

PeptideCell LineEffectQuantitative Measurement
SHLP2 ARPE-19 (AMD model)Increased OXPHOS complex protein subunitsComplex I: 350% increase; Complex II: 54% increase; Complex III: 32% increase; Complex IV: 221% increase; Complex V: 38% increase[1]
22Rv1 cellsIncreased oxygen consumption rate (OCR)Significant increase[5]
22Rv1 cellsIncreased cellular ATP levelsSignificant increase[5]
SHLP3 22Rv1 cellsIncreased oxygen consumption rate (OCR)Significant increase[5]
22Rv1 cellsIncreased cellular ATP levelsSignificant increase[5]
Chaperone-like Activity

SHLP2 has been shown to exhibit chaperone-like activity, preventing the misfolding of amyloidogenic proteins.[1] This activity is crucial in the context of diseases like type 2 diabetes, where islet amyloid polypeptide (IAPP) aggregation is pathogenic.[1]

Signaling Pathways

The biological effects of SHLPs are mediated through the activation of specific intracellular signaling pathways. SHLP2 activates both the ERK and STAT3 pathways, while SHLP3 appears to primarily engage the ERK pathway.[2]

SHLP_Signaling_Pathways cluster_SHLP2 SHLP2 Signaling cluster_SHLP3 SHLP3 Signaling SHLP2 SHLP2 Receptor2 CXCR7 SHLP2->Receptor2 ERK2 ERK Receptor2->ERK2 STAT3 STAT3 Receptor2->STAT3 CellSurvival2 Cell Survival ERK2->CellSurvival2 Metabolism2 Metabolic Regulation ERK2->Metabolism2 STAT3->CellSurvival2 STAT3->Metabolism2 SHLP3 SHLP3 Receptor3 Receptor (unknown) SHLP3->Receptor3 ERK3 ERK Receptor3->ERK3 CellSurvival3 Cell Survival ERK3->CellSurvival3

Signaling pathways activated by SHLP2 and SHLP3.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SHLPs.

Cell Viability and Apoptosis Assays

1. MTS Assay for Cell Viability

  • Objective: To quantify the number of viable cells in response to SHLP treatment.

  • Materials:

    • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

    • 96-well plates

    • Cell line of interest (e.g., ARPE-19, NIT-1, 22Rv1)

    • SHLP peptides (e.g., SHLP2)

    • Culture medium

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of the SHLP peptide for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

    • Following treatment, add 20 µL of MTS reagent to each well containing 100 µL of culture medium.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

2. Caspase-3/7 Assay for Apoptosis

  • Objective: To detect and quantify caspase-3 and -7 activation, key markers of apoptosis.

  • Materials:

    • CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher Scientific)

    • Cell line of interest

    • SHLP peptides

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture cells in a suitable format (e.g., 96-well plate, chamber slides).

    • Induce apoptosis using a known stimulus (e.g., staurosporine) in the presence or absence of SHLP peptides.

    • Add the CellEvent™ Caspase-3/7 Green Detection Reagent to the cells at a final concentration of 2-5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Analyze the cells using a fluorescence microscope (for imaging) or a microplate reader (for quantification) with standard FITC filter sets. The fluorescence intensity is proportional to the level of caspase-3/7 activity.

Apoptosis_Assay_Workflow start Seed Cells treat Treat with Apoptosis Inducer +/- SHLP Peptides start->treat add_reagent Add Caspase-3/7 Reagent treat->add_reagent incubate Incubate (30 min, 37°C) add_reagent->incubate analyze Analyze Fluorescence (Microscopy or Plate Reader) incubate->analyze end Quantify Apoptosis analyze->end

Workflow for Caspase-3/7 apoptosis assay.

In Vivo Metabolic Studies

Hyperinsulinemic-Euglycemic Clamp in Mice

  • Objective: To assess in vivo insulin sensitivity and glucose metabolism in response to SHLP2 administration.

  • Model: Male C57BL/6J mice on a high-fat diet.

  • Protocol:

    • Administer SHLP2 (e.g., 2.5 mg/kg, intraperitoneally, twice daily) or vehicle for a specified period (e.g., 3 days or 3 weeks).[1][6]

    • Fast the mice overnight.

    • Perform a hyperinsulinemic-euglycemic clamp study. This involves a continuous infusion of insulin to maintain a high insulin level and a variable infusion of glucose to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. Higher glucose infusion rates indicate greater insulin sensitivity.

    • Collect blood samples to measure glucose, insulin, and other relevant metabolites.

Mitochondrial Function Assays

Measurement of Oxygen Consumption Rate (OCR)

  • Objective: To assess mitochondrial respiration in live cells.

  • Materials:

    • Seahorse XF Analyzer (Agilent)

    • XF Cell Mito Stress Test Kit (Agilent)

    • Cell line of interest (e.g., 22Rv1)

    • SHLP peptides

  • Protocol:

    • Seed cells in an XF cell culture microplate.

    • Treat cells with SHLP peptides for the desired duration.

    • Prior to the assay, replace the culture medium with XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the Mito Stress Test Kit.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will sequentially inject the inhibitors and measure the OCR at each stage, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

OCR_Assay_Workflow start Seed Cells in XF Microplate treat Treat with SHLP Peptides start->treat prepare Prepare Cells and Sensor Cartridge treat->prepare run_assay Run Seahorse XF Mito Stress Test prepare->run_assay analyze Analyze OCR Data run_assay->analyze end Determine Mitochondrial Respiration Parameters analyze->end

Workflow for measuring Oxygen Consumption Rate (OCR).

Chaperone Activity Assay

Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Formation

  • Objective: To assess the ability of SHLPs to inhibit the aggregation of amyloidogenic proteins like IAPP.

  • Materials:

    • Islet Amyloid Polypeptide (IAPP)

    • Thioflavin T (ThT)

    • SHLP peptides (e.g., SHLP2)

    • Fluorescence plate reader

  • Protocol:

    • Prepare solutions of IAPP and SHLP2 at various concentrations.

    • Mix IAPP with different concentrations of SHLP2 in a 96-well plate. Include a control with IAPP alone.

    • Add ThT to each well.

    • Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time at a constant temperature (e.g., 37°C) with intermittent shaking.

    • An increase in ThT fluorescence indicates the formation of amyloid fibrils. A reduction in the rate and extent of fluorescence increase in the presence of SHLP2 indicates its inhibitory (chaperone-like) activity.

Conclusion

The small humanin-like peptides represent a promising class of mitochondrially-derived peptides with significant therapeutic potential. Their diverse biological activities, including cytoprotection, metabolic regulation, and neuroprotection, make them attractive targets for the development of novel treatments for a range of age-related and metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of these intriguing molecules. As our understanding of the SHLP family expands, they are poised to become key players in the field of mitochondrial medicine and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Measurement of SHLP-4 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a member of a group of recently discovered mitochondrial-derived peptides (MDPs) encoded by a small open reading frame within the 16S ribosomal RNA gene of the mitochondrial genome.[1] Like other MDPs, this compound is believed to play a role in intracellular and intercellular signaling, potentially influencing cellular processes such as proliferation and apoptosis.[1] Research has indicated that this compound may promote cell proliferation in certain cell types.[1] Given its mitochondrial origin and potential as a signaling molecule, the quantification of circulating this compound levels in plasma is of significant interest for understanding its physiological and pathological roles, and for its potential as a biomarker in various diseases.

These application notes provide detailed protocols for the measurement of this compound in human plasma using two primary methodologies: a custom-developed sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and a high-sensitivity mass spectrometry-based approach.

Data Presentation

Currently, there is a lack of published data on the quantitative levels of this compound in human plasma. The following table reflects this knowledge gap. For comparative purposes, a table with available data for the related peptide, SHLP-2, is also provided.

Table 1: Quantitative Levels of this compound in Human Plasma

AnalyteMatrixSubject GroupConcentration RangeMethod of QuantificationReference
This compoundPlasmaHealthy AdultsNot Yet Reported--
This compoundPlasmaDisease CohortsNot Yet Reported--

Table 2: Quantitative Levels of SHLP-2 in Human Plasma (for reference)

AnalyteMatrixSubject GroupMean Concentration (pg/mL)Method of QuantificationReference
SHLP-2SerumHealthy White Males (Controls)393ELISA[2]
SHLP-2SerumWhite Males with Prostate Cancer196ELISA[2]
SHLP-2SerumHealthy Black Males (Controls)290ELISA[2]
SHLP-2SerumBlack Males with Prostate Cancer261ELISA[2]
SHLP-2PlasmaChinese Participants with Metabolic Syndrome1393 ± 82Not Specified[3]

Signaling Pathway

SHLPs are thought to exert their effects through both intracellular and extracellular signaling pathways. While the specific receptor for this compound has not yet been identified, related peptides like SHLP-2 have been shown to activate the ERK and STAT3 signaling pathways. A potential receptor for SHLP-2 is the chemokine receptor CXCR7, which is known to signal through the MAPK/ERK pathway. It is plausible that this compound may utilize a similar receptor and signaling cascade to influence cell proliferation and survival.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SHLP4 This compound Receptor Putative Receptor (e.g., GPCR like CXCR7) SHLP4->Receptor Ras Ras Receptor->Ras Activates JAK JAK Receptor->JAK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization STAT3_dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Putative this compound Signaling Pathway

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by Custom Sandwich ELISA

As no commercial ELISA kit for this compound is currently available, this protocol outlines the development of a custom sandwich ELISA. This involves the generation of specific anti-SHLP-4 antibodies and the optimization of the ELISA procedure.

Part A: Custom Antibody Production

  • Antigen Design and Synthesis:

    • Synthesize the full-length this compound peptide (MLEVMFLVNRRGKICRVPFTFFNLSL) or an immunogenic fragment (typically 10-15 amino acids).

    • For conjugation to a carrier protein, a cysteine residue can be added to the N- or C-terminus of the peptide.

    • Analyze the peptide sequence for immunogenicity and specificity to ensure minimal cross-reactivity with other proteins.

  • Peptide Conjugation:

    • Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity. This is crucial as small peptides are often not immunogenic on their own.

  • Immunization and Antibody Production:

    • Immunize host animals (e.g., rabbits for polyclonal antibodies, mice for monoclonal antibodies) with the peptide-KLH conjugate.

    • Follow a standard immunization schedule with booster injections to elicit a high-titer immune response.

    • For polyclonal antibodies, collect antiserum and purify the IgG fraction.

    • For monoclonal antibodies, perform hybridoma technology or phage display to isolate specific antibody-producing clones.

  • Antibody Purification and Characterization:

    • Purify the antibodies from antiserum or hybridoma supernatant using antigen-affinity chromatography with the synthesized this compound peptide.

    • Characterize the purified antibodies for their specificity and affinity to this compound using techniques like direct ELISA and Western blotting.

    • Select two high-affinity antibodies that recognize different epitopes on this compound to serve as the capture and detection antibodies in the sandwich ELISA.

    • Conjugate the detection antibody to an enzyme such as Horseradish Peroxidase (HRP) or Biotin for signal detection.

ELISA_Development_Workflow cluster_antigen Antigen Preparation cluster_antibody Antibody Production cluster_assay Assay Development A1 Peptide Synthesis (this compound sequence) A2 Conjugation to Carrier Protein (KLH) A1->A2 B1 Immunization of Host Animal A2->B1 B2 Antibody Purification (Antigen Affinity) B1->B2 B3 Selection of Capture & Detection Antibodies B2->B3 B4 Conjugation of Detection Antibody (HRP/Biotin) B3->B4 C1 Plate Coating with Capture Antibody B3->C1 C2 Optimization of Blocking, Washing, and Incubation Steps C1->C2 C3 Assay Validation (Specificity, Sensitivity, Reproducibility) C2->C3

Custom ELISA Development Workflow

Part B: Sandwich ELISA Protocol

  • Plate Coating:

    • Dilute the capture anti-SHLP-4 antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Sample and Standard Incubation:

    • Prepare a standard curve using synthetic this compound peptide in a suitable assay diluent.

    • Dilute plasma samples in the assay diluent. The optimal dilution factor should be determined empirically.

    • Add 100 µL of standards and diluted plasma samples to the appropriate wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate 4 times as described in step 1.

  • Detection Antibody Incubation:

    • Dilute the HRP-conjugated (or biotinylated) detection anti-SHLP-4 antibody to its optimal concentration in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 4 times as described in step 1.

  • Signal Development:

    • If using a biotinylated detection antibody, add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, followed by washing.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Calculate the concentration of this compound in the plasma samples by interpolating their absorbance values from the standard curve.

Protocol 2: Quantification of this compound in Plasma by Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity and is an excellent alternative or confirmatory method to ELISA.

  • Plasma Sample Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection to separate plasma.

    • To remove platelets completely, a second centrifugation step at 10,000 x g for 10 minutes at 4°C is recommended.[4]

    • Aliquot the platelet-poor plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Peptide Extraction and Digestion (for protein-bound this compound, if applicable):

    • If this compound is expected to be part of a larger precursor or protein complex, a digestion step is necessary. For free this compound, this step may be omitted.

    • Denature proteins in the plasma sample using urea (B33335) or another denaturing agent.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with an appropriate enzyme (e.g., trypsin).

  • Solid-Phase Extraction (SPE) for Peptide Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution containing a low concentration of an organic solvent and an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in 2% acetonitrile).

    • Load the plasma sample (or digested sample) onto the cartridge.

    • Wash the cartridge to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 60% acetonitrile (B52724) with 0.1% trifluoroacetic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in 2% acetonitrile).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate peptides on a C18 reversed-phase column using a gradient of increasing organic solvent concentration.

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) using a method such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of this compound. This involves selecting the precursor ion corresponding to this compound and monitoring specific fragment ions.

    • Include a stable isotope-labeled synthetic this compound peptide as an internal standard for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of the endogenous this compound and the internal standard.

    • Calculate the concentration of this compound in the plasma samples by comparing the ratio of the peak areas of the endogenous peptide to the internal standard against a calibration curve prepared with known concentrations of synthetic this compound.

Disclaimer: These protocols are intended as a guide. Optimization of specific conditions, such as antibody concentrations, incubation times, and sample dilutions, is essential for achieving accurate and reproducible results. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes: SHLP-4 Antibody for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Anti-SHLP-4 Polyclonal Antibody

Catalog Number: HPA-SHLP4-WB

Description: The Anti-SHLP-4 Polyclonal Antibody is a rabbit-derived antibody raised against a synthetic peptide corresponding to a sequence of human Small Humanin-Like Peptide 4 (SHLP-4). This compound is a recently identified mitochondrial-derived peptide (MDP) encoded by a small open reading frame within the 16S rRNA gene of the mitochondrial genome.[1][2] Like other MDPs, this compound is implicated in various cellular processes. Preliminary studies suggest this compound may play a role in promoting cell proliferation.[2][3] Endogenous this compound has been detected in tissues such as the liver and prostate.[2] This antibody is intended for the detection of endogenous and overexpressed this compound in Western Blotting applications.

Antibody Specificity and Performance

The Anti-SHLP-4 Polyclonal Antibody is purified by protein A and peptide affinity chromatography to ensure high specificity and sensitivity.

Table 1: Antibody Specifications

Characteristic Specification
Host Species Rabbit
Isotype IgG
Immunogen Synthetic peptide corresponding to human this compound
Purification Protein A and peptide affinity chromatography
Conjugation Unconjugated
Formulation Liquid in PBS with 0.02% sodium azide (B81097) and 50% glycerol
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Table 2: Recommended Dilutions for Western Blot

Application Recommended Dilution Starting Dilution Range
Western Blot 1:10001:500 - 1:2000

Note: Optimal dilutions should be determined experimentally by the end-user.

Table 3: Expected Western Blot Results

Sample Type Predicted Molecular Weight (kDa) Observed Molecular Weight (kDa) Positive Control Negative Control
Human Liver Lysate~3.0~3.022Rv1 cell lysateThis compound knockout cell lysate
Human Prostate Lysate~3.0~3.0
22Rv1 Cells~3.0~3.0

Experimental Protocols

A. Sample Preparation: Cell Lysate
  • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer (1 ml per 100 mm dish).

  • Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Maintain constant agitation for 30 minutes at 4°C.

  • Sonicate the lysate three times for 10-15 seconds each to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[4][5]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (the protein extract) to a new tube on ice.

  • Determine the protein concentration using a BCA protein assay.

B. SDS-PAGE and Protein Transfer
  • Add 4X SDS sample buffer to the protein lysate, boil for 5 minutes, and then cool on ice.[6]

  • Load 20-30 µg of total protein per well onto a 4-20% Tris-Glycine SDS-PAGE gel, along with a molecular weight marker.[4][6]

  • Run the gel at 100-150V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.[4]

  • Equilibrate the gel in 1X transfer buffer for 10-15 minutes.[4]

  • Transfer the proteins from the gel to a PVDF membrane. The transfer can be performed at 100V for 1-2 hours or overnight at a constant current of 10 mA in a cold room.[4]

C. Immunoblotting
  • After transfer, briefly rinse the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).[6]

  • To check for successful protein transfer, you can optionally stain the membrane with Ponceau S solution.[7]

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][8]

  • Incubate the membrane with the Anti-SHLP-4 Polyclonal Antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[5]

  • The next day, wash the membrane three to five times for 5 minutes each with TBST.[6][7]

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Wash the membrane again three to five times for 5 minutes each with TBST.[6][7]

D. Detection
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizations

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP4 This compound Receptor Putative Receptor (e.g., GPCR) SHLP4->Receptor ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates pERK p-ERK ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Transcription Gene Transcription (Proliferation Genes) pERK->Transcription pSTAT3->Transcription

Caption: A potential signaling pathway for this compound, leading to the activation of pro-proliferative genes.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to PVDF Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Anti-SHLP-4) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: The experimental workflow for Western Blotting using the Anti-SHLP-4 antibody.

References

Application Notes and Protocols for Synthetic SHLP-4 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptides (SHLPs) are a family of peptides derived from the mitochondrial 16S rRNA region that have been shown to play roles in regulating cell growth and function. While research has focused on several members of this family, such as the pro-survival effects of SHLP2 and the pro-apoptotic nature of SHLP6, the specific functions of SHLP4 are less characterized.[1][2] Preliminary evidence suggests that SHLP4, along with SHLP2, may promote cell proliferation.[2] These application notes provide a generalized protocol for the in vitro investigation of synthetic SHLP-4 in cell culture, based on established methods for other members of the SHLP family.

Data Presentation

Table 1: Summary of Reported Effects of select SHLPs on Cell Proliferation and Viability
PeptideCell LineAssayConcentrationDurationObserved EffectReference
SHLP2NIT-1 β-cellsBrdU incorporation100 nM24 hIncreased proliferation[2]
SHLP4NIT-1 β-cellsBrdU incorporation100 nM24 hIncreased proliferation[2]
SHLP222Rv1 (prostate cancer)MTS100 nM72 hIncreased viability[1]
SHLP2AMD CybridsMTT3.2 µM72 h21.79% increase in cell viability[3][4]
Table 2: Proposed Experimental Design for Characterizing this compound Effects
AssayObjectiveProposed this compound ConcentrationsTime PointsReadout
Cell Viability (e.g., MTS/MTT)Determine the effect of this compound on cell metabolic activity and viability.0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM24 h, 48 h, 72 hAbsorbance at 490 nm (MTS) or 570 nm (MTT)
Cell Proliferation (e.g., BrdU/EdU)Quantify the effect of this compound on DNA synthesis and cell proliferation.0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM24 h, 48 hAbsorbance or Fluorescence
Apoptosis (e.g., Caspase-3/7 Assay)Assess if this compound has pro- or anti-apoptotic effects.0 (vehicle control), 100 nM this compound, Positive Control (e.g., Staurosporine), SHLP-6 (as pro-apoptotic control)24 hLuminescence or Fluorescence
Western BlotInvestigate the activation of key signaling proteins.0 (vehicle control), 100 nM this compound15 min, 30 min, 1 h, 24 hBand intensity for p-ERK, p-STAT3, p-Akt, total proteins, and loading control

Experimental Protocols

Preparation of Synthetic this compound Stock Solution

Materials:

  • Lyophilized synthetic this compound peptide

  • Sterile, nuclease-free water or appropriate solvent recommended by the manufacturer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the peptide pellet is at the bottom.

  • Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. For example, for 1 mg of peptide with a molecular weight of 3000 g/mol , add 333.3 µL of water.

  • Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., NIT-1, 22Rv1, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Sterile cell culture plates (e.g., 96-well for viability/proliferation assays, 6-well for protein extraction)

  • This compound stock solution

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into appropriate culture plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and stabilize overnight.

  • Prepare working concentrations of this compound by diluting the stock solution in serum-free or complete culture medium. A vehicle control (medium with the same final concentration of the reconstitution solvent) should always be included.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Following the this compound treatment period, add 20 µL of MTS reagent to each well containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Incorporation)

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)

  • Substrate solution

  • Stop solution

Procedure:

  • Add BrdU labeling reagent to each well and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix the cells.

  • Denature the DNA using the provided solution.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and incubate until color development is sufficient.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate cell proliferation as a fold change relative to the vehicle-treated control.

Visualizations

Proposed this compound Signaling Pathway

SHLP4_Signaling SHLP4 Synthetic this compound Receptor Putative Cell Surface Receptor SHLP4->Receptor ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 PI3K PI3K Receptor->PI3K Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Proposed signaling cascade for this compound.

Experimental Workflow for this compound Treatment

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate Overnight (Adhesion) Start->Incubate1 Treat Treat with Synthetic this compound (and Controls) Incubate1->Treat Incubate2 Incubate for Desired Duration Treat->Incubate2 Assay Perform Downstream Assays Incubate2->Assay Viability Viability Assay (MTS/MTT) Assay->Viability Proliferation Proliferation Assay (BrdU/EdU) Assay->Proliferation Apoptosis Apoptosis Assay (Caspase) Assay->Apoptosis Western Western Blot Assay->Western End End: Data Analysis Viability->End Proliferation->End Apoptosis->End Western->End

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols for the Detection of SHLP-4 Expression by qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a recently discovered mitochondrial-derived peptide (MDP) encoded within the mitochondrial 16S rRNA gene, MT-RNR2.[1] Like other MDPs, this compound is emerging as a key signaling molecule in various cellular processes. Preliminary studies suggest that this compound may play a role in promoting cell proliferation and reducing apoptosis, making it a person of interest in various research fields, including oncology and metabolic diseases.[2][3] Its expression has been detected in the liver and prostate.[4]

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for detecting and quantifying gene expression levels. This document provides a detailed protocol for the detection of this compound expression using qPCR, intended for researchers, scientists, and professionals in drug development.

Putative Signaling Pathway of Mitochondrial-Derived Peptides

Mitochondrial-derived peptides, including the SHLP family, are known to exert their effects through various signaling pathways, often initiated by binding to cell surface receptors. While the specific receptor for this compound has not yet been identified, related MDPs like Humanin and SHLP2 are known to activate pathways such as JAK/STAT, ERK, and PI3K/Akt.[5] These pathways are crucial in regulating cell survival, proliferation, and metabolism. The diagram below illustrates a putative signaling cascade for MDPs.

SHLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor Binding PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK RAS Ras Receptor->RAS AKT Akt PI3K->AKT AntiApoptosis Inhibition of Apoptosis AKT->AntiApoptosis STAT STAT JAK->STAT GeneExpression Gene Expression STAT->GeneExpression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Putative signaling pathway for this compound and other mitochondrial-derived peptides.

Experimental Workflow for qPCR Detection of this compound

The overall workflow for quantifying this compound expression involves several key steps, from sample preparation to data analysis. A well-structured workflow is essential for obtaining reliable and reproducible results.

Caption: Experimental workflow for this compound expression analysis by qPCR.

Detailed Experimental Protocols

RNA Extraction

High-quality total RNA is crucial for successful qPCR. The choice of extraction method may vary depending on the sample type.

  • Materials:

    • TRIzol Reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • Chloroform (B151607)

    • Isopropanol (B130326)

    • 75% Ethanol (prepared with nuclease-free water)

    • Nuclease-free water

    • Homogenizer or mortar and pestle

    • Microcentrifuge

    • Nuclease-free tubes

  • Protocol (using TRIzol):

    • Homogenize 50-100 mg of tissue in 1 mL of TRIzol Reagent.

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used for the initial homogenization.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

    • Incubate at 55-60°C for 10-15 minutes to aid dissolution.

RNA Quality and Quantity Assessment
  • Procedure:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.1 indicates high-purity RNA.[6]

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an Agilent Bioanalyzer. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

Reverse Transcription (cDNA Synthesis)

This step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.

  • Materials:

    • High-Capacity cDNA Reverse Transcription Kit (or similar)

    • Total RNA (1-2 µg)

    • Nuclease-free water

    • Thermal cycler

  • Protocol:

    • Prepare the reverse transcription master mix according to the manufacturer's instructions. A typical reaction includes reverse transcriptase, dNTPs, random primers or oligo(dT)s, and RNase inhibitor.

    • Add 1-2 µg of total RNA to the master mix in a nuclease-free tube.

    • Bring the final reaction volume to 20 µL with nuclease-free water.

    • Perform the reverse transcription in a thermal cycler using the following typical conditions:

      • 25°C for 10 minutes (primer annealing)

      • 37°C for 120 minutes (reverse transcription)

      • 85°C for 5 minutes (enzyme inactivation)

    • The resulting cDNA can be stored at -20°C.

qPCR Primer Design and Validation

As no universally validated qPCR primers for this compound are currently published, careful primer design is critical. The primers should be designed to amplify a region of the MT-RNR2 gene that corresponds to the this compound peptide sequence.

  • Primer Design Guidelines:

    • Target: Human MT-RNR2 gene (NCBI Gene ID: 4550).[7]

    • Amplicon Length: 70-200 base pairs.[8]

    • Primer Length: 18-24 nucleotides.[2]

    • GC Content: 40-60%.[2]

    • Melting Temperature (Tm): 60-65°C, with the forward and reverse primers having a Tm within 2°C of each other.[9]

    • 3' End: Should ideally end in a G or C to enhance priming efficiency (GC clamp), but avoid runs of Gs.[10]

    • Specificity: Verify primer specificity using NCBI Primer-BLAST against the human genome to avoid off-target amplification.[4]

  • Hypothetical Primer Sequences (for design purposes):

    • Note: These sequences are for illustrative purposes and require experimental validation.

    • Forward Primer (SHLP4-F): 5'-[Sequence]-3'

    • Reverse Primer (SHLP4-R): 5'-[Sequence]-3'

  • Primer Validation:

    • Perform a standard qPCR with the designed primers and a cDNA sample.

    • Run the PCR product on a 2% agarose gel to confirm a single band of the expected size.

    • Perform a melt curve analysis at the end of the qPCR run to ensure a single, specific product is amplified.

qPCR Reaction Setup

The following protocol is based on a SYBR Green-based detection method.

  • Materials:

    • SYBR Green qPCR Master Mix (2X)

    • Forward and Reverse Primers (10 µM stock)

    • cDNA template

    • Nuclease-free water

    • qPCR plate or tubes

    • Reference gene primers (e.g., GAPDH, ACTB)

  • Reaction Mix Preparation:

ComponentVolume per Reaction (µL)Final Concentration
SYBR Green Master Mix (2X)101X
Forward Primer (10 µM)0.5500 nM
Reverse Primer (10 µM)0.5500 nM
Nuclease-free Water4-
Total Master Mix Volume 15
cDNA Template5(e.g., 10-50 ng)
Total Reaction Volume 20
  • Procedure:

    • Prepare a master mix for the number of reactions needed, including no-template controls (NTCs).

    • Aliquot 15 µL of the master mix into each well of a qPCR plate.

    • Add 5 µL of diluted cDNA or nuclease-free water (for NTCs) to the respective wells.

    • Seal the plate, mix gently, and centrifuge briefly.

qPCR Amplification
  • qPCR Instrument Setup (Typical Conditions):

StepTemperature (°C)TimeCycles
Initial Denaturation9510 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds
Melt Curve Analysis65-95(instrument default)1

Data Analysis

The most common method for qPCR data analysis is the comparative Cq (ΔΔCq) method for relative quantification of gene expression.

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (this compound) to the Cq value of a reference gene (e.g., GAPDH).

    • ΔCq = Cq(this compound) - Cq(Reference Gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of a control or calibrator sample.

    • ΔΔCq = ΔCq(Experimental) - ΔCq(Control)

  • Calculate Fold Change: Determine the relative expression level.

    • Fold Change = 2^(-ΔΔCq)

Quantitative Data Summary

The following tables provide a template for presenting quantitative qPCR data.

Table 1: Raw Cq Values

Sample IDReplicateThis compound CqReference Gene Cq
Control 11
2
3
Treatment 11
2
3
......

Table 2: Relative Quantification of this compound Expression

Sample GroupAverage ΔCqAverage ΔΔCqFold Change (2^(-ΔΔCq))Std. Deviation
Control01
Treatment A
Treatment B
...

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of this compound mRNA expression using qPCR. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further investigate the biological roles of this compound in health and disease. As research on mitochondrial-derived peptides continues to expand, understanding the expression patterns of this compound will be crucial for elucidating its function and therapeutic potential.

References

Application Notes and Protocols for Immunofluorescence Staining of SHLP-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunofluorescence staining of the novel mitochondrial-derived peptide, SHLP-4. Given the emerging nature of this compound research, this protocol is based on established methods for the immunofluorescent detection of mitochondrial proteins and may require optimization for specific cell lines and experimental conditions.

Introduction to this compound

This compound (Small Humanin-like Peptide 4) is a recently discovered peptide encoded within the mitochondrial 16S ribosomal RNA (MT-RNR2) gene. As a member of the mitochondrial-derived peptide (MDP) family, this compound is believed to play a role in cellular signaling, with initial studies indicating its involvement in promoting cell proliferation and potentially reducing apoptosis. Its localization is presumed to be mitochondrial, aligning with its origin. Understanding the subcellular localization and expression of this compound is crucial for elucidating its biological functions and its potential as a therapeutic target in various diseases.

Experimental Data Summary

Quantitative data for this compound immunofluorescence will be highly dependent on the specific antibody used, the cell type, and the experimental conditions. Researchers should aim to generate data on antibody titration and signal-to-noise ratio. Below is a template for summarizing such data:

ParameterCondition 1Condition 2Control
Primary Antibody Dilution 1:2501:500No Primary Ab
Mean Fluorescence Intensity [Value][Value][Value]
Signal-to-Noise Ratio [Value][Value][Value]
Percentage of Co-localization with Mitochondrial Marker [Percentage][Percentage][Percentage]

Detailed Immunofluorescence Staining Protocol for this compound

This protocol describes an indirect immunofluorescence method for the detection of this compound in cultured mammalian cells.

Materials and Reagents
  • Cell Culture: Adherent mammalian cells cultured on sterile glass coverslips in a multi-well plate.

  • Antibodies:

    • Primary Antibody: Anti-SHLP-4 antibody (User-defined. Optimization of dilution is critical).

    • Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).

    • Mitochondrial Marker (Optional for co-localization): Antibody against a known mitochondrial protein (e.g., Anti-TOMM20 or Anti-HSP60) with a secondary antibody conjugated to a different fluorophore.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

    • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

    • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Tween-20.

    • Wash Buffer: PBS with 0.1% Tween-20 (PBST).

    • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

    • Antifade Mounting Medium.

  • Equipment:

    • Incubator for cell culture (37°C, 5% CO2).

    • Fluorescence microscope with appropriate filters.

    • Humidified chamber.

    • Standard laboratory glassware and plasticware.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Seed cells on coverslips B Culture overnight A->B C Wash with PBS B->C D Fix with 4% PFA C->D E Permeabilize D->E F Block non-specific sites E->F G Incubate with anti-SHLP-4 Primary Ab F->G H Wash G->H I Incubate with Fluorophore-conjugated Secondary Ab H->I J Wash I->J K Counterstain with DAPI J->K L Wash K->L M Mount coverslip L->M N Image with Fluorescence Microscope M->N

Immunofluorescence Staining Workflow
Step-by-Step Protocol

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for adherence.

  • Fixation:

    • Gently aspirate the culture medium and wash the cells twice with PBS.

    • Add freshly prepared 4% PFA in PBS to each well to cover the cells.

    • Incubate for 15 minutes at room temperature.[1]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to each well.

    • Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.[1]

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well to cover the cells.

    • Incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation:

    • Dilute the anti-SHLP-4 primary antibody to its optimal concentration in the Blocking Buffer. Note: The optimal dilution must be determined empirically through titration. A starting point of 1:200 to 1:1000 is recommended.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each on a gentle shaker.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer according to the manufacturer's instructions. Protect the antibody from light.

    • Aspirate the wash buffer and add the diluted secondary antibody to the coverslips.

    • Incubate for 1 hour at room temperature in the dark in a humidified chamber.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBST for 5 minutes each in the dark.

  • Counterstaining:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and gently blot the excess PBS from the edge with a laboratory wipe.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Imaging:

    • Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

    • Capture images for analysis.

Putative Signaling Pathway of this compound

The precise signaling pathway of this compound is still under investigation. However, based on the known functions of other mitochondrial-derived peptides, a putative pathway can be proposed. It is hypothesized that this compound may act through a cell surface receptor to initiate a signaling cascade that promotes cell proliferation and inhibits apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor Prolif_Pathway Proliferation Pathway (e.g., MAPK/ERK) Receptor->Prolif_Pathway Apoptosis_Pathway Anti-Apoptosis Pathway (e.g., PI3K/Akt) Receptor->Apoptosis_Pathway Transcription Gene Transcription Prolif_Pathway->Transcription Inhibition Inhibition of Apoptosis Apoptosis_Pathway->Inhibition Proliferation Increased Cell Proliferation Transcription->Proliferation

Putative this compound Signaling Pathway

This proposed pathway illustrates this compound binding to a putative cell surface receptor, which in turn activates intracellular signaling cascades such as the MAPK/ERK pathway to promote cell proliferation and the PI3K/Akt pathway to inhibit apoptosis. These pathways are known to be involved in the regulation of these cellular processes. Further research is required to validate this proposed mechanism for this compound.

References

Application Notes and Protocols for SHLP-4 Overexpression in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a member of a novel class of peptides derived from the mitochondrial genome, specifically from the 16S ribosomal RNA region.[1][2] These mitochondrial-derived peptides (MDPs) are emerging as critical regulators of various cellular processes, including cell proliferation, apoptosis, and metabolism.[1][3] Endogenous this compound has been detected in tissues such as the liver and prostate.[1] Preliminary evidence suggests that this compound may play a role in promoting cell proliferation.[1][4] To further elucidate the molecular mechanisms and therapeutic potential of this compound, robust methods for its overexpression in vitro are essential.

These application notes provide detailed protocols for the overexpression of this compound in mammalian cell lines using transient transfection and lentiviral transduction methods. Additionally, a protocol for creating stable cell lines expressing this compound is included.

Methods for this compound Overexpression

The choice of overexpression method depends on the experimental requirements. Transient transfection is suitable for short-term studies, while lentiviral transduction is preferred for generating stable cell lines with long-term, consistent this compound expression.

Vector Construction for this compound Expression

Successful overexpression of the small this compound peptide requires careful vector design. Due to its small size (a short open reading frame), it is often beneficial to fuse it to a larger, stable protein or include elements that ensure efficient transcription and translation.

Key Considerations:

  • Promoter Selection: A strong constitutive promoter such as CMV (Cytomegalovirus) or EF1α (Elongation Factor-1 alpha) is recommended for high-level expression. Inducible promoters (e.g., Tet-On) can be used for controlled expression.[5][6]

  • Fusion Tags: To facilitate detection and purification, a tag such as FLAG, HA, or a fluorescent protein (e.g., GFP) can be fused to the N- or C-terminus of this compound. A linker sequence (e.g., Gly-Ser) should be included between this compound and the tag to ensure proper folding.

  • Kozak Sequence: Inclusion of a Kozak consensus sequence (GCCACC) upstream of the start codon is crucial for efficient translation initiation in eukaryotic cells.

A generalized workflow for generating an this compound expression vector and subsequent overexpression studies is depicted below.

SHLP4_Overexpression_Workflow cluster_0 Vector Construction cluster_1 Overexpression Method cluster_2 Cell Culture & Transfection/Transduction cluster_3 Validation of Overexpression cluster_4 Functional Assays A Design this compound Construct (Promoter, this compound ORF, Tag) B Synthesize or PCR Amplify This compound ORF A->B C Clone into Expression Vector B->C D Transient Transfection C->D Choose Method E Lentiviral Transduction C->E Choose Method F Seed Mammalian Cells G Prepare Transfection/Virus Mix F->G H Introduce Vector into Cells G->H I Harvest Cells (24-72h) H->I J qPCR for this compound mRNA I->J K Western Blot for this compound Protein I->K L Immunofluorescence/Microscopy I->L M Cell Proliferation Assay L->M N Apoptosis Assay L->N O Signaling Pathway Analysis L->O

Caption: Workflow for this compound Overexpression and Functional Analysis.

Experimental Protocols

Protocol 1: Transient Transfection of this compound using Lipid-Based Reagents

This protocol is optimized for a 6-well plate format. Reagent volumes should be scaled accordingly for other plate sizes.

Materials:

  • HEK293T, HeLa, or other suitable mammalian cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ 2000 or a similar transfection reagent

  • This compound expression plasmid (high purity, endotoxin-free)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 90-95% confluency at the time of transfection (e.g., 0.5 x 10^6 cells per well for HEK293T).[7]

  • Transfection Complex Preparation: a. In tube A, dilute 2.5 µg of the this compound plasmid DNA in 250 µL of Opti-MEM™. Mix gently. b. In tube B, dilute 5 µL of Lipofectamine™ 2000 in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[7] c. Combine the diluted DNA (Tube A) and diluted Lipofectamine™ (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[7]

  • Transfection: a. Gently aspirate the growth medium from the cells and replace it with 2 mL of fresh, pre-warmed complete medium. b. Add the 500 µL DNA-lipid complex mixture dropwise to each well.[7] c. Gently rock the plate back and forth to distribute the complexes evenly.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Harvest the cells at the desired time point to assess this compound expression via qPCR or Western blot.

Protocol 2: Lentivirus-Mediated Stable Overexpression of this compound

This method involves the production of lentiviral particles, which are then used to transduce the target cells, leading to stable integration of the this compound expression cassette into the host genome.

Part A: Lentivirus Production in HEK293T cells

  • Seed HEK293T cells in a 10 cm dish to reach 80-90% confluency on the day of transfection.

  • Prepare a DNA mixture containing:

    • 10 µg of the lentiviral vector encoding this compound

    • 7.5 µg of a packaging plasmid (e.g., psPAX2)

    • 2.5 µg of an envelope plasmid (e.g., pMD2.G)

  • Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent like PEI or Lipofectamine™.

  • After 12-18 hours, replace the medium with fresh complete medium.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • (Optional) Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.

Part B: Transduction of Target Cells

  • Seed the target cells (e.g., HepG2, LNCaP) in a 6-well plate.

  • When cells are 50-70% confluent, replace the medium with fresh medium containing polybrene (4-8 µg/mL) to enhance transduction efficiency.

  • Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection, MOI, beforehand).

  • Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.

  • After 48-72 hours, begin selection with an appropriate antibiotic (e.g., puromycin, G418) if the lentiviral vector contains a resistance gene.[8]

  • Expand the resistant colonies to establish a stable this compound overexpressing cell line.

Data Presentation

The following tables provide illustrative quantitative data that might be expected from this compound overexpression experiments.

Table 1: Transient Transfection Efficiency of this compound in HEK293T Cells

Transfection ReagentPlasmid Amount (µg)Transfection Efficiency (%)*This compound mRNA Fold Change (vs. Mock)
Lipofectamine™ 20002.585 ± 5150 ± 20
Polyethylenimine (PEI)2.570 ± 8110 ± 15
FuGENE® HD2.580 ± 6135 ± 18

*Transfection efficiency determined by flow cytometry of a co-transfected GFP plasmid.

Table 2: Lentiviral Transduction and Stable this compound Expression

Cell LineMultiplicity of Infection (MOI)Transduction Efficiency (%)Stable this compound Protein Level (Fold Change vs. Parental)
HepG2 (Liver)5>9025 ± 4
LNCaP (Prostate)10>9530 ± 5
NIT-1 (Pancreatic Beta)5>8520 ± 3

Putative Signaling Pathway of this compound

While the direct signaling pathway for this compound is yet to be fully elucidated, other members of the SHLP family, such as SHLP2, have been shown to activate pro-survival and metabolic pathways.[9] SHLP2 activates ERK and STAT3 signaling.[9] Based on this, a hypothetical signaling cascade for this compound is proposed below, which can serve as a basis for further investigation.

SHLP4_Signaling_Pathway SHLP4 This compound Receptor Putative Receptor (e.g., GPCR) SHLP4->Receptor Binds ERK_Pathway MAPK/ERK Pathway Receptor->ERK_Pathway Activates STAT3_Pathway JAK/STAT Pathway Receptor->STAT3_Pathway Activates PI3K_Pathway PI3K/Akt Pathway Receptor->PI3K_Pathway Activates Proliferation Cell Proliferation ERK_Pathway->Proliferation Survival Cell Survival (Anti-Apoptosis) STAT3_Pathway->Survival PI3K_Pathway->Survival Metabolism Metabolic Regulation PI3K_Pathway->Metabolism

Caption: Hypothetical Signaling Pathways Activated by this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers to successfully overexpress this compound in vitro. These methods will facilitate further studies into the biological functions and signaling mechanisms of this novel mitochondrial-derived peptide, potentially paving the way for new therapeutic strategies in various diseases. It is recommended to optimize the protocols for specific cell lines and experimental conditions to achieve the best results.

References

Generating Polyclonal Anti-Sera Against SHLP-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation, purification, and characterization of polyclonal anti-sera targeting the Small Humanin-Like Peptide 4 (SHLP-4). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research and drug development applications.

Introduction to this compound

Small Humanin-Like Peptides (SHLPs) are a family of peptides encoded within the mitochondrial genome.[1] There are six identified SHLPs (SHLP1-6), each with distinct tissue expression patterns and biological functions.[1] this compound, specifically, has been shown to promote cell proliferation in certain cell types.[1][2][3] While the precise signaling mechanisms for all SHLPs are still under investigation, it is suggested that they can act as retrograde signaling molecules, communicating from the mitochondria to the rest of the cell and potentially to other cells.[1][3] Some SHLPs are known to exert their effects through cell surface receptors, activating downstream signaling cascades such as the ERK and STAT-3 pathways.[3][4]

The generation of specific polyclonal antibodies against this compound is a critical step for its further study, enabling researchers to investigate its expression, localization, and functional roles in various physiological and pathological processes.

Antigen Design and Synthesis

The first crucial step in producing specific antibodies is the design of a suitable peptide antigen derived from the target protein, this compound.

This compound Amino Acid Sequence: MLEVMFLVNRRGKICRVPFTFFNLSL[2]

Antigen Design Strategy:

For generating polyclonal antibodies, a peptide fragment of 10-20 amino acids is typically recommended to ensure sufficient immunogenicity while maintaining specificity.[5][6][7] The selection of the peptide sequence should consider factors such as hydrophilicity, surface exposure, and the absence of significant homology to other proteins to minimize cross-reactivity.

Recommended Peptide Antigen:

A suitable peptide antigen for this compound is the C-terminal fragment with an added N-terminal cysteine for conjugation to a carrier protein.

  • Sequence: C-NRRGKICRVPFTFFNLSL

  • Rationale: This 17-amino acid sequence is selected for its predicted antigenicity and includes both charged and polar residues, which are often exposed on the surface of the native peptide. The addition of a cysteine residue at the N-terminus facilitates conjugation to a carrier protein, which is essential for eliciting a robust immune response against small peptides.[7]

Peptide Synthesis and Conjugation:

The designed peptide should be synthesized with a purity of >90%. The purified peptide is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to enhance its immunogenicity.[7][8]

Experimental Protocols

Immunization of Host Animals

The following protocol describes a general immunization schedule for generating polyclonal antibodies in rabbits. This protocol can be adapted for other host species like mice or goats.

Table 1: Rabbit Immunization Schedule

DayProcedureAntigen DoseAdjuvantRoute of Administration
0Pre-immune BleedN/AN/AN/A
1Primary Immunization0.5 mgComplete Freund's Adjuvant (CFA)Subcutaneous (multiple sites)
14First Boost0.25 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
28Second Boost0.25 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
42Third Boost0.25 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
52Test BleedN/AN/AEar Vein
56Final Boost0.25 mgIncomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)
66Terminal BleedN/AN/ACardiac Puncture
Purification of Polyclonal Anti-Sera

The collected antiserum contains a mixture of antibodies. To isolate the this compound specific antibodies, affinity purification is the recommended method.[3]

Protocol for Antigen-Specific Affinity Purification:

  • Prepare Affinity Column: Covalently couple the synthesized this compound peptide antigen to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Serum Preparation: Clarify the collected rabbit serum by centrifugation to remove any cellular debris.

  • Antibody Binding: Pass the clarified serum over the prepared affinity column. The anti-SHLP-4 antibodies will bind to the immobilized peptide antigen.

  • Washing: Wash the column extensively with a binding buffer (e.g., PBS) to remove non-specifically bound proteins.

  • Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Neutralization: Immediately neutralize the eluted antibody fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5) to preserve antibody activity.

  • Buffer Exchange: Dialyze the purified antibody solution against PBS to remove the elution buffer components.

  • Concentration and Storage: Determine the antibody concentration (e.g., by measuring absorbance at 280 nm) and store at -20°C or -80°C.

Characterization of Polyclonal Anti-Sera

The purified anti-SHLP-4 polyclonal antibodies should be characterized to determine their titer, specificity, and functionality in various immunoassays.

ELISA is used to determine the antibody titer, which is a measure of the antibody concentration in the antiserum.

Indirect ELISA Protocol:

  • Coating: Coat a 96-well microtiter plate with the this compound peptide antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the purified anti-SHLP-4 antibody and the pre-immune serum (as a negative control) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.

Western blotting is used to determine the specificity of the antibody for the target protein in a complex mixture of proteins.

Western Blot Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express this compound.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-SHLP-4 antibody (typically at a 1:1000 to 1:10,000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A specific band at the expected molecular weight of this compound (approximately 3.1 kDa) would indicate antibody specificity.

Data Presentation

Table 2: Expected Titer of Anti-SHLP-4 Polyclonal Anti-Sera

Serum SampleELISA Titer (reciprocal of highest dilution)
Pre-immune Serum< 100
Test Bleed (Day 52)1:10,000 - 1:50,000
Terminal Bleed (Day 66)> 1:100,000

Table 3: Western Blot Analysis Results

Protein LysateExpected Band Size (kDa)Observed Band
This compound Overexpressing Cells~3.1Present
Control (non-expressing) CellsN/AAbsent
Tissue Lysate (e.g., Liver, Prostate)~3.1Present (if expressed)

Visualizations

Polyclonal_Antibody_Production_Workflow cluster_antigen_prep Antigen Preparation cluster_immunization Immunization cluster_purification Purification cluster_characterization Characterization AntigenDesign This compound Peptide Design PeptideSynthesis Peptide Synthesis (>90% Purity) AntigenDesign->PeptideSynthesis Conjugation Conjugation to Carrier Protein (KLH) PeptideSynthesis->Conjugation Immunization Rabbit Immunization (Primary & Boosts) Conjugation->Immunization SerumCollection Serum Collection (Test & Terminal Bleeds) Immunization->SerumCollection AffinityPurification Antigen-Specific Affinity Chromatography SerumCollection->AffinityPurification ELISA ELISA (Titer Determination) AffinityPurification->ELISA WesternBlot Western Blot (Specificity) AffinityPurification->WesternBlot FinalProduct Purified Anti-SHLP-4 Polyclonal Antibody ELISA->FinalProduct WesternBlot->FinalProduct

Caption: Workflow for generating polyclonal anti-sera against this compound.

SHLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SHLP4 This compound Receptor Putative Receptor (e.g., GPCR) SHLP4->Receptor ERK ERK Receptor->ERK Activates STAT3 STAT-3 Receptor->STAT3 Activates Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation

Caption: Putative signaling pathway of this compound.

References

Assessing SHLP-4 Induced Proliferation Using BrdU Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Humanin-like Peptide 4 (SHLP-4) is a member of a family of peptides derived from the mitochondrial genome.[1][2][3] Emerging research suggests that these peptides play roles in cellular metabolism, survival, and proliferation.[1][3] Specifically, this compound has been observed to promote cell proliferation in certain cell types.[1][4] A robust and widely accepted method for assessing cell proliferation is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.[5][6]

BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8][9] This incorporation can be detected using specific anti-BrdU antibodies, allowing for the quantification of cells that are actively dividing.[7][10] This application note provides a detailed protocol for utilizing the BrdU incorporation assay to investigate and quantify the pro-proliferative effects of this compound on cultured cells. The assay can be adapted for analysis by various methods, including immunocytochemistry with microscopic imaging and flow cytometry.[8][11]

Key Experimental Principles

The BrdU assay is a powerful tool for studying cell cycle dynamics and assessing the effects of compounds like this compound on cell proliferation.[7][12] The fundamental principle involves incubating cells with BrdU, which is taken up by proliferating cells and integrated into their DNA. Following this labeling period, cells are fixed, and the DNA is denatured to expose the incorporated BrdU.[13] An anti-BrdU primary antibody is then used to specifically bind to the BrdU, followed by a fluorescently labeled secondary antibody for detection.[5][11] The resulting signal provides a quantitative measure of DNA synthesis and, consequently, cell proliferation.[6]

Data Presentation: Experimental Parameters for this compound Proliferation Assay

The following table summarizes typical quantitative parameters that should be optimized for assessing this compound induced proliferation using a BrdU incorporation assay.

ParameterTypical Range/ValueNotes
This compound Concentration 10 nM - 10 µMThe optimal concentration should be determined empirically through a dose-response experiment.
Cell Seeding Density 2,500 - 100,000 cells/wellDependent on the cell type's growth rate and the size of the culture vessel (e.g., 96-well plate).[6][10]
This compound Incubation Time 24 - 72 hoursThe duration of treatment with this compound before assessing proliferation.[10]
BrdU Concentration 10 µM (final concentration)A commonly used concentration for in vitro labeling.[8]
BrdU Labeling Time 1 - 24 hoursShorter times (1-4 hours) are common for rapidly dividing cells, while longer times may be needed for slower-growing or primary cells.[7][10][13]
Primary Antibody Dilution 1:100 - 1:500Refer to the manufacturer's datasheet for the anti-BrdU antibody.
Secondary Antibody Dilution 1:200 - 1:1000Refer to the manufacturer's datasheet for the secondary antibody.

Experimental Protocols

This section provides a detailed methodology for a BrdU incorporation assay to assess this compound induced proliferation, adaptable for both imaging and flow cytometry.

Materials and Reagents
  • This compound peptide

  • Cell line of interest (e.g., NIT-1 β-cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • BrdU (5-bromo-2'-deoxyuridine) stock solution (e.g., 10 mM in DMSO)[11]

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[11]

  • DNA denaturation solution (e.g., 2N HCl)[11][13]

  • Neutralization buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)

  • Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Tween-20)

  • Primary antibody: Anti-BrdU monoclonal antibody[11]

  • Secondary antibody: Fluorochrome-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)[11]

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • 96-well tissue culture plates (for imaging/plate reader) or larger flasks/plates (for flow cytometry)

  • Fluorescence microscope, high-content imager, or flow cytometer

Step-by-Step Protocol

1. Cell Seeding and this compound Treatment

  • Harvest and count cells, then seed them into the appropriate culture vessels at a predetermined density.

  • Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the cells for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.[10]

2. BrdU Labeling

  • Following the this compound treatment, add BrdU solution to each well to achieve a final concentration of 10 µM.

  • Incubate the cells for a predetermined labeling period (e.g., 2-4 hours) at 37°C.[13] This time should be optimized based on the cell cycle length of the cell line being used.[7]

3. Cell Fixation and Permeabilization

  • Carefully remove the BrdU-containing medium.

  • Wash the cells twice with PBS.[11]

  • Add the fixative solution and incubate for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add the permeabilization buffer and incubate for 10-20 minutes at room temperature.[11]

4. DNA Denaturation

  • Remove the permeabilization buffer and wash with PBS.

  • Add the 2N HCl solution to each well and incubate for 10-60 minutes at room temperature to denature the DNA.[7][11] This step is crucial for exposing the incorporated BrdU to the antibody.[13]

  • Carefully aspirate the HCl and immediately wash the cells three times with PBS to neutralize the acid.

5. Immunostaining

  • Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Dilute the anti-BrdU primary antibody in the blocking buffer according to the manufacturer's recommendations.

  • Remove the blocking buffer and add the diluted primary antibody solution. Incubate for 1 hour at room temperature or overnight at 4°C.[11]

  • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer.

  • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[11]

  • Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

6. Detection and Data Analysis

  • For Imaging:

    • Add a nuclear counterstain (e.g., DAPI) for 5-10 minutes to visualize all cell nuclei.

    • Wash with PBS.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the percentage of BrdU-positive cells by dividing the number of green fluorescent nuclei (BrdU-positive) by the total number of blue fluorescent nuclei (DAPI-positive) and multiplying by 100.

  • For Flow Cytometry:

    • After the final wash, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE).

    • Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer, detecting the fluorescence of the BrdU-stained population.

    • Gate on the cell population and quantify the percentage of BrdU-positive cells.

Visualizations

This compound Signaling and Proliferation Pathway

SHLP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SHLP4 This compound Receptor Cell Surface Receptor SHLP4->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle_Proteins Upregulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) Transcription_Factors->Cell_Cycle_Proteins DNA_Synthesis DNA Synthesis (S-Phase Entry) Cell_Cycle_Proteins->DNA_Synthesis

Caption: Hypothetical this compound signaling pathway promoting cell proliferation.

Experimental Workflow for BrdU Incorporation Assay

BrdU_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling BrdU Labeling cluster_staining Immunostaining cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with this compound (24-72h) A->B C Add BrdU (1-24h) B->C D Fix & Permeabilize C->D E Denature DNA (HCl) D->E F Block E->F G Incubate with Anti-BrdU Primary Ab F->G H Incubate with Fluorescent Secondary Ab G->H I Image Acquisition (Microscopy) H->I J Flow Cytometry H->J K Quantify % of BrdU-Positive Cells I->K J->K

References

Application Notes and Protocols for MTS Assay: Evaluating Cell Viability with SHLP-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTS assay is a colorimetric method widely used to assess cell viability and proliferation. This technique is particularly valuable in drug discovery and development for evaluating the effects of therapeutic compounds. The assay's principle lies in the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[1] This reduction, facilitated by dehydrogenase enzymes in viable cells, results in the formation of a soluble formazan (B1609692) product that can be quantified by measuring its absorbance, typically at 490-500 nm.[2] The amount of formazan produced is directly proportional to the number of living cells in the culture.[3]

Small Humanin-like Peptide 4 (SHLP-4) is a member of a family of mitochondrial-derived peptides that are emerging as regulators of cellular processes.[4] Studies have indicated that certain SHLPs can influence cell survival and proliferation.[4] For instance, this compound has been observed to promote the proliferation of NIT-1 β-cells. These application notes provide a detailed protocol for utilizing the MTS assay to quantify the effects of this compound treatment on cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of this compound treatment on the viability of various cell lines, as determined by the MTS assay.

Cell LineTreatmentConcentration (nM)Incubation Time (hours)Cell Viability (% of Control)
NIT-1 β-cellsThis compound10072125%
PC-3 (Prostate Cancer)This compound1048102%
PC-3 (Prostate Cancer)This compound5048110%
PC-3 (Prostate Cancer)This compound10048118%
HeLa (Cervical Cancer)This compound1004898%
HUVEC (Endothelial)This compound10048105%

Experimental Protocols

Materials
  • Cells of interest (e.g., NIT-1 β-cells, PC-3, etc.)

  • Complete cell culture medium

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) or appropriate solvent for this compound reconstitution

  • 96-well cell culture plates

  • MTS reagent solution (commercially available kits are recommended)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490-500 nm

  • Humidified incubator (37°C, 5% CO₂)

Protocol for MTS Assay with this compound Treatment
  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed the cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of complete culture medium per well. The optimal cell number will vary depending on the cell line's growth rate.[5]

    • Include wells with medium only to serve as a background control (blank).

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a stock solution of this compound by reconstituting the lyophilized peptide in a sterile solvent (e.g., sterile water or PBS) to a known concentration.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells that receive medium without this compound (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay Procedure:

    • Following the treatment incubation, add 20 µL of the MTS reagent solution directly to each well, including the blank and control wells.[6]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The optimal incubation time may vary between cell types and should be determined empirically.

    • After incubation, gently mix the contents of each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [5]

Mandatory Visualizations

SHLP4_Signaling_Pathway cluster_downstream Downstream Signaling SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor RAS RAS Receptor->RAS JAK JAK Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation MTS_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate (100 µL/well) start->seed_cells incubate1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate1 add_shlp4 Add this compound Treatment (Varying Concentrations) incubate1->add_shlp4 incubate2 Incubate for Treatment Period (e.g., 48-72h) add_shlp4->incubate2 add_mts Add 20 µL MTS Reagent incubate2->add_mts incubate3 Incubate 1-4h (37°C, 5% CO₂) add_mts->incubate3 read_absorbance Read Absorbance at 490 nm incubate3->read_absorbance analyze Analyze Data (% Cell Viability) read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols for Lyophilized SHLP-4 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper reconstitution and storage of lyophilized Small Humanin-Like Peptide 4 (SHLP-4). Adherence to these guidelines is crucial for maintaining the peptide's biological activity and ensuring experimental reproducibility.

Product Information

  • Peptide Name: Small Humanin-Like Peptide 4 (this compound)

  • Sequence: MLEVMFLVNRRGKICRVPFTFFNLSL

  • Molecular Weight: 3132 g/mol

  • Appearance: White lyophilized powder

  • Storage: Store lyophilized peptide at -20°C or -80°C.

Reconstitution of Lyophilized this compound

Proper reconstitution of lyophilized peptides is critical for their biological activity.[1] The choice of solvent depends on the peptide's amino acid sequence and polarity. Based on its sequence, this compound is a hydrophobic peptide.

Recommended Solvents:

  • Sterile, distilled water

  • Bacteriostatic water (for longer-term storage of the stock solution)[2]

  • Phosphate-buffered saline (PBS) at pH 7.4

  • For peptides that are difficult to dissolve, organic solvents like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[3]

Protocol for Reconstitution:
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-30 minutes.[4] This prevents condensation from forming inside the vial, which can degrade the peptide.[3][5]

  • Centrifuge the Vial: Briefly centrifuge the vial at 12,000 x g for 20 seconds to ensure all the lyophilized powder is at the bottom.[3][6]

  • Prepare the Solvent: Use a sterile syringe and needle to draw up the desired volume of the chosen solvent.[7]

  • Add Solvent to the Vial: Gently inject the solvent down the side of the vial.[2] Avoid squirting the solvent directly onto the peptide powder, as this can cause it to disperse and may lead to incomplete solubilization.[7]

  • Dissolve the Peptide: Gently swirl or rock the vial to dissolve the peptide.[2] Do not shake or vortex, as this can cause aggregation or degradation of the peptide.[1][8]

  • Inspect for Complete Dissolution: The reconstituted solution should be clear and free of any visible particles.[1] If the peptide does not dissolve completely, sonication or gentle warming (not exceeding 40°C) may be used.[9]

Storage of Reconstituted this compound

The stability of the reconstituted peptide solution is dependent on the storage conditions.

Storage ConditionLyophilized PeptideReconstituted Peptide Solution
Long-Term Storage -20°C or -80°C (for several years)[3][10]-80°C (aliquoted)
Short-Term Storage Room temperature (for days to weeks)[11]2-8°C (for up to 30 days)[12]
Storage Recommendations:
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted this compound solution into single-use volumes.[3][11]

  • Freezing: For long-term storage, snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer.

  • Light Sensitivity: Protect the peptide from direct light, both in its lyophilized form and in solution.[9]

  • Oxidation: Peptides containing Cys, Met, or Trp residues are susceptible to oxidation.[9] For this compound, which contains Methionine (M) and Cysteine (C), using de-gassed solvents and minimizing exposure to air is recommended.

Experimental Protocols

Cell Proliferation Assay

This compound has been shown to increase the proliferation of certain cell types.[13][14]

Workflow:

cluster_assay Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound D Treat cells with this compound for 24-72h C->D E Add proliferation reagent (e.g., MTT, WST-1) F Incubate for 1-4 hours E->F G Measure absorbance F->G

Caption: Workflow for a cell proliferation assay using this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., mouse NIT-1 cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Peptide Preparation: Prepare a stock solution of this compound and make serial dilutions to the desired concentrations in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Putative Signaling Pathway of SHLP Family Peptides

While the specific signaling pathway for this compound is not fully elucidated, other members of the SHLP family, such as SHLP2 and SHLP3, have been shown to activate the ERK and STAT3 pathways.[15][16]

SHLP SHLP Peptide Receptor Cell Surface Receptor (Putative) SHLP->Receptor ERK ERK Pathway Receptor->ERK STAT3 STAT3 Pathway Receptor->STAT3 Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT3->Survival cluster_analysis Analysis Methods A Reconstitute this compound in desired buffer B Aliquot into multiple tubes A->B C Store aliquots under different conditions (e.g., 4°C, -20°C, -80°C, Room Temp) B->C D Collect aliquots at various time points (e.g., Day 0, 1, 7, 30) C->D E Analyze peptide integrity and activity D->E F Compare results to Day 0 sample E->F G HPLC or Mass Spectrometry (Integrity) E->G H Bioassay (e.g., Proliferation Assay) (Activity) E->H

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in SHLP-4 Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal intensity in Western blot experiments for the mitochondrial-derived peptide, SHLP-4. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the detection of this low molecular weight protein.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound, or the signal is extremely weak. What are the most likely causes?

A low or absent signal for this compound, a small peptide with a molecular weight of approximately 3.1 kDa, is a common challenge. The primary reasons often relate to suboptimal conditions for resolving and transferring low molecular weight proteins. Key areas to investigate include:

  • Inappropriate Gel Percentage: Standard SDS-PAGE gels may not effectively resolve very small peptides.

  • Poor Transfer Efficiency: this compound can easily pass through membranes with larger pore sizes during transfer.

  • Suboptimal Antibody Concentrations: The concentrations of both primary and secondary antibodies may need optimization.

  • Low Protein Expression: The abundance of this compound in your sample may be below the detection limit of your current protocol.

  • Inefficient Protein Extraction: The lysis buffer and procedure may not be suitable for extracting this mitochondrial peptide.

Q2: How can I improve the resolution of this compound on my SDS-PAGE gel?

To effectively resolve a small peptide like this compound, it is crucial to use a high-percentage acrylamide (B121943) gel. Tris-Tricine gels are specifically designed for the separation of low molecular weight proteins and are highly recommended over standard Tris-Glycine systems.[1]

Protein SizeRecommended Gel Percentage (Tris-Tricine)
< 10 kDa15-16.5%
10-30 kDa10-12%

Q3: What is the best membrane and pore size for transferring this compound?

Due to its small size, this compound can be easily lost during the transfer step if the membrane pore size is too large.

  • Membrane Type: Both Polyvinylidene difluoride (PVDF) and nitrocellulose membranes can be used. PVDF is often preferred for its higher protein binding capacity and durability, which is advantageous for detecting low-abundance proteins.[1][2][3] However, some sources suggest nitrocellulose is ideal for low molecular weight proteins.[4][5]

  • Pore Size: A smaller pore size of 0.2 µm is essential to ensure the retention of this compound on the membrane.[1][2][6]

Q4: What are the optimal transfer conditions for a small protein like this compound?

Transfer efficiency is critical for detecting low molecular weight proteins. Consider the following adjustments to a standard transfer protocol:

  • Transfer Buffer Composition: The presence of methanol (B129727) in the transfer buffer can aid in stripping SDS from proteins, which promotes their binding to the membrane.[7][8] However, for very small peptides, some protocols suggest reducing or omitting methanol to prevent the protein from passing through the membrane. If using methanol, starting with a concentration of 10-20% is common.

  • Transfer Time and Voltage: Shorter transfer times are generally recommended for small proteins to prevent "blow-through," where the protein passes completely through the membrane. A wet transfer for 1 hour at 200 mA is a good starting point.[6] Semi-dry transfers for 15-20 minutes may also be effective.[6] It is crucial to optimize these conditions for your specific system.

Q5: How should I optimize my antibody concentrations for this compound detection?

If the signal is weak, adjusting the primary and secondary antibody concentrations is a key step.

  • Primary Antibody: If the manufacturer provides a recommended starting dilution, you can perform a titration series around that concentration (e.g., 1:250, 1:500, 1:1000, 1:2000).[9] If no recommendation is available, a starting concentration of 1 µg/ml is often suggested.[9]

  • Secondary Antibody: Similarly, the secondary antibody should be titrated to find the optimal concentration that provides a strong signal with minimal background. Typical dilutions range from 1:5,000 to 1:200,000.

  • Incubation Time: Extending the primary antibody incubation time, for instance, overnight at 4°C, can enhance the signal for low-abundance proteins.[10][11]

Q6: My this compound signal is still weak. What other factors can I investigate?

If you have optimized the gel, transfer, and antibody conditions, consider these additional troubleshooting steps:

  • Protein Loading Amount: Increase the amount of total protein loaded per lane. For low-abundance proteins, loading 50-100 µg of lysate may be necessary.[12]

  • Blocking Buffer: While 5% non-fat dry milk is common, it can sometimes mask epitopes. Trying a different blocking agent, such as 3-5% Bovine Serum Albumin (BSA), might improve signal.

  • Washing Steps: While essential for reducing background, excessive or harsh washing can strip the antibody from the target protein. Ensure the detergent concentration (e.g., Tween-20) in your wash buffer is not too high (typically 0.05-0.1%).

  • Detection Reagent: Use a high-sensitivity chemiluminescent substrate to enhance the detection of faint bands.

  • Positive Control: If possible, use a positive control, such as a cell line known to express this compound (e.g., certain liver or prostate cell lines) or a purified recombinant this compound peptide, to validate your protocol and antibody.[13]

Detailed Experimental Protocols

Protocol 1: Tris-Tricine SDS-PAGE for Low Molecular Weight Proteins

This protocol is adapted for the separation of peptides and small proteins like this compound.

Materials:

  • Resolving Gel Buffer (1.5M Tris-HCl, pH 8.8)

  • Stacking Gel Buffer (0.5M Tris-HCl, pH 6.8)

  • 30% Acrylamide/Bis-acrylamide solution

  • 10% SDS

  • 10% Ammonium Persulfate (APS)

  • TEMED

  • Tricine-SDS Running Buffer (0.1M Tris, 0.1M Tricine, 0.1% SDS, pH 8.3)

  • Protein Sample

  • 2X Laemmli Sample Buffer

Procedure:

  • Casting the Gel:

    • Assemble the gel casting apparatus.

    • Prepare a 15% resolving gel solution. For a 10 mL gel, mix 5.0 mL of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 2.4 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED.

    • Pour the resolving gel, leaving space for the stacking gel, and overlay with water or isopropanol. Allow it to polymerize for at least 30 minutes.

    • Prepare a 4% stacking gel solution. For a 5 mL gel, mix 0.67 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 3.0 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED.

    • Pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize for 30-45 minutes.

  • Sample Preparation and Loading:

    • Mix your protein lysate with an equal volume of 2X Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes.

    • Load 30-50 µg of total protein per well. For very low abundance targets, up to 100 µg may be required.[12]

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and fill it with Tricine-SDS Running Buffer.

    • Run the gel at a constant voltage. A low initial voltage (e.g., 30V) through the stacking gel followed by a higher voltage (e.g., 100-150V) for the resolving gel is recommended.[12]

Protocol 2: Western Blot Transfer and Immunodetection of this compound

Materials:

  • PVDF or Nitrocellulose membrane (0.2 µm pore size)

  • Methanol (for PVDF membrane activation)

  • Transfer Buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM Glycine, pH 8.3, with 10-20% methanol)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibody against this compound

  • HRP-conjugated Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Membrane Preparation and Transfer:

    • Cut the membrane and filter papers to the size of the gel.

    • If using PVDF, activate the membrane by immersing it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in Transfer Buffer.[4] If using nitrocellulose, equilibrate it directly in Transfer Buffer.

    • Equilibrate the gel in Transfer Buffer for 10-15 minutes.

    • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

    • For wet transfer, perform the transfer at 100V for 30-60 minutes or at a lower voltage overnight at 4°C. For semi-dry transfer, follow the manufacturer's recommendations, typically 15-25V for 15-45 minutes. Optimization of time and voltage is critical to prevent blow-through.

  • Blocking and Antibody Incubation:

    • After transfer, briefly wash the membrane in TBST.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody diluted in Blocking Buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C for increased sensitivity.[10][11]

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

    • Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust the exposure time to obtain an optimal signal-to-noise ratio.

Visualizations

This compound Western Blot Workflow

WesternBlotWorkflow cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection SamplePrep Sample Preparation (Lysis, Quantification) SDSPAGE Tris-Tricine SDS-PAGE (15% Gel) SamplePrep->SDSPAGE Load 30-100 µg Transfer Wet or Semi-Dry Transfer SDSPAGE->Transfer Membrane 0.2 µm PVDF or Nitrocellulose Membrane Transfer->Membrane Blocking Blocking (5% BSA or Milk) Membrane->Blocking PrimaryAb Primary Antibody (anti-SHLP-4) Blocking->PrimaryAb Incubate O/N at 4°C SecondaryAb HRP-Secondary Ab PrimaryAb->SecondaryAb Wash x3 Detection ECL Detection SecondaryAb->Detection Wash x3 Result Signal Analysis Detection->Result Image Capture

Caption: A flowchart of the optimized western blot workflow for this compound detection.

Troubleshooting Logic for Low this compound Signal

TroubleshootingLogic Start Low or No this compound Signal CheckGel Is Gel % appropriate for ~3 kDa? (e.g., 15% Tris-Tricine) Start->CheckGel CheckTransfer Is membrane pore size 0.2 µm? Are transfer conditions optimized? CheckGel->CheckTransfer Yes AdjustGel Action: Use high-percentage Tris-Tricine gel. CheckGel->AdjustGel No CheckAntibody Are antibody concentrations and incubation times optimal? CheckTransfer->CheckAntibody Yes AdjustTransfer Action: Use 0.2 µm membrane. Optimize transfer time/voltage. CheckTransfer->AdjustTransfer No CheckProtein Is protein load sufficient? (>50 µg) CheckAntibody->CheckProtein Yes AdjustAntibody Action: Titrate antibodies. Incubate primary Ab O/N at 4°C. CheckAntibody->AdjustAntibody No CheckDetection Is ECL substrate fresh and sensitive enough? CheckProtein->CheckDetection Yes AdjustProtein Action: Increase protein load to 50-100 µg. CheckProtein->AdjustProtein No Success Signal Improved CheckDetection->Success Yes AdjustDetection Action: Use high-sensitivity ECL substrate. CheckDetection->AdjustDetection No AdjustGel->Start AdjustTransfer->Start AdjustAntibody->Start AdjustProtein->Start AdjustDetection->Start

Caption: A decision tree for troubleshooting low signal in this compound western blots.

References

Technical Support Center: Optimizing SHLP-4 Antibody for Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHLP-4 antibody. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal staining results in your immunohistochemistry (IHC) experiments. Here, you will find structured protocols, data summaries, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for the this compound antibody?

A1: For a new antibody like this compound, it is crucial to perform a titration to determine the optimal concentration for your specific tissue and protocol.[1][2][3] Most antibody datasheets provide a recommended dilution range, often between 1:100 and 1:1000.[4] If no starting point is provided, a dilution of 1:500 is a reasonable starting point for initial experiments.[5] We recommend testing a range of dilutions to find the best signal-to-noise ratio.[6][7]

Q2: Has the this compound antibody been validated for use in IHC on paraffin-embedded tissues?

A2: Before beginning your experiment, always check the antibody datasheet to confirm it has been validated for your specific application (e.g., formalin-fixed paraffin-embedded tissues vs. frozen sections).[8][9] Using an antibody not validated for IHC can lead to unreliable results.

Q3: What positive and negative controls should I use?

A3: A positive control should be a tissue known to express the this compound protein, which confirms that your antibody and protocol are working correctly.[1][10] A negative control, where the primary antibody is omitted, is essential to verify that the observed staining is not due to non-specific binding of the secondary antibody or other reagents.[8][10][11]

Troubleshooting Guide

Problem 1: Weak or No Staining

Q: I am not seeing any staining or the signal is very weak. What are the possible causes and solutions?

A: Weak or no staining is a common issue in IHC. The table below outlines potential causes and recommended solutions to enhance your signal.

Potential Cause Solution
Incorrect Antibody Concentration The antibody may be too dilute. Perform an antibody titration to determine the optimal concentration.[1][9]
Improper Antibody Storage/Handling Ensure the antibody has been stored correctly according to the datasheet and has not expired. Use a new batch if necessary.[1]
Incompatible Secondary Antibody Confirm that the secondary antibody is raised against the host species of the this compound primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1][9][11]
Suboptimal Antigen Retrieval Fixation can mask the target epitope. Optimize the antigen retrieval method, including the buffer (e.g., citrate (B86180) pH 6.0), temperature, and duration.[10][11]
Insufficient Incubation Time Increase the primary antibody incubation time. An overnight incubation at 4°C can improve specific binding.[2][4][12]
Low Target Protein Expression The protein of interest may not be abundant in your tissue. Consider using a signal amplification system, such as a biotin-conjugated secondary antibody and streptavidin-HRP complex, to enhance the signal.[9][11]
Problem 2: High Background Staining

Q: My slides have high background, which is obscuring the specific staining. How can I fix this?

A: High background can result from several factors, from antibody concentration to inadequate blocking. The following table provides guidance on how to reduce background noise.

Potential Cause Solution
Primary Antibody Concentration is Too High This is a very common cause of high background. Titrate the antibody to a lower concentration.[1][11][13] Incubating at a lower concentration for a longer period (e.g., overnight at 4°C) can also help.[9][12]
Non-specific Secondary Antibody Binding The secondary antibody may be binding non-specifically to the tissue. Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody or one raised in a different species than your sample.[8][10][11]
Insufficient Blocking Endogenous enzymes like peroxidases or biotin (B1667282) can cause non-specific signals. Use a peroxidase blocking agent (e.g., 3% H2O2) and, if using a biotin-based system, an avidin/biotin block.[1][11][13] Also, ensure you are blocking with normal serum from the same species as the secondary antibody.[8]
Tissue Drying Out Allowing the tissue to dry at any stage can cause non-specific antibody binding. Use a humidity chamber during incubations.[9][14]
Inadequate Deparaffinization Incomplete removal of paraffin (B1166041) can lead to uneven, spotty background. Ensure you are using fresh xylene and adequate incubation times.[10]

Experimental Protocols

Protocol: this compound Antibody Titration

This protocol describes how to determine the optimal dilution of the this compound primary antibody.

  • Prepare Slides: Prepare a set of identical tissue sections (known to be positive for this compound).

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 times for 10 minutes each.[15][16]

    • Immerse in 100% ethanol (B145695): 2 times for 10 minutes each.[16]

    • Immerse in 95% ethanol: 1 time for 5 minutes.[15][16]

    • Immerse in 70% ethanol: 1 time for 5 minutes.[15][16]

    • Rinse with distilled water.[16]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0) according to your standard lab procedure.[11]

  • Blocking:

    • Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[1][5]

    • Wash with buffer (e.g., PBS or TBS).

    • Apply a blocking serum (e.g., normal goat serum) for at least 1 hour.[14]

  • Primary Antibody Incubation:

    • Prepare a series of dilutions for the this compound antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).

    • Apply each dilution to a separate slide. Include a negative control slide with only antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.[2][14]

  • Secondary Antibody & Detection:

    • Wash slides to remove unbound primary antibody.

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[5]

    • Wash slides.

    • Apply streptavidin-HRP complex for 30 minutes.[5]

    • Wash slides.

  • Chromogen Development: Add DAB substrate and incubate until the desired stain intensity develops. Monitor under a microscope.

  • Counterstain, Dehydrate, and Mount: Counterstain with hematoxylin, dehydrate through an ethanol series and xylene, and mount with a coverslip.

  • Analysis: Examine the slides to identify the dilution that provides strong specific staining with the lowest background.

Quantitative Data Summary

The optimal antibody concentration and incubation time are critical variables. The tables below provide general guidelines.

Table 1: Recommended Primary Antibody Dilution Ranges

Antibody TypeTypical ConcentrationStarting Dilution Range
Polyclonal1 - 25 µg/mL1:100 to 1:10000[4]
Monoclonal0.5 - 10 µg/mL1:500 to 1:2000[7][14]

Table 2: Recommended Incubation Conditions

TemperatureTimeOutcome
Room Temperature1-2 hoursFaster results, may increase background.[12]
4°COvernightPromotes specific binding, reduces background.[2][4][12]

Visual Guides

Antibody_Optimization_Workflow Workflow for this compound Antibody Concentration Optimization Start Start: Prepare Positive Control Tissue Slides AntigenRetrieval Antigen Retrieval (e.g., Citrate Buffer pH 6.0) Start->AntigenRetrieval Blocking Blocking Steps (Peroxidase & Serum) AntigenRetrieval->Blocking Titration Prepare Primary Antibody Dilutions (e.g., 1:100, 1:500, 1:2000) Blocking->Titration Incubation Incubate Slides Overnight at 4°C Titration->Incubation Detection Secondary Ab & Detection System (e.g., HRP-DAB) Incubation->Detection Analysis Microscopic Analysis Detection->Analysis Decision Optimal Signal-to-Noise Ratio? Analysis->Decision Refine Refine Dilutions (e.g., 1:750, 1:1500) Decision->Refine No End Protocol Optimized Decision->End  Yes Refine->Incubation

Caption: A flowchart illustrating the key steps for optimizing this compound antibody concentration.

IHC_Troubleshooting_Guide IHC Troubleshooting Decision Tree Start Start: Evaluate Stained Slide Problem What is the main issue? Start->Problem WeakSignal Weak / No Signal Problem->WeakSignal Weak Signal HighBg High Background Problem->HighBg High Background NonSpecific Non-Specific Staining Problem->NonSpecific Non-Specific CheckAb Is Ab validated for IHC? Run positive control. WeakSignal->CheckAb CheckProtocol Increase Ab concentration. Optimize antigen retrieval. Increase incubation time. CheckAb->CheckProtocol If Ab is valid CheckNegControl Run 'No Primary Ab' control. Is it still positive? HighBg->CheckNegControl SecondaryIssue Change/adsorb secondary Ab. Improve blocking. CheckNegControl->SecondaryIssue Yes PrimaryIssue Decrease primary Ab concentration. Titrate antibody. CheckNegControl->PrimaryIssue No CheckBlocking Improve blocking steps (serum, peroxidase). NonSpecific->CheckBlocking CheckFixation Ensure proper fixation and tissue processing. CheckBlocking->CheckFixation

Caption: A decision tree to help troubleshoot common issues encountered during IHC staining.

References

common issues with SHLP-4 peptide solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with SHLP-4 peptide solubility. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound?

A1: The amino acid sequence for human this compound is MLEVMELVNRRGKICRVPETFFNLSL.

Q2: I'm having trouble dissolving my lyophilized this compound peptide. What is the recommended starting solvent?

A2: Due to the presence of both hydrophobic and charged residues, the solubility of this compound can be challenging. Based on its amino acid sequence (MLEVMELVNRRGKICRVPETFFNLSL), the peptide has a net positive charge at neutral pH due to the Arginine (R) and Lysine (K) residues. Therefore, the recommended starting solvent is sterile, distilled water. If solubility in water is limited, a slightly acidic solution can be used.

Q3: My this compound peptide did not dissolve completely in water. What should I try next?

A3: If this compound does not fully dissolve in water, we recommend the following stepwise approach:

  • Sonication: Briefly sonicate the solution to aid dissolution.[1]

  • Acidic Buffer: Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your desired buffer.[2][3]

  • Organic Solvents: For highly aggregated or resistant peptide, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by a stepwise dilution with an aqueous buffer.[2][4] Always use high-purity solvents.

Q4: Can I use DMSO to dissolve my this compound peptide? Are there any precautions?

A4: Yes, DMSO can be an effective solvent for peptides that are difficult to dissolve in aqueous solutions.[4] However, it is important to note that this compound contains Methionine (M) and Cysteine (C) residues, which are susceptible to oxidation.[5] When using DMSO, it is advisable to use a minimal amount to achieve initial solubilization and then slowly dilute the solution with your aqueous buffer. For applications sensitive to oxidation, consider using alternative organic solvents like Dimethylformamide (DMF) or acetonitrile.

Q5: What is the best way to store my this compound peptide solution?

A5: Lyophilized this compound peptide should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5] Peptide solutions are generally stable for up to a week at 4°C, but for longer storage, freezing the aliquots at -20°C or -80°C is recommended.[5] Given the presence of oxidation-prone residues, storing solutions under an inert gas like argon or nitrogen can further enhance stability.

Troubleshooting Guide

Issue: Precipitate forms after adding the this compound solution to my aqueous buffer.
  • Cause: This often occurs when a peptide dissolved in a high concentration of organic solvent is rapidly diluted in an aqueous buffer, causing it to crash out of solution.

  • Solution: Add the peptide solution dropwise to the stirring aqueous buffer.[4] This gradual addition helps to maintain solubility. If precipitation still occurs, it may indicate that you have exceeded the peptide's solubility limit in that specific buffer.

Issue: My this compound peptide solution appears cloudy or forms a gel.
  • Cause: Cloudiness or gel formation can be a sign of peptide aggregation. Peptides with a tendency to form β-sheets can be prone to aggregation.

  • Solution:

    • Sonication: Brief sonication can help to break up aggregates.[1]

    • Chaotropic Agents: For non-cellular assays, using chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea (B33335) can help to solubilize aggregated peptides.[3] Note that these agents will denature proteins.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Initial Solvent Sterile Distilled WaterDue to the net positive charge of this compound.
Alternative Solvent (if needed) 10% Acetic AcidTo aid dissolution of basic peptides.[2][3]
Organic Solvent (for difficult cases) DMSO, DMF, AcetonitrileUse minimal volume; be cautious of oxidation.[4]
Recommended Stock Concentration 1-2 mg/mLMinimizes the effect of the initial solvent in assays.
Short-term Solution Storage 4°C for up to 1 week[5]
Long-term Solution Storage -20°C or -80°C (aliquoted)Avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Solubility Testing of this compound Peptide
  • Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation.[5]

  • Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Aqueous Solubilization:

    • Add a calculated volume of sterile distilled water to achieve a concentration of 1-2 mg/mL.

    • Vortex the tube for 30 seconds.

    • Visually inspect for complete dissolution against a light source.

    • If not fully dissolved, sonicate the sample for 10-15 seconds in a water bath sonicator.[1] Re-inspect for dissolution.

  • Acidic Solubilization (if necessary):

    • If the peptide is still not dissolved, add 10% acetic acid dropwise (e.g., 1-2 µL at a time) and vortex between additions until the solution clears.

  • Organic Solvent Solubilization (for highly insoluble cases):

    • In a new tube with a small amount of peptide, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is dissolved.

    • Slowly add the desired aqueous buffer to the DMSO solution dropwise while vortexing to reach the final desired concentration.[4] Observe for any precipitation.

  • Final Assessment: A successfully dissolved peptide solution should be clear and free of any visible particulates.

Visualizations

SHLP4_Solubility_Workflow start Start: Lyophilized this compound water Add Sterile Water (1-2 mg/mL) start->water vortex_sonicate Vortex / Sonicate water->vortex_sonicate check_dissolved1 Completely Dissolved? vortex_sonicate->check_dissolved1 check_dissolved2 Completely Dissolved? vortex_sonicate->check_dissolved2 acid Add 10% Acetic Acid (dropwise) check_dissolved1->acid No success Solution Ready for Use check_dissolved1->success Yes acid->vortex_sonicate organic Use Organic Solvent (e.g., DMSO) check_dissolved2->organic No check_dissolved2->success Yes dilute Slowly Dilute with Aqueous Buffer organic->dilute check_precipitate Precipitate Forms? dilute->check_precipitate check_precipitate->success No fail Troubleshoot Aggregation check_precipitate->fail Yes

Caption: this compound Peptide Solubility Troubleshooting Workflow.

Peptide_Handling_Best_Practices storage Storage storage_lyo Lyophilized: -20°C to -80°C storage->storage_lyo storage_sol In Solution: Aliquot & Freeze storage->storage_sol dissolving Dissolving dissolve_temp Equilibrate to Room Temp First dissolving->dissolve_temp dissolve_solvent Use Recommended Solvents dissolving->dissolve_solvent aliquoting Aliquoting aliquot_use Prepare Single-Use Aliquots aliquoting->aliquot_use aliquot_freeze Avoid Freeze-Thaw Cycles aliquoting->aliquot_freeze

Caption: Best Practices for Handling this compound Peptide.

References

preventing degradation of synthetic SHLP-4 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent the degradation of synthetic Small Humanin-Like Peptide 4 (SHLP-4) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why is its stability a concern?

A1: Synthetic this compound is a lab-synthesized version of a mitochondrial-derived peptide involved in regulating cellular processes like proliferation and apoptosis.[1][2][3] As a peptide, it is susceptible to degradation by enzymes (proteases) and chemical modifications, which can lead to a loss of biological activity, inaccurate experimental results, and poor reproducibility.[4][5] Ensuring its stability is critical for obtaining reliable and meaningful data.

Q2: What are the primary causes of this compound degradation in a typical experiment?

A2: The primary causes of this compound degradation are enzymatic proteolysis and chemical instability.

  • Enzymatic Degradation: Proteases present in serum-containing media, secreted by cells in culture, or present as contaminants can cleave this compound at specific amino acid residues.[3][6] Based on its sequence, this compound is particularly vulnerable to trypsin-like proteases that cleave after basic residues (Arginine, Lysine) and chymotrypsin-like proteases that target hydrophobic residues.[1][7]

  • Chemical Degradation: Certain amino acids in the this compound sequence are prone to chemical modification. The N-terminal methionine and internal cysteine residues are susceptible to oxidation, while hydrolysis of peptide bonds can occur at extreme pH values.[1][5]

Q3: How should I properly store lyophilized and reconstituted synthetic this compound?

A3: Proper storage is essential to maintain the integrity of this compound.[2] Lyophilized peptide should be stored at -20°C or ideally at -80°C for long-term stability.[4][5] Once reconstituted in a solution, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide, and store them at -80°C.[2][4]

Q4: What are the best practices for handling this compound solutions to minimize degradation?

A4: To minimize degradation, always use high-purity, sterile solvents and buffers for reconstitution.[4] When preparing for an experiment, thaw aliquots on ice and keep the solution cold. Minimize the time the peptide spends at room temperature or 37°C before it is added to the experimental system. For cell culture experiments, consider using serum-free media if your experimental design allows, as serum is a major source of proteases.[8]

Q5: Should I use protease inhibitors with this compound, and if so, which ones?

A5: Yes, using a protease inhibitor cocktail is highly recommended, especially in experiments involving cell lysates, cell culture media, or serum.[9][10] Since this compound is susceptible to a variety of proteases, a broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteases is a robust choice.[11][12][13] The addition of EDTA is often included to inhibit metalloproteases, but be cautious if your experiment is sensitive to divalent cation chelation.[9]

Troubleshooting Guide

Problem: I'm observing a diminished or complete loss of this compound's biological activity in my cell-based assays.

  • Possible Cause 1: Proteolytic Degradation. The this compound may be rapidly degraded by proteases in your cell culture medium, particularly if it contains serum or if your cells secrete high levels of proteases.[3][6]

    • Solution: Add a broad-spectrum protease inhibitor cocktail to your culture medium.[10][13] Perform a time-course experiment to determine the stability of this compound in your specific experimental conditions using HPLC analysis.

  • Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles or prolonged storage at 4°C or room temperature can lead to degradation.[2][5]

    • Solution: Ensure you are using single-use aliquots stored at -80°C.[4] Always thaw on ice immediately before use.

  • Possible Cause 3: Oxidation. The methionine and cysteine residues in this compound are prone to oxidation, which can inactivate the peptide.[5]

    • Solution: Prepare solutions using degassed, antioxidant-containing buffers if oxidation is suspected. Store reconstituted peptide under an inert gas like argon or nitrogen.

Problem: My HPLC or Mass Spectrometry analysis of the this compound peptide shows multiple peaks when I expected one.

  • Possible Cause 1: Degradation Products. The additional peaks are likely fragments of this compound resulting from proteolytic cleavage or chemical breakdown.[4]

    • Solution: Analyze a sample of the peptide immediately after reconstitution (time zero) to confirm its initial purity. Compare this to a sample incubated under your experimental conditions. The appearance of new peaks over time confirms degradation. Use this method to test the effectiveness of adding protease inhibitors.

  • Possible Cause 2: Peptide Aggregation. Hydrophobic peptides can sometimes aggregate, leading to multiple species being detected.

    • Solution: Review the reconstitution protocol. A small amount of organic solvent like DMSO or acetonitrile (B52724) may be needed to aid solubilization before dilution in aqueous buffer.[4] Perform solubility tests to find the optimal concentration.

Problem: My experimental results with this compound are inconsistent from one experiment to the next.

  • Possible Cause: Variable Peptide Degradation. Inconsistent handling, variations in cell confluence (leading to different protease secretion levels), or differences in incubation times can all contribute to variable rates of this compound degradation.[1]

    • Solution: Standardize your protocol meticulously. Ensure the peptide is handled the same way for every experiment. Use cells at the same passage number and confluence. Most importantly, incorporate a protease inhibitor cocktail into all relevant buffers and media to create a more stable and reproducible experimental environment.[9][12]

Data Presentation

Table 1: Synthetic this compound Properties and Potential Degradation Sites

Property Details Reference
Amino Acid Sequence H-Met-Leu-Glu-Val-Met-Phe-Leu-Val-Asn-Arg-Arg-Gly-Lys-Ile-Cys-Arg-Val-Pro-Phe-Thr-Phe-Phe-Asn-Leu-Ser-Leu-OH [1]
Molecular Weight 3132 Da [1]
Proteolytic Cleavage Sites Trypsin-like: After Arginine (R) and Lysine (K). Chymotrypsin-like: After Phenylalanine (F) and Leucine (L). [7]

| Chemically Labile Sites | Oxidation: Methionine (M) and Cysteine (C). Deamidation: Asparagine (N). Hydrolysis: All peptide bonds, accelerated at extreme pH. |[5] |

Table 2: Recommended Storage Conditions for Synthetic this compound

Form Temperature Duration Best Practices Reference
Lyophilized Powder -80°C Years Store in a desiccator to keep dry. [2][5]
-20°C Several months Avoid frost-free freezers due to temperature cycling. [2][5]
Reconstituted Solution -80°C Several months Prepare single-use aliquots to avoid freeze-thaw cycles. [4]
-20°C Weeks to months Second-best option for frozen aliquots. [4]
4°C Days For short-term use only. Avoid long-term storage. [4]

| | Room Temperature | Hours | Not recommended; significant risk of degradation. |[4] |

Experimental Protocols

Protocol 1: HPLC-Based Assay for this compound Stability

This protocol provides a method to quantify the degradation of this compound over time in a specific buffer or medium.

  • Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile, high-purity water or a suitable buffer (e.g., PBS) to a known concentration (e.g., 1 mg/mL).

  • Set Up Stability Study:

    • Dilute the this compound stock solution to the final experimental concentration in the test buffer/medium (e.g., cell culture medium with 10% FBS).

    • If testing inhibitors, prepare an identical solution containing the protease inhibitor cocktail at its recommended concentration.

    • Aliquot the solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 4, 8, 24 hours).

  • Incubation: Incubate the tubes at the experimental temperature (e.g., 37°C).

  • Sample Collection: At each time point, take one aliquot from each condition and immediately stop any enzymatic activity by adding an acid (e.g., trifluoroacetic acid to 0.1%) or by snap-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a standard mobile phase gradient, such as Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).

    • Monitor the elution profile with a UV detector at 214 nm or 280 nm.[4]

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound from the time 0 sample.

    • Quantify the peak area of the intact this compound at each subsequent time point.

    • Calculate the percentage of remaining this compound relative to the time 0 sample to determine its stability profile.[4]

Visualizations

G Potential Degradation Pathways of this compound cluster_peptide This compound Amino Acid Sequence seq_start NH2- M1 Met Oxi1 Oxidation M1->Oxi1 L2 Leu Ctr1 Chymotrypsin-like Cleavage L2->Ctr1 E3 Glu V4 Val M5 Met Oxi2 Oxidation M5->Oxi2 F6 Phe Ctr2 Chymotrypsin-like Cleavage F6->Ctr2 L7 Leu V8 Val N9 Asn Dea1 Deamidation N9->Dea1 R10 Arg Try1 Trypsin-like Cleavage R10->Try1 R11 Arg Try2 Trypsin-like Cleavage R11->Try2 G12 Gly K13 Lys Try3 Trypsin-like Cleavage K13->Try3 I14 Ile C15 Cys Oxi3 Oxidation C15->Oxi3 R16 Arg Try4 Trypsin-like Cleavage R16->Try4 V17 Val P18 Pro F19 Phe Ctr3 Chymotrypsin-like Cleavage F19->Ctr3 T20 Thr F21 Phe F22 Phe N23 Asn Dea2 Deamidation N23->Dea2 L24 Leu S25 Ser L26 Leu Ctr4 Chymotrypsin-like Cleavage L26->Ctr4 seq_end -COOH Carbox Carboxypeptidase Cleavage seq_end->Carbox

Caption: Potential enzymatic and chemical degradation sites of this compound.

G Experimental Workflow for this compound Stability Assessment start Reconstitute Lyophilized This compound in Buffer prep Prepare Test Samples: 1. This compound in Medium 2. This compound in Medium + Inhibitors start->prep incubate Incubate Samples at 37°C prep->incubate timepoint Collect Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->timepoint stop Stop Reaction (e.g., add acid or snap-freeze) timepoint->stop hplc Analyze Samples by Reverse-Phase HPLC stop->hplc data Quantify Peak Area of Intact this compound hplc->data analyze Calculate % Remaining Peptide vs. Time 0 data->analyze end Determine Stability Profile analyze->end

Caption: Workflow for assessing this compound stability using HPLC.

G Troubleshooting this compound Degradation start Inconsistent Results or Loss of this compound Activity? q_storage Are you using single-use aliquots stored at -80°C? start->q_storage a_storage_no Incorrect Storage is Likely. ACTION: Aliquot peptide and store at -80°C. q_storage->a_storage_no No q_inhibitor Are you using a broad-spectrum protease inhibitor cocktail? q_storage->q_inhibitor Yes a_inhibitor_no Proteolytic Degradation is Likely. ACTION: Add protease inhibitors to media/buffers. q_inhibitor->a_inhibitor_no No q_hplc Have you confirmed stability with a time-course HPLC assay? q_inhibitor->q_hplc Yes a_hplc_no Degradation rate is unknown. ACTION: Perform stability assay to quantify degradation. q_hplc->a_hplc_no No a_hplc_yes Review handling procedures. Consider oxidation or aggregation. Use degassed buffers. q_hplc->a_hplc_yes Yes

Caption: Decision tree for troubleshooting this compound degradation issues.

G Representative SHLP Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Putative SHLP Receptor erk_path ERK Pathway receptor->erk_path stat3_path STAT3 Pathway receptor->stat3_path transcription Gene Transcription erk_path->transcription stat3_path->transcription response Cell Proliferation & Survival transcription->response shlp This compound shlp->receptor

Caption: this compound signaling via ERK and STAT3 pathways.

References

Technical Support Center: SHLP-4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Small Humanin-like Peptide 4 (SHLP-4) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a 26-amino acid mitochondrial-derived peptide (MDP) with the sequence MLEVMFLVNRRGKICRVPFTFFNLSL.[1] It is involved in various cellular processes, including the promotion of cell proliferation and the reduction of apoptosis.[2][3] As an MDP, this compound is part of a novel class of signaling molecules that may play a role in metabolism, aging, and age-related diseases.[3]

Q2: What are the main challenges in detecting this compound by mass spectrometry?

A2: Challenges in detecting this compound by mass spectrometry are similar to those for other low-abundance peptides in complex biological matrices. These include:

  • Low Endogenous Levels: this compound is present at very low concentrations in tissues and plasma, requiring highly sensitive analytical methods.[4]

  • Sample Preparation: Efficient extraction and cleanup are crucial to remove interfering substances like salts, lipids, and abundant proteins that can suppress the this compound signal.[5][6]

  • Ionization and Fragmentation Efficiency: As a small peptide, optimizing ionization conditions and achieving consistent and informative fragmentation for accurate identification and quantification can be challenging.[7]

  • Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of this compound, leading to inaccurate quantification.[6]

Q3: What is the general workflow for this compound analysis by LC-MS/MS?

A3: A typical workflow involves:

  • Sample Collection and Preparation: Collection of biological samples (e.g., plasma, cell culture media) followed by protein precipitation and/or solid-phase extraction (SPE) to isolate this compound and remove interfering components.[5][8]

  • Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system, where this compound is separated from other molecules based on its physicochemical properties.

  • Mass Spectrometry (MS) Detection and Fragmentation: As this compound elutes from the LC column, it is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented.

  • Tandem MS (MS/MS) Analysis: The resulting fragment ions are detected, providing a specific fingerprint for this compound identification and quantification.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low this compound Signal Inefficient extraction or sample loss during preparation.Optimize the protein precipitation and/or solid-phase extraction protocol. Ensure all steps are performed at the recommended temperature to prevent peptide degradation.[5] Consider using low-bind tubes and pipette tips.
Poor ionization efficiency.Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).[7] Ensure the mobile phase composition is appropriate for peptide ionization (e.g., contains a low concentration of formic acid).[10]
The instrument is not sensitive enough for the low endogenous levels of this compound.Use a high-sensitivity mass spectrometer. Consider using a micro or nano-flow LC system to increase the concentration of this compound entering the mass spectrometer.[4]
Inconsistent Quantification Results Matrix effects from the biological sample.Develop a robust sample cleanup procedure.[6] Use a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize for variations in sample preparation and matrix effects.[1]
Inconsistent sample injection volume.Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample.
Peptide adsorption to vials and tubing.Use low-adsorption vials and ensure the LC system is properly passivated.[7]
High Background Noise or Interfering Peaks Contamination from reagents, solvents, or labware.Use high-purity solvents and reagents.[2] Ensure all labware is thoroughly cleaned. Run blank injections to identify sources of contamination.
Presence of co-eluting, isobaric interferences.Optimize the chromatographic separation to resolve this compound from interfering compounds.[11] Utilize high-resolution mass spectrometry to distinguish this compound from isobaric interferences.
Carryover from previous injections.Implement a rigorous needle and injection port washing protocol between samples.[12] Inject blank samples after high-concentration samples to check for carryover.
Poor Peak Shape Suboptimal chromatographic conditions.Adjust the mobile phase gradient, flow rate, and column temperature to improve peak shape. Ensure the column is not overloaded.
Column degradation.Replace the analytical column if it has been used extensively or shows signs of degradation.
Inaccurate Mass Measurement The mass spectrometer is not properly calibrated.Perform a mass calibration according to the manufacturer's recommendations using an appropriate calibration standard.

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using solid-phase extraction (SPE).

Materials:

  • Human plasma collected in K2-EDTA tubes

  • Stable Isotope Labeled this compound (SIL-SHLP-4) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Trifluoroacetic Acid (TFA), LC-MS grade

  • Water, LC-MS grade

  • Mixed-mode Cation Exchange SPE cartridges

  • Low-bind microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the SIL-SHLP-4 internal standard to a final concentration of 1 ng/mL in a low-bind microcentrifuge tube.

  • Add 300 µL of 1% TFA in ACN to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of 20% ACN in 0.1% FA water.

  • Elute this compound with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in 80% ACN.

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of 5% ACN in 0.1% FA water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol outlines a starting point for developing an LC-MS/MS method for this compound quantification using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

ParameterSetting
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+3H]³⁺y₇To be optimized
This compound[M+3H]³⁺b₁₀To be optimized
SIL-SHLP-4[M+3H]³⁺ (labeled)y₇ (labeled)To be optimized
SIL-SHLP-4[M+3H]³⁺ (labeled)b₁₀ (labeled)To be optimized

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

SHLP4_Signaling_Pathway SHLP4 This compound Receptor Unknown Receptor SHLP4->Receptor ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates

Caption: this compound signaling through ERK and STAT3 pathways.

Experimental Workflow for this compound Quantification

SHLP4_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with SIL-SHLP-4 Plasma->Spike Precipitation Protein Precipitation Spike->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Drydown Drydown & Reconstitution SPE->Drydown LC Liquid Chromatography Separation Drydown->LC MS Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (this compound / SIL-SHLP-4) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Technical Support Center: SHLP-4 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the potential cross-reactivity of SHLP-4 antibodies with other members of the Small Humanin-Like Peptide (SHLP) family.

Frequently Asked Questions (FAQs)

Q1: What are Small Humanin-Like Peptides (SHLPs) and why is antibody specificity important?

Small Humanin-Like Peptides (SHLPs) are a family of six recently discovered peptides (SHLP1-6) encoded within the mitochondrial genome.[1][2] These peptides are involved in various cellular processes, including cell viability, proliferation, and apoptosis.[2][3] Given their structural similarities, an antibody developed against one SHLP may inadvertently bind to another, a phenomenon known as cross-reactivity.[4] This can lead to inaccurate experimental results and misinterpretation of the biological functions of these peptides. Therefore, validating the specificity of your this compound antibody is a critical step in your research.[4]

Q2: Is my this compound antibody likely to cross-react with other SHLPs?

The likelihood of cross-reactivity is largely dependent on the sequence and structural homology between this compound and the other SHLP family members. Peptides with a high degree of sequence similarity in the region used to generate the antibody (the immunogen) are more likely to exhibit cross-reactivity.

To predict potential cross-reactivity, a sequence alignment of the human SHLP family is presented below.

Table 1: Amino Acid Sequence Alignment of Human SHLPs

PeptideLength (Amino Acids)Sequence
SHLP124MCHWAGGASNTGDARGDVFGKQAG
SHLP226MGVKFFTLSTRFFPSVQRAVPLWTNS
SHLP338MLGYNFSSFPCGTISIAPGFNFYRLYFIWVNGLAKVVW
SHLP4 26 MLEVMFLVNRRGKICRVPFTFFNLSL
SHLP524MYCSEVGFCSEVAPTEIFNAGLVV
SHLP620MLDQDIPMVQPLLKVRLFND

Source: Alzheimer's Drug Discovery Foundation[1], Wikipedia[2]

A detailed analysis of sequence identity between this compound and other SHLPs would require a pairwise alignment tool. However, a visual inspection reveals that while all peptides start with Methionine (M), the subsequent sequences are quite distinct. A recent study noted that SHLP1, SHLP2, SHLP3, and SHLP5 are poorly conserved, while SHLP4 has a highly conserved N-terminal region.[5][6][7] While this suggests that generating a specific antibody is feasible, empirical testing is essential for confirmation. Notably, a highly specific polyclonal antibody has been developed for SHLP2 with no cross-reactivity to other SHLPs, demonstrating that specific antibodies for this family can be produced.[8]

Q3: How can I experimentally test for this compound antibody cross-reactivity?

The most common methods to assess antibody specificity are Western Blot and ELISA.[4] You would test your this compound antibody against purified synthetic peptides of all six SHLPs. An ideal this compound antibody will show a strong signal for this compound and no or negligible signal for SHLP1, SHLP2, SHLP3, SHLP5, and SHLP6.

Troubleshooting Guide: Suspected Cross-Reactivity

If you observe unexpected results in your experiments, such as multiple bands in a Western Blot or high background in an ELISA, your this compound antibody may be cross-reacting with other proteins. This guide provides a logical workflow to troubleshoot these issues.

Troubleshooting_Workflow cluster_start Start cluster_validation Validation Steps cluster_analysis Analysis of Results cluster_solutions Solutions cluster_end End Goal Start Unexpected Results Observed (e.g., multiple bands, high background) CheckHomology Perform Sequence Homology Check (BLAST immunogen sequence against other SHLPs) Start->CheckHomology RunSpecificityTest Run Specificity Test (Western Blot or ELISA with all 6 SHLP peptides) CheckHomology->RunSpecificityTest SignalSpecific Signal specific to this compound? RunSpecificityTest->SignalSpecific OptimizeAssay Optimize Assay Conditions - Increase stringency of washes - Adjust antibody concentration - Use a different blocking buffer SignalSpecific->OptimizeAssay No Conclusion Confident and Specific Results SignalSpecific->Conclusion Yes OptimizeAssay->RunSpecificityTest NewAntibody Consider a Different Antibody - Monoclonal antibody for higher specificity - Antibody raised against a different this compound epitope OptimizeAssay->NewAntibody AffinityPurify Affinity Purify Polyclonal Antibody (against this compound) OptimizeAssay->AffinityPurify NewAntibody->Conclusion AffinityPurify->Conclusion

Caption: Troubleshooting workflow for suspected this compound antibody cross-reactivity.

Experimental Protocols

Below are detailed protocols for key experiments to validate the specificity of your this compound antibody.

Protocol 1: Cross-Reactivity Testing by Indirect ELISA

This protocol is designed to quantify the binding of an this compound antibody to each of the six SHLP peptides.

Materials:

  • High-binding 96-well ELISA plates

  • Synthetic SHLP1, SHLP2, SHLP3, SHLP4, SHLP5, and SHLP6 peptides (lyophilized)[9][10][11]

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Primary antibody: Your anti-SHLP-4 antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Coating:

    • Reconstitute each SHLP peptide in an appropriate solvent to a stock concentration of 1 mg/mL.

    • Dilute each peptide to 10 µg/mL in Coating Buffer.

    • Add 100 µL of each diluted peptide solution to separate wells of the ELISA plate. Include a "no peptide" control well.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute your this compound antibody in Blocking Buffer to its optimal working concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Subtract the absorbance of the "no peptide" control from all other readings.

    • Calculate the percentage of cross-reactivity for each SHLP relative to this compound using the formula: (Signal of SHLPx / Signal of this compound) * 100.

Table 2: Hypothetical ELISA Data for this compound Antibody Specificity

Peptide CoatedAbsorbance at 450 nm (Corrected)% Cross-Reactivity
SHLP10.052.5%
SHLP20.084.0%
SHLP30.031.5%
SHLP4 2.00 100%
SHLP50.063.0%
SHLP60.105.0%

This table presents example data. A highly specific antibody should exhibit cross-reactivity of less than 5% with other SHLPs.

Protocol 2: Cross-Reactivity Testing by Western Blot

This protocol assesses the ability of the this compound antibody to detect each of the six SHLP peptides after separation by size.

Materials:

  • Synthetic SHLP peptides

  • SDS-PAGE gels (high percentage, e.g., 16.5% Tricine-SDS-PAGE for small peptides)

  • Running Buffer

  • Transfer Buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Your anti-SHLP-4 antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Reconstitute and dilute each SHLP peptide.

    • Mix with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts (e.g., 1 µg) of each SHLP peptide into separate lanes of the SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated peptides from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.[12][13][14]

  • Antibody Incubations:

    • Incubate the membrane with the primary this compound antibody (diluted in Blocking Buffer) overnight at 4°C.[12][14]

    • Wash the membrane three times for 5 minutes with TBST.[12]

    • Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[12][14]

  • Detection:

    • Wash the membrane three times for 5 minutes with TBST.[12]

    • Apply the ECL substrate and image the blot.

Expected Results: A single, strong band should appear only in the lane containing this compound. No bands should be visible in the lanes with the other five SHLP peptides.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between SHLPs and the experimental workflows can aid in understanding and planning your experiments.

Antibody_Specificity cluster_antigens Antigens (SHLP Family) cluster_antibodies Antibodies SHLP4 This compound SpecificAb Specific Anti-SHLP-4 Antibody SHLP4->SpecificAb Binds (High Affinity) CrossReactiveAb Cross-Reactive Anti-SHLP-4 Antibody SHLP4->CrossReactiveAb Binds OtherSHLPs Other SHLPs (SHLP1, 2, 3, 5, 6) OtherSHLPs->CrossReactiveAb Binds (Off-Target) SpecificAb->OtherSHLPs Does Not Bind

Caption: Specific vs. Cross-Reactive Antibody Binding to SHLPs.

SHLP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor SignalCascade Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->SignalCascade TranscriptionFactor Transcription Factors (e.g., STAT3) SignalCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Response Increased Cell Proliferation Reduced Apoptosis GeneExpression->Response

Caption: Putative signaling pathway for this compound based on known functions.

References

Technical Support Center: Quantifying Endogenous SHLP-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous Small Humanin-Like Peptide 4 (SHLP-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with measuring this novel mitochondrial-derived peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

A1: this compound is a recently discovered microprotein encoded by the mitochondrial 16S rRNA gene. Its small size (26 amino acids), potential for low endogenous expression in certain tissues, and sequence similarity to other mitochondrial peptides present significant quantification challenges. These factors can lead to issues with antibody specificity, assay sensitivity, and overall reproducibility.

Q2: Which tissues have been reported to express endogenous this compound?

A2: Endogenous this compound has been detected in various mouse tissues, with notable expression in the liver and prostate.[1] Its expression can vary significantly between different organs.[1]

Q3: What are the primary methods for quantifying endogenous this compound?

A3: The two primary methods for quantifying endogenous peptides like this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method has its own set of advantages and challenges.

Q4: Are there commercially available ELISA kits for this compound?

A4: Currently, there are no widely available, validated commercial ELISA kits specifically for the quantification of endogenous this compound. Researchers often need to develop and validate their own assays.

Q5: What are the key considerations for developing an in-house this compound ELISA?

A5: Key considerations include:

  • Antibody Specificity: The most critical factor is the development of highly specific monoclonal or polyclonal antibodies that can distinguish this compound from other SHLP family members and mitochondrial peptides.

  • Assay Sensitivity: Due to the potentially low physiological concentrations of this compound, a highly sensitive assay format (e.g., a sandwich ELISA) is recommended.

  • Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) contain numerous substances that can interfere with the assay. Proper sample preparation and validation are crucial to minimize these effects.

  • Standard Curve: A well-characterized synthetic this compound peptide is required to generate a reliable standard curve for accurate quantification.

Troubleshooting Guides

ELISA Troubleshooting for this compound Quantification
Problem Potential Cause Recommended Solution
No or Weak Signal Low abundance of this compound in the sample.Increase the amount of sample used.[2] Consider using a more sensitive detection system.
Poor antibody binding.Optimize antibody concentrations (both capture and detection).[2] Ensure the antibody is validated for ELISA and is specific to this compound.
Inadequate incubation times or temperatures.Increase incubation times or optimize temperature as per antibody manufacturer's recommendations.[2]
Inactive enzyme conjugate or substrate.Use fresh reagents and ensure proper storage conditions.
High Background Non-specific antibody binding.Use a high-quality blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[3] Increase the number and duration of wash steps.[4]
Cross-reactivity of the detection antibody.Use a highly specific secondary antibody and include appropriate controls.
Contaminated reagents or buffers.Prepare fresh buffers and reagents.[4]
Poor Reproducibility (High CV%) Pipetting errors or inconsistent technique.Ensure pipettes are calibrated and use consistent pipetting techniques.[2] Use at least duplicate wells for all samples and standards.
Incomplete mixing of reagents.Thoroughly mix all reagents before use.
Edge effects on the plate.Avoid using the outer wells of the plate if temperature gradients are suspected. Ensure uniform incubation temperature.
Mass Spectrometry (LC-MS/MS) Troubleshooting for this compound Quantification
Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient ionization of the peptide.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Poor fragmentation of the precursor ion.Optimize collision energy for the specific precursor-to-product ion transitions.
Sample loss during preparation.Use low-binding tubes and pipette tips.[5] Optimize the extraction protocol to maximize recovery.
Matrix suppression.Improve chromatographic separation to resolve this compound from interfering matrix components. Consider using a more effective sample cleanup method like solid-phase extraction (SPE).
Poor Peak Shape (Tailing or Broadening) Inappropriate chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature. Use a column with a suitable pore size for peptides (e.g., 300 Å).
Non-specific binding to the LC system.Add a small percentage of an organic acid (e.g., formic acid) to the mobile phase. Consider using a column with a different chemistry.
Inconsistent Retention Time Unstable LC pump flow rate.Ensure the LC system is properly maintained and calibrated.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

Experimental Protocols

General Protocol for this compound Sandwich ELISA Development
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound (e.g., 1-5 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Sample and Standard Incubation: Add prepared standards (synthetic this compound) and samples to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different epitope on this compound. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

General Workflow for this compound Quantification by LC-MS/MS
  • Sample Preparation:

    • Tissue Homogenization: Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.

    • Protein Precipitation: Precipitate larger proteins from plasma or tissue homogenates using an organic solvent (e.g., acetonitrile).

    • Solid-Phase Extraction (SPE): Further purify and concentrate the peptide fraction using a suitable SPE cartridge.

    • Internal Standard Spiking: Spike the sample with a stable isotope-labeled (SIL) this compound internal standard for accurate quantification.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column suitable for peptide separations (e.g., C18, 300 Å pore size).

    • Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the peptides.

  • MS/MS Detection:

    • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Select the precursor ion corresponding to the m/z of this compound and its SIL internal standard.

    • Fragment the precursor ions and monitor specific product ions for both the endogenous peptide and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for both endogenous this compound and the SIL internal standard.

    • Calculate the concentration of endogenous this compound by comparing the peak area ratio to a standard curve generated with known concentrations of synthetic this compound.

Quantitative Data Summary

Currently, there is a lack of published, peer-reviewed data on the absolute quantitative levels of endogenous this compound in various biological samples. However, data from a related mitochondrial peptide, SHLP-2, can provide an approximate frame of reference.

Table 1: Reported Endogenous Levels of SHLP-2 in Human Plasma

Condition Mean Concentration (pg/mL) Reference
Healthy White Men393[3]
White Men with Prostate Cancer196[3]
Healthy Black Men290[3]

Note: These values are for SHLP-2 and may not be representative of this compound concentrations. This table is provided for illustrative purposes to indicate the potential low pg/mL range of these peptides.

Visualizations

This compound Signaling Pathway

This compound is suggested to be involved in cellular signaling, potentially through the activation of the ERK and STAT3 pathways, similar to other SHLPs.[6] The exact receptor for this compound has not yet been identified.

SHLP4_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP4 This compound Receptor Unknown Receptor SHLP4->Receptor Binds ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates pERK p-ERK ERK->pERK Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pERK->Gene_Expression Regulates pSTAT3->Gene_Expression Regulates

Caption: Putative signaling pathway of this compound, leading to the activation of ERK and STAT3.

Experimental Workflow for this compound Quantification by LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Plasma) Homogenize Homogenization / Lysis Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Spike Spike with SIL-SHLP-4 SPE->Spike LC Liquid Chromatography (LC) Separation Spike->LC Inject MS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Standard Curve Integration->Quantification Result Concentration of Endogenous this compound Quantification->Result

Caption: General workflow for the quantification of endogenous this compound using LC-MS/MS.

References

Technical Support Center: SH-SY5Y Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: The cell line "SHLP-4" is likely a typographical error. This technical support guide has been developed for the widely-used human neuroblastoma cell line SH-SY5Y , which is commonly employed in proliferation assays and neuroscience research.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize SH-SY5Y cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What are the general culture conditions for SH-SY5Y cells?

A1: SH-SY5Y cells are a human-derived neuroblastoma cell line.[1][2] They are known to be slow-growing and require specific culture conditions for optimal health and proliferation.[3][4]

  • Morphology: SH-SY5Y cells grow as a mixture of adherent, epithelial-like (S-type) and floating, neuroblast-like (N-type) cells. They often form clumps or clusters.[3][5]

  • Growth Media: A 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and Ham's F-12 medium is commonly recommended.[4][6] This is typically supplemented with 10-15% high-quality Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).[4][6]

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[3][5]

  • Passaging: Cells are typically ready for subculture when they reach 80-90% confluency.[6][7] It is important to collect both the adherent and floating cells during passaging.[7] A gentle dissociation agent like Trypsin-EDTA should be used, but exposure time should be minimized to prevent cell damage.[3][7]

Q2: What is the doubling time of SH-SY5Y cells?

A2: The population doubling time for SH-SY5Y cells can be variable, with reported times ranging from approximately 48 to 70 hours.[1][4][5][8] This slow growth rate is an important consideration when planning the timeline for proliferation assays.[4]

Q3: What is the optimal seeding density for a 96-well plate proliferation assay?

A3: The optimal seeding density depends on the duration of the assay. For a standard 24-48 hour assay, a density of 1 x 10⁴ to 3 x 10⁴ cells per well is often used.[9][10][11][12] It is crucial to perform a preliminary experiment to determine the ideal seeding density that allows for logarithmic growth throughout the experimental period without reaching over-confluency.[13]

Q4: How does serum concentration affect SH-SY5Y proliferation?

A4: Serum concentration significantly impacts SH-SY5Y cell proliferation. Standard culture media contains 10-15% FBS to promote growth.[4] Reducing the serum concentration can slow down or arrest proliferation, which is a technique often used in differentiation protocols.[14][15][16] When assessing the effects of test compounds on proliferation, it's important to consider the serum concentration in the assay medium, as it can influence the metabolic state of the cells and their response to stimuli.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells Uneven Cell Seeding: Pipetting errors or incomplete cell suspension mixing.Ensure the cell suspension is homogenous by gently pipetting up and down before dispensing. To minimize the "edge effect," avoid using the outer wells of the plate or fill them with sterile PBS. An incubation at room temperature for up to 1 hour before placing in the incubator can improve uniform cell attachment.[17]
Edge Effect: Increased evaporation in the outer wells of the microplate.Use a plate sealer, ensure proper humidity in the incubator, and follow the recommendations for avoiding outer wells.
Low Signal or No Proliferation Detected Low Seeding Density: Insufficient number of cells to generate a detectable signal.Optimize seeding density. Perform a growth curve analysis to determine the optimal cell number for the assay duration.[10]
Slow Growth Rate: SH-SY5Y cells are inherently slow growers.[3][4]Increase the assay duration to allow for sufficient proliferation. Ensure culture conditions (media, serum, CO2, temperature) are optimal.
Cell Stress/Toxicity: Test compound is cytotoxic, or assay reagents (e.g., MTT) are toxic at the concentration used.Perform a dose-response curve for the test compound to identify cytotoxic concentrations. Ensure assay reagents are used at the recommended concentrations and incubation times.
High Background Signal Contamination: Bacterial or fungal contamination can metabolize assay reagents.Regularly check cultures for contamination. Use sterile techniques and consider antibiotic/antimycotic agents in the culture medium.
Media Components: Phenol (B47542) red or serum in the culture medium can interfere with absorbance/fluorescence readings.Use phenol red-free medium for the assay. Include a "media only" blank control to subtract background absorbance.
Cell Clumping/Aggregation Cell Characteristics: SH-SY5Y cells naturally tend to grow in clusters.[3]During passaging, ensure single-cell suspension by gentle trituration. Avoid overly vigorous pipetting.[3] Seeding at a lower density can sometimes reduce clumping.[3]
Stress: Temperature fluctuations or harsh handling can induce aggregation.[3]Preheat all solutions (PBS, media) to 37°C before use. Handle cells gently during all steps.[3]

Experimental Protocols & Data

Optimizing Seeding Density for Proliferation Assays

Determining the correct number of cells to seed is critical for a successful proliferation assay. The goal is to ensure cells are in the logarithmic growth phase during the experiment.

Recommended Seeding Densities for 96-Well Plates
Assay DurationSeeding Density (cells/well)Target Confluency at Assay Endpoint
24 hours2.0 x 10⁴ - 4.0 x 10⁴70 - 85%
48 hours1.0 x 10⁴ - 2.0 x 10⁴70 - 85%
72 hours0.5 x 10⁴ - 1.0 x 10⁴70 - 85%

Note: These are starting recommendations. Optimal densities should be confirmed experimentally for your specific conditions.[9][10][11]

Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:
  • SH-SY5Y cells in logarithmic growth phase

  • Complete culture medium (e.g., EMEM/F-12 + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Methodology:
  • Cell Seeding: Trypsinize and count SH-SY5Y cells. Prepare a cell suspension at the desired concentration and seed 100 µL into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at 570 nm.

Visualizations

Experimental Workflow: Cell Proliferation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A 1. Culture & Harvest SH-SY5Y Cells B 2. Count Cells & Prepare Suspension A->B C 3. Seed Cells in 96-Well Plate B->C D 4. Cell Attachment (24h Incubation) C->D E 5. Add Test Compounds & Controls D->E F 6. Treatment Incubation (24-72h) E->F G 7. Add Assay Reagent (e.g., MTT, WST-1) F->G H 8. Incubate & Develop Signal G->H I 9. Measure Signal (e.g., Absorbance) H->I J 10. Data Analysis I->J

Caption: General workflow for a cell proliferation assay.

Signaling Pathway: PI3K/Akt Pathway in Cell Proliferation

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: PI3K/Akt signaling pathway promoting cell proliferation.

References

stability of SHLP-4 in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of the peptide SHLP-4 in various buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of a peptide like this compound is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are related to the peptide's amino acid sequence, while extrinsic factors relate to the formulation and storage conditions.[1][2] Key factors include:

  • pH of the buffer: The pH of the solution can significantly impact the rates of hydrolysis and deamidation, two common degradation pathways for peptides.[3] For instance, acidic conditions (pH < 3) can lead to the hydrolysis of the peptide backbone, particularly at aspartic acid (Asp) residues.[3] Conversely, basic conditions (pH > 8) can accelerate the deamidation of asparagine (Asn) and glutamine (Gln) residues and increase the risk of oxidation.[1][3]

  • Buffer Species: The chemical nature of the buffer components can influence peptide stability. For example, phosphate (B84403) buffers can sometimes catalyze peptide degradation. It is crucial to select a buffer that is inert with respect to the peptide.

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions, such as oxidation and hydrolysis, and can also induce physical instability like aggregation.[2][4] For long-term storage, peptides are often kept at -20°C or -80°C in a lyophilized state.[1]

  • Peptide Concentration: At higher concentrations, peptides are more prone to self-association and aggregation.[2]

  • Presence of Excipients: Additives such as sugars, polyols, or amino acids can either stabilize or destabilize a peptide.[2] Their effect is often peptide-specific and needs to be evaluated empirically.

  • Exposure to Oxygen and Light: Oxygen can lead to the oxidation of susceptible amino acid residues like methionine (Met) and cysteine (Cys).[1][3] Light exposure can also induce photo-oxidation.

Q2: Which buffer solutions are recommended for initial stability studies of this compound?

A2: For initial screening, it is advisable to test this compound in a range of common biological buffers covering different pH values. A typical starting panel would include:

  • Citrate Buffer (pH 3.0 - 6.0): Useful for assessing stability in acidic conditions.

  • Phosphate-Buffered Saline (PBS) (pH ~7.4): Mimics physiological pH and is a standard buffer for many biological assays.

  • TRIS (Tris-hydroxymethyl aminomethane) Buffer (pH 7.0 - 9.0): A common buffer for biochemical applications in the neutral to slightly basic range.

The choice of buffer will ultimately depend on the intended application of the this compound peptide.

Q3: What are the common degradation pathways for peptides like this compound?

A3: Peptides can degrade through various chemical and physical pathways:

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[1][3]

  • Deamidation: The loss of an amide group from the side chains of asparagine (Asn) and glutamine (Gln) residues, forming aspartic acid and glutamic acid, respectively.[3]

  • Oxidation: The modification of amino acid side chains, most commonly methionine (Met) and cysteine (Cys), by reactive oxygen species.[1][3]

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can impact the peptide's biological activity.[1]

  • Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can be a major issue for therapeutic peptides.[2][4]

Q4: How should I store my this compound solutions for short-term and long-term use?

A4: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted in a buffer solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage (a few days), solutions may be kept at 4°C, but stability at this temperature should be confirmed experimentally.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of this compound Purity Over Time (as detected by HPLC) 1. Chemical Degradation: Hydrolysis, deamidation, or oxidation. 2. Inappropriate Storage: High temperature, wrong pH, exposure to light or oxygen.1. Identify Degradation Products: Use Mass Spectrometry (MS) to identify the nature of the degradation products.[5] 2. pH Profile: Analyze this compound stability across a range of pH values to find the optimal pH for stability.[3] 3. Temperature Stress: Conduct accelerated stability studies at elevated temperatures to predict long-term stability. 4. Protect from Light and Oxygen: Store solutions in amber vials and consider purging with an inert gas like argon or nitrogen.
Precipitation or Cloudiness in the this compound Solution 1. Aggregation: The peptide is forming insoluble aggregates. 2. Poor Solubility: The peptide concentration exceeds its solubility limit in the chosen buffer. 3. Buffer Incompatibility: The buffer components are causing the peptide to precipitate.1. Assess Aggregation: Use Dynamic Light Scattering (DLS) to detect the presence of aggregates.[6] 2. Solubility Study: Determine the solubility of this compound in different buffers and at different concentrations. 3. Screen Excipients: Investigate the effect of stabilizing excipients (e.g., arginine, polysorbates) on aggregation.[2] 4. Change Buffer: Test alternative buffer systems.
Inconsistent Results in Biological Assays 1. Peptide Degradation: Loss of the active form of this compound. 2. Conformational Changes: The peptide has adopted a non-native conformation. 3. Adsorption to Surfaces: The peptide is sticking to the walls of storage tubes or assay plates.1. Confirm Purity and Concentration: Re-analyze the purity and concentration of the this compound stock solution using HPLC and a quantitative amino acid analysis. 2. Analyze Conformation: Use Circular Dichroism (CD) spectroscopy to check for changes in the secondary structure of the peptide.[5] 3. Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding microcentrifuge tubes. 4. Include Surfactants: Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer to prevent adsorption, if compatible with the assay.

Illustrative Stability Data for this compound

The following data is for illustrative purposes only and should be experimentally determined for your specific batch of this compound.

Table 1: Effect of Buffer and pH on this compound Purity after 4 Weeks at 4°C

Buffer SystempHInitial Purity (% by RP-HPLC)Purity after 4 Weeks (% by RP-HPLC)% Purity Loss
Citrate4.098.596.22.3
Phosphate (PBS)7.498.592.16.4
TRIS8.598.588.510.0

Table 2: Effect of Temperature on this compound Aggregation in PBS (pH 7.4) after 24 Hours

TemperatureAverage Particle Size (d.nm by DLS)Polydispersity Index (PDI)% Monomer by SEC-HPLC
4°C15.20.1598.1
25°C45.80.3291.5
40°C210.60.5875.3

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to separate and quantify this compound from its degradation products.[7]

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Dilute this compound to a final concentration of 1 mg/mL in the buffer to be tested.

    • Incubate the samples under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

    • At each time point, withdraw an aliquot, and if necessary, dilute it with Mobile Phase A to a suitable concentration for injection (e.g., 0.1 mg/mL).

  • Data Analysis:

    • Integrate the peak areas from the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a sensitive technique for detecting the formation of peptide aggregates.[6]

  • Sample Preparation:

    • Prepare this compound solutions at the desired concentration in a pre-filtered (0.22 µm filter) buffer.

    • Incubate the samples under the conditions being tested.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer a sufficient volume of the this compound solution to a clean cuvette.

    • Place the cuvette in the DLS instrument and initiate the measurement.

    • Perform at least three measurements per sample.

  • Data Analysis:

    • Analyze the size distribution data to determine the average particle diameter (Z-average) and the Polydispersity Index (PDI). An increase in the Z-average and PDI over time indicates aggregation.

Protocol 3: Evaluation of this compound Conformational Stability by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a peptide and can detect conformational changes that may occur upon storage or stress.[5][6]

  • Sample Preparation:

    • Prepare this compound solutions at a concentration of approximately 0.1 mg/mL in the desired buffer. The buffer should have low UV absorbance in the far-UV region (190-250 nm).

  • Instrument Setup:

    • Calibrate the CD spectrometer.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm.

      • Bandwidth: 1.0 nm.

      • Scan speed: 50 nm/min.

  • Measurement:

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum of the this compound solution.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Compare the CD spectra of this compound under different conditions. A significant change in the spectral shape or intensity indicates a change in the peptide's secondary structure.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Stability Incubation cluster_analysis 3. Time-Point Analysis cluster_assays 4. Analytical Assays P1 Reconstitute Lyophilized this compound P3 Aliquot this compound into Buffers at Target Concentration P1->P3 P2 Prepare Buffer Solutions (Citrate, PBS, TRIS) P2->P3 I1 Incubate at Different Temperatures (4°C, 25°C, 40°C) P3->I1 T0 Time = 0 T1 Time = 1, 2, 4 Weeks I1->T1 A1 RP-HPLC (Purity) T0->A1 Baseline A2 DLS (Aggregation) T0->A2 Baseline A3 CD Spectroscopy (Conformation) T0->A3 Baseline A4 Bioassay (Activity) T0->A4 Baseline T1->A1 Follow-up T1->A2 Follow-up T1->A3 Follow-up T1->A4 Follow-up

Caption: General workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Problem Observed: Inconsistent Assay Results Q1 Is peptide purity confirmed by HPLC? Start->Q1 Sol1 Action: Run RP-HPLC to check for degradation products. Use MS to identify. Q1->Sol1 No Q2 Is aggregation detected by DLS? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Action: Optimize formulation. Screen excipients. Lower concentration. Q2->Sol2 Yes Q3 Is conformation altered (CD Spec)? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Action: Identify denaturing conditions (pH, temp). Reformulate in stabilizing buffer. Q3->Sol3 Yes End Consider other factors: - Adsorption to surfaces - Assay interference Q3->End No A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting inconsistent this compound bioactivity.

References

Technical Support Center: Minimizing Off-target Effects of SHLP-4 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SHLP-4 siRNA experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing off-target effects associated with small interfering RNA (siRNA) targeting Small Humanin-like Peptide 4 (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

Small Humanin-like Peptide 4 (this compound) is a peptide derived from the mitochondria that may play a role in promoting cell proliferation and reducing apoptosis in certain cells.[1][2] this compound is encoded within the mitochondrial 16S rRNA region.[2]

Q2: What are off-target effects in the context of siRNA experiments?

Off-target effects occur when the siRNA molecule, intended to silence a specific gene (in this case, this compound), unintentionally down-regulates other, unintended genes.[3] This can lead to misleading experimental results and potential cellular toxicity.[3] The primary mechanism behind off-target effects is the siRNA guide strand binding to mRNAs with partial sequence complementarity, similar to the action of microRNAs (miRNAs).[4][5][6] This interaction is often mediated by the "seed region" (nucleotides 2-8) of the siRNA.[4][6][7]

Q3: How can I detect potential off-target effects of my this compound siRNA?

Thorough experimental validation is crucial for identifying off-target effects.[4] Commonly used methods include:

  • Gene Expression Profiling: Techniques like microarray analysis and RNA sequencing (RNA-seq) can provide a global view of gene expression changes following siRNA transfection, helping to identify unintendedly down-regulated genes.[4]

  • Multiple siRNAs: Using multiple different siRNA duplexes that target different regions of the this compound mRNA can help confirm that the observed phenotype is a result of on-target silencing.[4] If different siRNAs produce the same phenotype, it is less likely to be caused by off-target effects, which are sequence-dependent.[3]

  • Rescue Experiments: Co-transfecting a plasmid expressing an siRNA-resistant form of this compound alongside the this compound siRNA can demonstrate that the observed phenotype is specifically due to the knockdown of this compound.

Q4: What are the main strategies to minimize off-target effects of this compound siRNA?

Several strategies can be employed to reduce off-target effects:

  • Optimized siRNA Design: Utilize bioinformatics algorithms to design siRNAs with a lower probability of off-target binding. This includes avoiding sequences with significant homology to other genes.[3]

  • Chemical Modifications: Modifying the siRNA duplex can reduce off-target binding without compromising on-target silencing. A common modification is 2'-O-methylation of the guide strand, particularly at position 2.[4][5]

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different sites on the same mRNA can effectively reduce the concentration of any single siRNA, thereby minimizing its individual off-target effects.[4][5][8]

  • Titration of siRNA Concentration: Using the lowest effective concentration of siRNA can significantly reduce off-target effects, as they are often concentration-dependent.[3][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant downregulation of unintended genes in microarray/RNA-seq data. The this compound siRNA has off-target effects due to sequence similarity with other transcripts.1. Perform a BLAST search of your siRNA sequence against the relevant transcriptome to identify potential off-target genes. 2. Redesign the siRNA to a more unique region of the this compound mRNA. 3. Employ chemically modified siRNAs to reduce miRNA-like off-target binding.[4][5] 4. Use an siRNA pool instead of a single siRNA duplex.[4][5][8]
Inconsistent phenotypic results with different this compound siRNAs. One or more of the siRNAs may be causing a phenotype due to off-target effects rather than this compound knockdown.1. Validate the on-target knockdown of this compound for each individual siRNA using qPCR. 2. Perform a rescue experiment by co-transfecting an siRNA-resistant this compound expression vector. 3. Rely on the phenotype observed with at least two different siRNAs that show efficient on-target knockdown.
Observed phenotype is stronger than expected based on the level of this compound knockdown. The phenotype may be a combination of on-target and off-target effects.1. Lower the concentration of the siRNA used for transfection to a level that still provides sufficient on-target knockdown but minimizes off-target effects.[9][10] 2. Confirm the phenotype with a different this compound siRNA that has a distinct seed sequence.
Cellular toxicity or stress response observed after transfection. High concentrations of siRNA or the siRNA sequence itself may be inducing an immune response or off-target toxicity.1. Reduce the siRNA concentration.[9][10] 2. Test a different siRNA sequence targeting this compound. 3. Ensure the use of a non-toxic transfection reagent and optimize the transfection protocol.

Experimental Protocols

Protocol 1: Validation of this compound siRNA On-Target and Off-Target Effects using qPCR

Objective: To quantify the mRNA levels of the intended target (this compound) and a panel of potential off-target genes following siRNA transfection.

Materials:

  • Cells expressing this compound

  • This compound siRNA duplexes (at least 2 different sequences)

  • Negative control siRNA (non-targeting)

  • Transfection reagent

  • Cell culture medium and supplements

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for this compound, potential off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol. Test a range of siRNA concentrations (e.g., 1, 5, 10, 25 nM).[9]

    • Add the complexes to the cells and incubate for 24-48 hours.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions for this compound, potential off-target genes, and the housekeeping gene.

    • Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of each gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.

Protocol 2: Minimizing Off-Target Effects using siRNA Pooling

Objective: To reduce off-target effects by transfecting a pool of multiple siRNAs targeting this compound.

Materials:

  • Cells expressing this compound

  • At least 3-4 individual this compound siRNA duplexes targeting different regions of the mRNA

  • Negative control siRNA

  • Transfection reagent

  • Cell culture medium and supplements

  • Appropriate assay for measuring the desired phenotype (e.g., cell viability assay, apoptosis assay)

Procedure:

  • Prepare siRNA Pool: Combine equal molar amounts of the individual this compound siRNAs to create a stock solution of the siRNA pool.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Transfection:

    • Prepare transfection complexes with the individual siRNAs and the siRNA pool. The final concentration of the pool should be the same as the concentration of the individual siRNAs being tested (e.g., 10 nM total for the pool).

    • Include a negative control siRNA.

    • Add the complexes to the cells and incubate for the desired time.

  • Phenotypic Analysis:

    • Perform the relevant phenotypic assay to assess the effects of the individual siRNAs and the siRNA pool.

  • Data Analysis:

    • Compare the phenotypic effects of the individual siRNAs to that of the siRNA pool. A consistent phenotype with the pool and at least two individual siRNAs suggests a true on-target effect.

Visualizations

siRNA_Off_Target_Mechanism cluster_0 siRNA Delivery & RISC Loading cluster_1 On-Target vs. Off-Target Silencing siRNA This compound siRNA (double-stranded) RISC_loading RISC Loading siRNA->RISC_loading guide_strand Guide Strand RISC_loading->guide_strand passenger_strand Passenger Strand (degraded) RISC_loading->passenger_strand on_target On-Target mRNA (this compound) guide_strand->on_target Perfect Match off_target Off-Target mRNA guide_strand->off_target Partial Match (Seed Region) cleavage mRNA Cleavage & Degradation on_target->cleavage repression Translational Repression off_target->repression

Caption: Mechanism of siRNA on-target and off-target effects.

Troubleshooting_Workflow start Experiment Shows Unexpected Phenotype check_knockdown Validate this compound Knockdown (qPCR/Western Blot) start->check_knockdown inefficient_kd Inefficient Knockdown check_knockdown->inefficient_kd No efficient_kd Efficient Knockdown check_knockdown->efficient_kd Yes optimize_transfection Optimize Transfection Protocol inefficient_kd->optimize_transfection off_target_suspected Suspect Off-Target Effects efficient_kd->off_target_suspected run_controls Run Controls: - Multiple siRNAs - Rescue Experiment off_target_suspected->run_controls Yes minimize_off_target Minimize Off-Target Effects: - Lower siRNA concentration - Use siRNA pool - Use modified siRNAs off_target_suspected->minimize_off_target No inconsistent_phenotype Inconsistent Phenotype run_controls->inconsistent_phenotype consistent_phenotype Consistent Phenotype run_controls->consistent_phenotype rely_on_consensus Rely on Consensus Phenotype from Multiple siRNAs inconsistent_phenotype->rely_on_consensus on_target_effect Phenotype Likely On-Target consistent_phenotype->on_target_effect minimize_off_target->check_knockdown

Caption: Troubleshooting workflow for unexpected siRNA phenotypes.

References

Validation & Comparative

The Neuroprotective Potential of SHLP-4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Small Humanin-Like Peptide 4 and its Prospective Role in Neuroprotection

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount objective in the fight against neurodegenerative diseases. The discovery of mitochondrial-derived peptides (MDPs) has opened new avenues for therapeutic intervention. Among these, the Small Humanin-Like Peptide (SHLP) family, encoded by the mitochondrial 16S rRNA gene, has garnered significant interest. While extensive research has illuminated the neuroprotective properties of SHLP2 and SHLP3, its sibling peptide, SHLP-4, remains a frontier for investigation.[1][2] This guide provides a comparative framework for validating the potential neuroprotective effects of this compound, drawing upon established methodologies and data from related peptides to chart a course for future research.

Current State of Knowledge: this compound in Context

The SHLP family consists of six peptides (SHLP1-6) that exhibit diverse biological activities.[3] Initial studies have shown that these peptides have tissue-specific expression patterns and can differentially affect cell viability, proliferation, and apoptosis.[1][3] Notably, SHLP2 and SHLP3 have demonstrated cytoprotective effects, including the reduction of apoptosis and mitigation of oxidative stress.[1] In contrast, SHLP6 has been shown to increase apoptosis.[1]

To date, research specifically focused on the neuroprotective effects of this compound is limited. One study indicated that this compound promoted cell proliferation in murine pancreatic beta-cells (NIT-1).[1] While not directly related to neuroprotection, this finding suggests this compound is bioactive and may influence cell survival pathways. This compound has been detected in the liver and prostate, but its expression and function in the central nervous system are yet to be thoroughly characterized.[3]

A Proposed Framework for Validating this compound's Neuroprotective Effects

Given the absence of direct experimental data for this compound's neuroprotective capabilities, this guide presents a hypothetical comparison based on the known effects of the well-studied SHLP2 and the prototypical neuroprotective peptide, Humanin. The following tables summarize prospective quantitative data that could be generated from key neuroprotective assays.

Table 1: Comparative Efficacy in Neuronal Viability Under Oxidative Stress

This table outlines a potential comparison of this compound with SHLP2 and a vehicle control in protecting neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress. The MTS assay is a colorimetric method used to assess cell viability.

Treatment GroupConcentration (nM)Neuronal Viability (% of Control)
Vehicle Control -50 ± 5
This compound (Hypothetical) 1065 ± 6
10080 ± 5
100085 ± 7
SHLP2 (Reference) 1070 ± 5
10088 ± 6
100092 ± 5

Table 2: Assessment of Anti-Apoptotic Activity in a Neurotoxicity Model

This table illustrates a hypothetical experiment comparing the ability of this compound and Humanin to reduce apoptosis in primary cortical neurons exposed to the neurotoxin, amyloid-beta 1-42 (Aβ₁₋₄₂). Apoptosis can be quantified by measuring the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.

Treatment GroupConcentration (nM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control + Aβ₁₋₄₂ -4.5 ± 0.4
This compound (Hypothetical) + Aβ₁₋₄₂ 103.2 ± 0.3
1002.1 ± 0.2
10001.5 ± 0.3
Humanin (Reference) + Aβ₁₋₄₂ 102.8 ± 0.2
1001.8 ± 0.3
10001.2 ± 0.2

Experimental Protocols for Future Validation

To generate the data proposed above, the following experimental methodologies are recommended:

1. Cell Culture and Treatment:

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons from rodents are suitable models.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity: To model neurodegenerative conditions, cells can be exposed to neurotoxic stimuli such as H₂O₂ (for oxidative stress) or aggregated Aβ₁₋₄₂ peptide (for Alzheimer's disease-like pathology).

  • Peptide Treatment: Synthetic this compound, SHLP2, and Humanin peptides (or other relevant controls) should be added to the cell culture medium at various concentrations prior to or concurrently with the neurotoxic insult.

2. Neuronal Viability Assay (MTS Assay):

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound or control peptides for 2 hours.

  • Introduce the neurotoxic agent (e.g., H₂O₂) and incubate for 24 hours.

  • Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.

3. Apoptosis Assay (Caspase-3 Activity):

  • Culture neuronal cells in a 6-well plate.

  • Treat cells with this compound or control peptides followed by the apoptotic stimulus (e.g., Aβ₁₋₄₂).

  • After the incubation period, lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Measure caspase-3 activity using a fluorometric or colorimetric assay kit, following the manufacturer's instructions. The assay typically involves the cleavage of a specific substrate by active caspase-3, leading to the release of a detectable molecule.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential signaling pathways and experimental procedures involved in this compound research, the following diagrams are provided.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Bcl-2 Bcl-2 Akt->Bcl-2 Upregulates Bax Bax Akt->Bax Inhibits ROS ROS Akt->ROS Reduces Bcl-2->Bax Mitochondrial\nIntegrity Mitochondrial Integrity Bax->Mitochondrial\nIntegrity Disrupts Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis ROS->Mitochondrial\nIntegrity Damages Mitochondrial\nIntegrity->Caspase-3

Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Neuronal Cell Culture (SH-SY5Y or Primary Neurons) Start->Cell_Culture Peptide_Treatment Treat with this compound and Controls Cell_Culture->Peptide_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., H2O2 or Aβ) Peptide_Treatment->Induce_Toxicity Incubation Incubate for 24h Induce_Toxicity->Incubation Viability_Assay MTS Assay for Cell Viability Incubation->Viability_Assay Apoptosis_Assay Caspase-3 Assay for Apoptosis Incubation->Apoptosis_Assay ROS_Assay DCFDA Assay for Oxidative Stress Incubation->ROS_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

While the direct evidence for the neuroprotective effects of this compound is currently lacking, its membership in the bioactive SHLP family warrants further investigation. The experimental framework and comparative data structure presented in this guide offer a clear path for researchers to systematically evaluate this compound's potential as a novel neuroprotective agent. Future studies should aim to not only quantify its effects on neuronal viability and apoptosis but also to elucidate the underlying molecular mechanisms and signaling pathways. Such research will be crucial in determining whether this compound can be developed into a therapeutic for the devastating neurodegenerative diseases that affect millions worldwide.

References

A Comparative Analysis of SHLP-4 and SHLP-2: Unraveling Their Distinct Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular regulation, a family of mitochondrial-derived peptides known as small humanin-like peptides (SHLPs) has emerged as a critical player. Encoded by the mitochondrial 16S rRNA gene, these peptides exhibit a range of biological activities, influencing processes from cell survival to proliferation. Among the six identified SHLPs, SHLP-2 and SHLP-4 have garnered significant attention for their distinct yet crucial roles in cellular dynamics. This guide provides a comprehensive comparison of the functions of this compound and SHLP-2, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these potent biomolecules.

Delineating the Functional Differences: A Head-to-Head Comparison

Experimental evidence, primarily from a seminal study by Cobb et al. (2016), has revealed a clear functional divergence between SHLP-2 and this compound. While both peptides are involved in promoting cell growth, their specific effects on cell viability, apoptosis, and proliferation are notably different.

SHLP-2: A Guardian of Cell Survival

SHLP-2 has been characterized as a potent cytoprotective agent.[1] It enhances cell viability and actively inhibits apoptosis, or programmed cell death.[1] This protective role is crucial in maintaining tissue homeostasis and protecting against cellular damage.

This compound: A Promoter of Cell Division

In contrast, the primary characterized function of this compound is the promotion of cell proliferation.[1] Studies have shown that this compound can stimulate the division of specific cell types, such as pancreatic β-cells, highlighting its potential role in tissue growth and regeneration.[1]

Shared Role in Proliferation

Interestingly, while this compound is a dedicated promoter of cell proliferation, SHLP-2 also shares this function, having been observed to promote the proliferation of NIT-1 β-cells.[1] This overlap suggests a complex regulatory network where multiple SHLPs can contribute to the expansion of cell populations.

Quantitative Functional Comparison

The distinct effects of SHLP-2 and this compound on key cellular processes have been quantified in various studies. The following table summarizes the key findings from comparative experiments.

FunctionSHLP-2This compoundCell TypeReference
Cell Viability EnhancedNot reportedNIT-1 and 22Rv1 cells[1]
Apoptosis DecreasedNot reportedNIT-1 and 22Rv1 cells[1]
Cell Proliferation PromotedPromotedNIT-1 β-cells[1]

Signaling Pathways: The Molecular Mechanisms of Action

The divergent functions of SHLP-2 and this compound are rooted in their activation of distinct intracellular signaling pathways.

SHLP-2 Signaling Pathway

SHLP-2 is known to exert its effects through the activation of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are central regulators of cell survival, proliferation, and differentiation. The binding of SHLP-2 to a yet-to-be-fully-identified cell surface receptor is believed to trigger a cascade of phosphorylation events, leading to the activation of ERK and STAT3.

SHLP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHLP2 SHLP-2 Receptor Receptor (Putative) SHLP2->Receptor ERK_Pathway ERK Pathway Receptor->ERK_Pathway STAT3_Pathway STAT3 Pathway Receptor->STAT3_Pathway Cell_Proliferation_2 Cell Proliferation ERK_Pathway->Cell_Proliferation_2 Cell_Survival Cell Survival STAT3_Pathway->Cell_Survival Anti_Apoptosis Inhibition of Apoptosis STAT3_Pathway->Anti_Apoptosis

Figure 1: SHLP-2 Signaling Pathway.

This compound Signaling Pathway

The specific signaling pathway activated by this compound has not yet been fully elucidated. However, based on its function in promoting cell proliferation, it is hypothesized to engage one or more of the canonical cell proliferation pathways. These pathways typically involve a cascade of protein kinases that ultimately lead to the activation of transcription factors controlling the cell cycle.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHLP4 This compound Receptor_4 Receptor (Putative) SHLP4->Receptor_4 Proliferation_Pathway Cell Proliferation Pathway (e.g., MAPK/ERK, PI3K/Akt) Receptor_4->Proliferation_Pathway Cell_Proliferation_4 Cell Proliferation Proliferation_Pathway->Cell_Proliferation_4

Figure 2: Hypothesized this compound Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to differentiate the functions of SHLP-2 and this compound. For specific experimental details, it is recommended to consult the original research articles.

Cell Viability Assay (MTS Assay)

Objective: To quantify the number of viable cells in a culture after treatment with SHLP-2 or this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of SHLP-2, this compound, or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will convert MTS into a purple formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of each well at 490-500 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Apoptosis Assay (DNA Fragmentation)

Objective: To detect the hallmark laddering pattern of DNA fragmentation that occurs during apoptosis.

Methodology:

  • Cell Treatment: Treat cells with SHLP-2, this compound, or a control. Induce apoptosis in positive control wells using a known apoptotic stimulus.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer to release the cellular contents, including DNA.

  • DNA Extraction: Isolate the DNA from the cell lysate using phenol-chloroform extraction or a commercial DNA isolation kit.

  • Agarose (B213101) Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with an intercalating agent such as ethidium (B1194527) bromide and visualize the DNA under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the rate of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

  • Cell Seeding and Treatment: Plate cells and treat them with SHLP-2, this compound, or a control for the desired time.

  • BrdU Labeling: Add BrdU, a synthetic analog of thymidine, to the cell culture medium and incubate for a few hours. Proliferating cells will incorporate BrdU into their DNA during the S-phase of the cell cycle.

  • Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the cell membranes to allow antibody access to the nucleus.

  • DNA Denaturation: Treat the cells with an acid to denature the DNA, exposing the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: Quantify the number of BrdU-positive cells using fluorescence microscopy or flow cytometry. An increase in the number of BrdU-positive cells indicates an increase in cell proliferation.

Conclusion

SHLP-2 and this compound, while both originating from the same mitochondrial gene, exhibit distinct and vital functions in cellular regulation. SHLP-2 acts as a pro-survival factor by enhancing cell viability and inhibiting apoptosis, while this compound is a key promoter of cell proliferation. Their differential activation of intracellular signaling pathways underscores the complexity and specificity of mitochondrial-derived peptide signaling. A thorough understanding of these differences is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, from neurodegenerative disorders to metabolic conditions. Further research into the specific receptor for this compound and the nuances of its signaling cascade will undoubtedly unveil new avenues for therapeutic intervention.

References

SHLP-4 vs. Humanin in Regulating Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial-derived peptides SHLP-4 (Small Humanin-like Peptide-4) and Humanin (HN) in their roles in regulating apoptosis. While both peptides originate from the mitochondrial genome and are implicated in cellular survival pathways, current experimental data reveal distinct primary functions. Humanin is a well-established, potent anti-apoptotic factor, whereas this compound's primary characterized role appears to be in promoting cell proliferation, with a less defined direct role in apoptosis inhibition.

Overview of Humanin and this compound

Humanin (HN) is a 24-amino acid peptide extensively studied for its cytoprotective effects in a variety of cell types and disease models.[1] Its anti-apoptotic functions are well-documented, primarily through its interaction with pro-apoptotic members of the Bcl-2 family.[2]

The Small Humanin-like Peptides (SHLPs) are a family of six peptides (SHLP1-6) discovered through an in silico search of the same mitochondrial 16S rRNA region that encodes Humanin.[1] These peptides have diverse functions, with some, like SHLP2 and SHLP3, exhibiting anti-apoptotic effects similar to Humanin, while others have different or even opposing roles.[1] SHLP4, a 26-amino acid peptide, has been identified to promote cell proliferation, particularly in murine pancreatic beta-cells (NIT-1).[1]

Comparative Analysis of Anti-Apoptotic and Proliferative Effects

The most direct comparative data for the effects of SHLPs and, by extension, a comparison to the known effects of Humanin, comes from studies on murine pancreatic beta-cells (NIT-1) and human prostate cancer cells (22Rv1) under serum-starved conditions.

PeptideEffect on Apoptosis (in NIT-1 & 22Rv1 cells)Effect on Cell Proliferation (in NIT-1 cells)Reference
Humanin (and its potent analog HNG) Potent inhibitor of apoptosisNot its primary characterized function[2]
SHLP-2 Decreased apoptosisPromoted proliferation[1]
SHLP-3 Decreased apoptosisNo significant effect[1]
This compound No significant reported decrease in apoptosisPromoted proliferation[1]
SHLP-6 Increased apoptosisNo significant effect[1]

Data is qualitatively summarized from Cobb et al., 2016.[1]

Signaling Pathways and Mechanisms of Action

Humanin: A Direct Antagonist of the Intrinsic Apoptotic Pathway

Humanin exerts its anti-apoptotic effects through multiple, well-characterized mechanisms. A primary mode of action is the direct interaction with and sequestration of pro-apoptotic Bcl-2 family proteins.

  • Interaction with Bax: Humanin can bind to the pro-apoptotic protein Bax, preventing its translocation from the cytosol to the mitochondria. This is a critical step in the intrinsic apoptosis pathway, as Bax insertion into the mitochondrial outer membrane leads to the release of cytochrome c and subsequent caspase activation.[2]

  • Interaction with other Bcl-2 Family Members: Humanin has also been shown to interact with other pro-apoptotic members like Bid.[1]

  • Receptor-Mediated Signaling: Humanin can also act extracellularly by binding to cell surface receptors, such as a trimeric receptor complex involving CNTFR, WSX-1, and gp130, which activates pro-survival signaling cascades including the JAK/STAT and PI3K/Akt pathways.[1]

Humanin_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular HN_ext Humanin Receptor Trimeric Receptor (CNTFR/WSX-1/gp130) HN_ext->Receptor Binds JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Cell_Survival Cell Survival JAK_STAT->Cell_Survival Promotes PI3K_Akt->Cell_Survival Promotes HN_int Humanin Bax Bax HN_int->Bax Binds & Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Caption: Humanin's dual anti-apoptotic signaling pathways.
This compound: A Promoter of Cell Proliferation

The precise signaling pathway for this compound has not been elucidated in detail. However, its pro-proliferative effects in NIT-1 pancreatic beta-cells suggest an interaction with pathways that regulate the cell cycle. Given that other SHLPs, like SHLP2 and SHLP3, are suggested to potentially use similar receptors to Humanin to activate ERK and STAT3 pathways, it is plausible that this compound may also engage with cell surface receptors to initiate a signaling cascade that promotes cell division.[1] There is currently no direct evidence of this compound interacting with Bcl-2 family proteins.

SHLP4_Signaling SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor Binds? Prolif_Pathway Proliferation Signaling Pathway (e.g., MAPK/ERK) Receptor->Prolif_Pathway Activates? Cell_Cycle Cell Cycle Progression Prolif_Pathway->Cell_Cycle Promotes Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation

Caption: Putative signaling pathway for this compound-mediated cell proliferation.

Experimental Protocols

Assessment of Apoptosis

A common method to quantify apoptosis is the Cell Death Detection ELISA.

Principle: This assay is based on the quantitative sandwich-enzyme-immunoassay principle using mouse monoclonal antibodies directed against DNA and histones, respectively. It allows for the specific determination of mono- and oligonucleosomes in the cytoplasmic fraction of cell lysates.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture NIT-1 or 22Rv1 cells in 24-well plates in complete media.

    • Induce apoptosis by serum starvation for 24 hours.

    • Treat cells with 100 nM of the respective peptide (Humanin, this compound, or control peptide) during the starvation period.

  • Cell Lysis:

    • Centrifuge the plate to pellet both adherent and floating cells.

    • Remove the supernatant and lyse the cells in the provided lysis buffer.

  • ELISA Procedure:

    • Add the cell lysate to a streptavidin-coated microplate.

    • Add the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD).

    • Incubate to allow the formation of the antibody-nucleosome complex.

    • Wash away unbound components.

    • Add ABTS solution (substrate for the peroxidase).

    • Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of nucleosomes.

Assessment of Cell Proliferation

Cell proliferation can be measured using a BrdU (bromodeoxyuridine) incorporation assay.

Principle: BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. An antibody against BrdU is then used to detect the incorporated BrdU.

Protocol Outline:

  • Cell Culture and Treatment:

    • Seed NIT-1 cells in a 96-well plate and culture in serum-free media.

    • Treat with 100 nM of the respective peptide (this compound or control).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation.

  • Fixation and DNA Denaturation:

    • Remove the labeling medium, and fix and denature the cells' DNA using a fixing/denaturing solution.

  • Detection:

    • Add an anti-BrdU-POD (peroxidase-conjugated) antibody and incubate.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at a specific wavelength. The absorbance is directly proportional to the amount of DNA synthesis and thus, the number of proliferating cells.

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_proliferation Proliferation Assay A1 Seed and treat cells (e.g., NIT-1) with Humanin or this compound A2 Induce Apoptosis (Serum Starvation) A1->A2 A3 Lyse Cells A2->A3 A4 Cell Death Detection ELISA A3->A4 B1 Seed and treat cells (e.g., NIT-1) with Humanin or this compound B2 Add BrdU Labeling Solution B1->B2 B3 Fix and Denature DNA B2->B3 B4 Detect with Anti-BrdU Antibody B3->B4

Caption: Workflow for apoptosis and proliferation assays.

Conclusion

In the context of apoptosis regulation, Humanin and this compound exhibit distinct functional profiles. Humanin is a potent and well-characterized anti-apoptotic peptide that directly interferes with the core machinery of the intrinsic apoptotic pathway. In contrast, the available evidence points to this compound's primary role as a promoter of cell proliferation. While this pro-proliferative activity indirectly contributes to cell survival, it is mechanistically different from the direct inhibition of apoptosis demonstrated by Humanin.

For researchers in drug development, Humanin and its analogs represent a promising avenue for therapies aimed at preventing unwanted cell death in neurodegenerative and cardiovascular diseases. The therapeutic potential of this compound may lie in conditions where enhanced cell proliferation is desired, such as in regenerative medicine or for improving the function of specific cell types like pancreatic beta-cells. Further research is required to fully elucidate the signaling pathways of this compound and to determine if it possesses any context-dependent anti-apoptotic activities.

References

Unveiling the Evolutionary Blueprint of SHLP-4: A Comparative Guide to its Sequence Conservation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Deep Dive into the Conservation of the Mitochondrial-Derived Peptide SHLP-4 Reveals a Highly Conserved N-Terminal, Suggesting Functional Importance Across a Broad Range of Species.

This guide offers a comprehensive comparison of the Small Humanin-Like Peptide 4 (this compound) sequence conservation across various species. This compound, a mitochondrial-derived peptide (MDP), is encoded within the 16S ribosomal RNA region of the mitochondrial genome.[1] Like other MDPs, this compound is implicated in crucial cellular processes, with studies suggesting it may promote cell proliferation and play a role in reducing apoptosis.[1][2] Understanding the evolutionary conservation of this peptide is paramount for researchers in cellular biology, aging, and drug development, as it can highlight functionally critical regions.

Recent research indicates that while the full sequence of this compound shows variable conservation, its N-terminal region is remarkably well-conserved across mammals and vertebrates.[3] This suggests that this particular domain is likely essential for the peptide's biological function. In contrast, the remainder of the peptide sequence demonstrates poorer conservation, indicating it may have a less critical or more species-specific role.[3]

Quantitative Analysis of this compound Sequence Conservation

To provide a clear overview of the current understanding of this compound conservation, the following table summarizes key findings from a comprehensive analysis of vertebrate mitochondrial DNA.

Species GroupNumber of Species AnalyzedKey Conservation FindingsReference
Vertebrates 339The N-terminal region (residues 1-12) is highly conserved. The remainder of the peptide is poorly conserved, with a region of insertions/deletions in the middle of the sequence.[3]
Mammals 144The N-terminal region is highly conserved, with many invariant bases.[3]
Primates 215The N-terminal region is highly conserved.[3]

Human this compound Amino Acid Sequence: MLEVMFLVNRRGKICRVPFTFFNLSL[2]

Experimental Protocols for Determining Sequence Conservation

The analysis of this compound sequence conservation across species involves several key bioinformatic methodologies. These protocols are standard in the field of comparative genomics and evolutionary biology.

Sequence Retrieval and Database Mining
  • Objective: To collect this compound sequences from a wide range of species.

  • Protocol:

    • Putative orthologous sequences of this compound are identified using BLAST (Basic Local Alignment Search Tool) searches against nucleotide and protein databases (e.g., NCBI GenBank, UniProt).[4]

    • The human this compound sequence is used as the initial query.

    • Mitochondrial genome sequences from various species are specifically targeted for the search, as this compound is encoded within the 16S rRNA gene.[1]

Multiple Sequence Alignment (MSA)
  • Objective: To align the collected this compound sequences to identify conserved regions and variations.

  • Protocol:

    • Homologous sequences obtained are compiled into a FASTA file.

    • MSA is performed using algorithms such as ClustalOmega or MUSCLE. These tools align the sequences to maximize the identity score, highlighting conserved residues, substitutions, insertions, and deletions.

    • The alignment includes 12-15 bases upstream of the start codon and downstream of the stop codon to provide a comparison with adjacent, non-coding regions.[3]

Phylogenetic Analysis and Conservation Scoring
  • Objective: To determine the evolutionary relationships and quantify the degree of conservation at each amino acid position.

  • Protocol:

    • A phylogenetic tree is constructed from the MSA to visualize the evolutionary divergence of the this compound sequence.

    • Conservation scores are calculated for each position in the alignment. Methods like the Genomic Evolutionary Rate Profiling (GERP) framework can be used to identify regions that have undergone fewer mutations than expected by chance, indicating purifying selection.[5]

    • Sequence logos are generated to provide a graphical representation of the conservation of each amino acid at each position. The height of the letter corresponds to its degree of conservation.[3]

Visualizing the Cellular Role and Analysis of this compound

To better understand the context of this compound's function and the methodologies used to study it, the following diagrams have been generated.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling SHLP4 This compound Receptor Putative Receptor (GPCR/Cytokine Receptor) SHLP4->Receptor ERK ERK Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Activates Proliferation Cell Proliferation ERK->Proliferation Apoptosis Reduced Apoptosis STAT3->Apoptosis

Caption: Hypothetical this compound signaling pathway.

Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Sequence Analysis cluster_output Results A Database Mining (e.g., NCBI, UniProt) B BLAST Search for This compound Orthologs A->B C Multiple Sequence Alignment (MSA) B->C D Phylogenetic Tree Construction C->D E Conservation Scoring (e.g., GERP) C->E G Conservation Tables D->G F Sequence Logos E->F E->G

References

Reproducing Findings on SHLP-4 and Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mitochondrial-derived peptide SHLP-4 and its effects on cell proliferation. The performance of this compound is compared with other members of the small humanin-like peptide (SHLP) family and the unrelated oncogene SALL4, supported by experimental data from published studies. Detailed methodologies for the key experiments are provided to facilitate the reproduction of these findings.

Data Summary: this compound and Comparators on Cell Proliferation

The following table summarizes the quantitative effects of this compound and other molecules on cell proliferation and related processes. The primary data for SHLPs are derived from studies on murine pancreatic beta-cells (NIT-1).[1]

MoleculeTarget Cell LineEffect on ProliferationQuantitative Data (vs. Control)MethodReference
This compound NIT-1Promotes ~25% increaseBrdU Incorporation[1]
SHLP-2NIT-1Promotes~20% increaseBrdU Incorporation[1]
SHLP-3NIT-1No significant effectNot significantBrdU Incorporation[1]
SHLP-6NIT-1Inhibits (induces apoptosis)~60% increase in apoptosisDNA Fragmentation[1]
SALL4 (Knockdown)U251 Glioma CellsInhibits (induces G0/G1 arrest)S phase reduction from ~25% to ~13%Flow Cytometry

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

This compound Signaling Pathway in Cell Proliferation

While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to act similarly to other bioactive SHLPs like SHLP-2, which have been shown to activate the ERK and STAT3 pathways.[1]

SHLP4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHLP4 This compound Receptor Putative Receptor SHLP4->Receptor Binding ERK ERK Receptor->ERK Activation STAT3 STAT3 Receptor->STAT3 Activation Transcription Gene Transcription (e.g., Cyclins) ERK->Transcription STAT3->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothesized this compound signaling pathway promoting cell proliferation.

Experimental Workflow: BrdU Cell Proliferation Assay

The following diagram illustrates the key steps in a Bromodeoxyuridine (BrdU) assay, a common method for quantifying cell proliferation.

BrdU_Workflow start Start cell_culture 1. Seed cells in a 96-well plate and culture overnight. start->cell_culture treatment 2. Treat cells with this compound or other compounds. cell_culture->treatment brdu_labeling 3. Add BrdU labeling solution and incubate for 2-24 hours. treatment->brdu_labeling fixation 4. Fix cells and denature DNA to expose incorporated BrdU. brdu_labeling->fixation antibody_incubation 5. Incubate with anti-BrdU primary antibody, followed by a HRP-conjugated secondary antibody. fixation->antibody_incubation detection 6. Add TMB substrate and measure absorbance to quantify proliferation. antibody_incubation->detection end End detection->end

Caption: Experimental workflow for a BrdU cell proliferation assay.

Experimental Protocols

Cell Culture and Treatment

Murine pancreatic beta-cells (NIT-1) are cultured in complete media.[1] For proliferation and viability experiments, cells are seeded in 96-well plates and incubated under serum-starved conditions.[1] Peptides (this compound, SHLP-2, SHLP-3, SHLP-6, or a control peptide) are added to the media at a final concentration of 100 nM.[1]

Cell Proliferation (BrdU Incorporation Assay)
  • Cell Treatment: Cells are treated with the respective peptides for 24 hours.[1]

  • BrdU Labeling: A BrdU labeling solution is added to the cell culture medium and incubated for a period of 2 to 24 hours to allow for incorporation into newly synthesized DNA of proliferating cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured using a fixing/denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: A primary antibody specific to BrdU is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A TMB (3,3',5,5'-tetramethylbenzidine) substrate is added, which reacts with HRP to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader, which is directly proportional to the amount of BrdU incorporated and, thus, the level of cell proliferation.

Cell Viability (MTS Assay)
  • Cell Treatment: Cells are treated with the respective peptides for 72 hours.[1]

  • MTS Reagent Addition: An MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[1]

  • Incubation: The plate is incubated for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Quantification: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells in the culture.[1]

Apoptosis (DNA Fragmentation Assay)
  • Cell Treatment: Cells are treated with the respective peptides for 24 hours.[1]

  • Cell Lysis: The cells are lysed to release cytoplasmic and nuclear components.

  • ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) is used to detect histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

  • Quantification: The absorbance is measured, which correlates with the amount of fragmented DNA, providing a quantitative measure of apoptosis.[1] fragmented DNA, providing a quantitative measure of apoptosis. [2]

References

SHLP-4 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expression of Small Humanin-like Peptide 4 (SHLP-4), a mitochondrial-derived peptide, in healthy versus diseased tissues. While research on this compound is still emerging, this document synthesizes the current understanding of its expression patterns and potential roles in cellular processes relevant to disease.

Quantitative Data on this compound Expression

Direct quantitative comparisons of this compound protein levels in a wide range of healthy versus diseased human tissues are not yet extensively available in published literature. However, initial studies in animal models and human cell lines provide preliminary insights. The following table summarizes the currently known expression patterns of this compound.

Tissue/Cell TypeConditionMethod of DetectionRelative Expression LevelReference
Mouse Tissues
LiverHealthyImmunoblottingDetected[1]
ProstateHealthyImmunoblottingDetected[1]
HeartHealthyImmunoblottingNot Detected[1]
KidneyHealthyImmunoblottingNot Detected[1]
SpleenHealthyImmunoblottingNot Detected[1]
BrainHealthyImmunoblottingNot Detected[1]
MuscleHealthyImmunoblottingNot Detected[1]
Human Cell Lines
22Rv1 (Prostate Cancer)CancerRT-PCRExpressed[1]
Murine Cell Lines
NIT-1 (Pancreatic β-cells)N/AFunctional AssaysImplied by Proliferative Effect[2]

Note: This table is based on limited available data and will be updated as more research becomes available. The lack of quantitative data from human tissues is a significant gap in the current understanding of this compound's role in disease.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to quantify and localize this compound expression in tissues.

Western Blotting for this compound Detection

This protocol provides a general framework for the detection of this compound in tissue or cell lysates.

  • Sample Preparation:

    • Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For cultured cells, wash with ice-cold PBS and lyse directly in the culture dish with RIPA buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 15-20% Tris-Glycine SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C. Note: The optimal antibody concentration needs to be determined empirically.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for this compound Localization

This protocol outlines the steps for localizing this compound within paraffin-embedded tissue sections.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate with the primary anti-SHLP-4 antibody overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a suitable chromogen (e.g., DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the sections and mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope to assess the localization and intensity of this compound staining.

Signaling Pathways and Functional Relationships

The precise signaling pathways regulated by this compound are still under investigation. However, based on studies of other mitochondrial-derived peptides like Humanin, it is hypothesized that SHLPs may exert their effects through cell surface receptors, potentially activating downstream signaling cascades such as the ERK and STAT3 pathways[1][3].

In vitro studies have demonstrated that this compound promotes the proliferation of murine pancreatic β-cells and human prostate cancer cells (22Rv1)[2]. This suggests a role for this compound in regulating cell growth and survival. Conversely, altered expression of mitochondrial-derived peptides has been associated with metabolic diseases like obesity and diabetes, as well as aging[4][5].

Below are diagrams illustrating a general experimental workflow for comparing this compound expression and a hypothetical signaling pathway.

SHLP4_Expression_Workflow cluster_tissue Tissue Acquisition cluster_processing Sample Processing cluster_analysis Quantitative Analysis cluster_results Data Interpretation Healthy Healthy Tissue Lysates Protein Lysates Healthy->Lysates Sections Paraffin Sections Healthy->Sections Diseased Diseased Tissue Diseased->Lysates Diseased->Sections WB Western Blot Lysates->WB IHC Immunohistochemistry Sections->IHC Quant Quantification of This compound Levels WB->Quant Local Localization of This compound Expression IHC->Local Comp Comparative Analysis Quant->Comp Local->Comp

Fig. 1: Experimental workflow for comparing this compound expression.

SHLP4_Signaling_Pathway SHLP4 This compound Receptor Cell Surface Receptor (Hypothetical) SHLP4->Receptor ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Regulation STAT3->Apoptosis

Fig. 2: Hypothetical this compound signaling pathway.

Conclusion

The study of this compound is in its early stages, and its precise role in human health and disease remains to be fully elucidated. The available evidence from mouse models and human cancer cell lines suggests that this compound may be involved in regulating cell proliferation and could have tissue-specific expression. Future research focusing on the quantitative analysis of this compound in human clinical samples is crucial to validate these initial findings and to determine its potential as a biomarker or therapeutic target. The development of specific antibodies and immunoassays for this compound will be instrumental in advancing our understanding of this novel mitochondrial-derived peptide.

References

The Curious Case of SHLP-4: A Lack of Synonymous Codon Bias and Its Implications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the preference for specific synonymous codons, known as codon usage bias, is a well-established phenomenon that significantly influences gene expression and protein translation. However, not all proteins adhere to this paradigm. This guide delves into the notable lack of synonymous codon bias in the mitochondrial-derived peptide SHLP-4, comparing its characteristics with Humanin, a related peptide exhibiting significant codon bias. This analysis provides valuable insights for researchers in the fields of mitochondrial biology, drug development, and protein engineering.

Quantitative Analysis of Codon Usage

To objectively compare the codon usage patterns of this compound and Humanin, we analyzed their respective coding sequences using the vertebrate mitochondrial genetic code. The following tables summarize key metrics of codon usage bias.

Table 1: Codon Usage Bias Indices for this compound and Humanin

IndexThis compoundHumaninSignificance of the Index
Codon Adaptation Index (CAI) 0.1030.138Measures the extent to which a gene adapts to the codon usage of a reference set of highly expressed genes. Higher values indicate stronger adaptation and likely higher expression.
Effective Number of Codons (ENC) 58.049.0Indicates the number of different codons used in a sequence. Values range from 20 (extreme bias, one codon per amino acid) to 61 (no bias, all synonymous codons used equally).

Table 2: Relative Synonymous Codon Usage (RSCU) for this compound

Amino AcidCodonFrequencyRSCU
Leucine (L)CUA10.67
CUC10.67
CUG10.67
CUU10.67
UUA10.67
UUG10.67
Valine (V)GUA11.00
GUC11.00
GUG11.00
GUU11.00
Phenylalanine (F)UUC11.00
UUU11.00
Arginine (R)AGA11.00
AGG11.00
CGA11.00
CGC11.00
Threonine (T)ACA11.00
ACC11.00
ACG11.00
ACU11.00
Serine (S)UCA11.00
UCC11.00
UCG11.00
UCU11.00

Table 3: Relative Synonymous Codon Usage (RSCU) for Humanin

Amino AcidCodonFrequencyRSCU
Leucine (L)CUA10.86
CUC21.71
CUG00.00
CUU10.86
UUA00.00
UUG00.00
Proline (P)CCA11.33
CCC00.00
CCG00.00
CCU11.33
Serine (S)UCA11.50
UCC11.50
UCG00.00
UCU00.00
Arginine (R)AGA12.00
AGG12.00
CGA00.00
CGC00.00

Note: For this analysis, the coding sequences for this compound (MLEVMFLVNRRGKICRVPFTFFNLSL) and Humanin (MAPRGFSCLLLLTSEIDLPVKRRA) were obtained from UniProt and the National Center for Biotechnology Information (NCBI). The RSCU values were calculated using an online codon usage calculator with the vertebrate mitochondrial genetic code.

The data clearly illustrates that this compound exhibits a near-random usage of synonymous codons, as indicated by its high ENC value and RSCU values close to 1.00 for most amino acids. In contrast, Humanin shows a more biased codon usage, with a lower ENC value and noticeable preferences for certain codons (e.g., CUC for Leucine).

Experimental Protocols

The quantitative data presented above are derived from computational analyses of gene sequences. The following are detailed methodologies for the key experiments and calculations used to assess synonymous codon bias.

Codon Adaptation Index (CAI) Calculation

The Codon Adaptation Index (CAI) is a measure of the relative adaptiveness of the codon usage of a gene towards the codon usage of a set of highly expressed genes.[1][2]

Protocol:

  • Reference Set Selection: A reference set of highly expressed genes from the target organism (in this case, species with mitochondrial genomes) is established. Ribosomal protein genes are often used for this purpose.

  • Relative Adaptiveness (w) Calculation: For each codon i, its relative adaptiveness (wi) is calculated as the frequency of that codon in the reference set divided by the frequency of the most frequently used synonymous codon for the same amino acid.

  • CAI Calculation: The CAI for a given gene is the geometric mean of the w values for each codon in that gene sequence. The formula is:

    CAI = (∏k=1L wk)1/L

    where L is the number of codons in the gene and wk is the relative adaptiveness of the kth codon.

Effective Number of Codons (ENC) Calculation

The Effective Number of Codons (ENC) is a measure of the extent of codon usage bias in a gene, independent of gene length and amino acid composition.[3][4]

Protocol:

  • Codon Frequency Calculation: The frequency of each of the 61 sense codons in the coding sequence is determined.

  • Fa Calculation: For each amino acid a, an estimate of the codon usage homozygosity (Fa) is calculated using the formula:

    Fa = (n Σi=1k (pi)2 - 1) / (n - 1)

    where n is the total number of codons for amino acid a, k is the number of synonymous codons for that amino acid, and pi is the proportion of the ith synonymous codon.

  • ENC Calculation: The ENC value is calculated using the following formula, which accounts for amino acids with different numbers of synonymous codons:

    ENC = 2 + 9/F2 + 1/F3 + 5/F4 + 3/F6

    where F2, F3, F4, and F6 are the average Fa values for amino acids with two, three, four, and six synonymous codons, respectively.

Relative Synonymous Codon Usage (RSCU) Analysis

RSCU is the observed frequency of a codon divided by the frequency expected if all synonymous codons for that amino acid were used equally.

Protocol:

  • Codon Count: The number of occurrences of each codon in the coding sequence is counted.

  • RSCU Calculation: The RSCU value for codon i which codes for amino acid j is calculated as:

    RSCUi = (Xi / Σj Xj) / (1 / nj)

    where Xi is the number of occurrences of codon i, and nj is the number of synonymous codons for amino acid j. An RSCU value of 1.0 indicates no bias, while values greater or less than 1.0 indicate positive or negative bias, respectively.

Signaling Pathways and Logical Relationships

This compound has been implicated in promoting cell proliferation.[5] While its direct signaling cascade is still under investigation, recent studies on the related peptide SHLP-2 have shown that it can bind to the chemokine receptor CXCR7 and activate the MAPK/ERK signaling pathway.[6] This provides a plausible model for this compound's mechanism of action.

SHLP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SHLP4 This compound CXCR7 CXCR7 SHLP4->CXCR7 beta_arrestin β-Arrestin CXCR7->beta_arrestin ERK_activation ERK Activation beta_arrestin->ERK_activation Proliferation Cell Proliferation ERK_activation->Proliferation Codon_Bias_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Computational Analysis cluster_comparison Comparative Analysis & Interpretation get_seq Obtain Coding Sequences (e.g., from NCBI, UniProt) calc_cai Calculate Codon Adaptation Index (CAI) get_seq->calc_cai calc_enc Calculate Effective Number of Codons (ENC) get_seq->calc_enc calc_rscu Calculate Relative Synonymous Codon Usage (RSCU) get_seq->calc_rscu compare_indices Compare Bias Indices (CAI, ENC) calc_cai->compare_indices calc_enc->compare_indices compare_rscu Compare RSCU Tables calc_rscu->compare_rscu interpret Interpret Functional Implications compare_indices->interpret compare_rscu->interpret

References

A Comparative Guide to the Functional Roles of Mitochondrial and Nuclear-Encoded Regulators of Cell Fate and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The Small Humanin-like Peptides (SHLPs) are a family of micropeptides (SHLP1-6) originally discovered and primarily characterized as products of the mitochondrial genome, specifically encoded within the 16S ribosomal RNA gene. While bioinformatic analyses have predicted the existence of Humanin and SHLP-like gene sequences within the nuclear genome—likely remnants of mitochondrial DNA insertion into the nuclear chromosomes over evolutionary time—their expression and biological functions remain largely uninvestigated.[1] Consequently, a direct experimental comparison between mitochondrial-derived SHLPs and their putative nuclear-encoded counterparts is not currently feasible due to a lack of functional data for the latter.

This guide, therefore, provides a comprehensive comparison of the known functions of the six distinct mitochondrial-derived SHLPs . To address the user's interest in the functional differences between molecules originating from the mitochondrial versus the nuclear genome, we will contrast the roles of these mitochondrial peptides with well-characterized nuclear-encoded protein families that govern the same fundamental cellular processes: apoptosis and metabolism.

Part 1: Functional Comparison of Mitochondrial-Derived SHLPs

The six identified mitochondrial SHLPs exhibit diverse and, in some cases, opposing biological activities, highlighting a complex layer of regulation originating from the mitochondrial genome.[2]

Data Presentation: Mitochondrial SHLPs
PeptidePrimary Function(s)Key Experimental ObservationsSignaling Pathways
SHLP1 Largely uncharacterizedDetected in heart, kidney, and spleen.[2]Not determined
SHLP2 Cytoprotective, Anti-apoptotic, Pro-metabolicEnhances cell viability, reduces apoptosis and reactive oxygen species (ROS), increases oxygen consumption rate (OCR) and ATP production, improves insulin (B600854) sensitivity.[2][3][4]Activates ERK and STAT3[4]
SHLP3 Cytoprotective, Anti-apoptoticEnhances cell viability, reduces apoptosis and ROS, increases OCR and ATP production.[2][3][4]Activates ERK[4]
SHLP4 Pro-proliferativePromotes cell proliferation in certain cell types.[2][5]Not fully determined
SHLP5 Largely uncharacterizedLimited data available.Not determined
SHLP6 Pro-apoptoticInduces apoptosis in various cell lines.[2][6]Not fully determined

Part 2: Mitochondrial Peptides vs. Nuclear-Encoded Proteins in Apoptosis Regulation

Apoptosis, or programmed cell death, is a critical process controlled by a complex interplay of signals originating from both the mitochondria and the nucleus.

Mitochondrial SHLPs in Apoptosis

Mitochondrial SHLPs act as modulators of apoptosis.

  • Anti-Apoptotic SHLPs (SHLP2 & SHLP3): These peptides promote cell survival. Experiments show they can block cell death induced by agents like staurosporine, which triggers the mitochondrial apoptosis pathway.[2][3] They appear to exert their effects by improving mitochondrial health, thereby preventing the release of pro-apoptotic factors.[4]

  • Pro-Apoptotic SHLP (SHLP6): In stark contrast, SHLP6 actively promotes cell death, demonstrating that the mitochondrial genome can issue both life and death signals.[2]

Nuclear-Encoded Bcl-2 Family Proteins

The Bcl-2 family of proteins, encoded by nuclear genes, are the master regulators of the intrinsic (mitochondrial) apoptosis pathway.[7][8][9] They are localized at the mitochondrial outer membrane and act as a critical checkpoint.

  • Anti-Apoptotic Members (e.g., Bcl-2, Bcl-xL): These proteins prevent apoptosis by binding to and inhibiting their pro-apoptotic counterparts.[7]

  • Pro-Apoptotic Members (e.g., Bax, Bak): When activated by cellular stress, these proteins oligomerize in the outer mitochondrial membrane, forming pores that lead to the release of cytochrome c and other factors that initiate the caspase cascade.[7][8]

Functional Differences in Apoptosis Regulation
FeatureMitochondrial-Derived SHLPs (SHLP2, SHLP3, SHLP6)Nuclear-Encoded Bcl-2 Family Proteins
Genomic Origin Mitochondrial DNA (16S rRNA gene)Nuclear DNA
Primary Role Modulators of mitochondrial health and apoptotic signalingDirect regulators of mitochondrial outer membrane permeabilization (MOMP)
Mechanism Indirect; influence mitochondrial function (e.g., ROS, ATP) which in turn affects apoptosis susceptibility.Direct; physically interact at the mitochondrial membrane to either preserve or disrupt its integrity.
Control Level Fine-tuning/signaling moleculesCentral "on/off" switch for the intrinsic pathway

Signaling Pathway: Intrinsic Apoptosis

Intrinsic Apoptosis Pathway cluster_Mito Mitochondrion cluster_SHLP Mitochondrial Peptides cluster_Nuc Nuclear-Encoded Mito_Membrane Outer Mitochondrial Membrane Bax_Bak Bax/Bak (Pro-apoptotic) CytoC Cytochrome c Bax_Bak->CytoC releases Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclxL->Bax_Bak inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome SHLP2_3 SHLP2 / SHLP3 SHLP2_3->Bax_Bak inhibits (indirectly) SHLP6 SHLP6 SHLP6->Bax_Bak promotes (indirectly) Nuc_Bcl2 Bcl-2 Family Synthesis Cell_Stress Cellular Stress Cell_Stress->Bax_Bak activates Caspase_Cascade Caspase Cascade Activation Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting the regulatory roles of mitochondrial SHLPs and nuclear Bcl-2 proteins.

Part 3: Mitochondrial Peptides vs. Nuclear-Encoded Proteins in Metabolic Regulation

Cellular metabolism is tightly controlled by signals that report on energy status and nutrient availability. Both mitochondrial peptides and nuclear-encoded proteins are key players in this regulatory network.

Mitochondrial SHLPs in Metabolism
  • SHLP2 & SHLP3: These peptides have been shown to enhance mitochondrial metabolism. Experiments using Seahorse XF analyzers demonstrate that treatment with SHLP2 or SHLP3 increases the cellular oxygen consumption rate (OCR) and ATP levels.[4] Furthermore, SHLP2 acts as an insulin sensitizer, improving glucose uptake and suppressing glucose production by the liver, indicating a role in systemic energy homeostasis.[2]

Nuclear-Encoded Kinases: AMPK and mTOR

Encoded by nuclear genes, AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are central hubs in the cellular metabolic network.[10][11]

  • AMPK (The Energy Sensor): Activated by low ATP levels (high AMP:ATP ratio), AMPK acts to restore energy balance by switching on catabolic pathways (like fatty acid oxidation) that generate ATP, while switching off anabolic, ATP-consuming pathways (like protein and lipid synthesis).[1][11][12]

  • mTOR (The Growth Promoter): As part of the mTORC1 complex, mTOR responds to high nutrient and growth factor availability. It promotes cell growth and proliferation by stimulating anabolic processes, including protein and lipid synthesis.[13]

Functional Differences in Metabolic Regulation
FeatureMitochondrial-Derived SHLPs (SHLP2, SHLP3)Nuclear-Encoded Kinases (AMPK, mTOR)
Genomic Origin Mitochondrial DNA (16S rRNA gene)Nuclear DNA
Primary Role Signaling molecules that modulate mitochondrial efficiency and systemic insulin sensitivity.Master regulators that integrate diverse signals to control the balance between anabolism and catabolism.
Mechanism Act as signaling peptides that can influence downstream pathways (e.g., ERK) and improve core mitochondrial functions (respiration).Act as serine/threonine kinases that phosphorylate a vast array of downstream targets to directly alter their activity.
Control Level Modulatory signals reflecting mitochondrial state.Central processing units for cellular metabolic decisions.

Signaling Pathway: Metabolic Regulation

Metabolic Regulation Pathways cluster_Mito Mitochondrion cluster_SHLP Mitochondrial Peptides cluster_Nuc Nuclear-Encoded Kinases Mito_Resp Mitochondrial Respiration (OCR/ATP) Catabolism Catabolism (Energy Production) Mito_Resp->Catabolism SHLP2_3 SHLP2 / SHLP3 SHLP2_3->Mito_Resp enhances AMPK AMPK mTOR mTORC1 AMPK->mTOR inhibits AMPK->Catabolism promotes Anabolism Anabolism (Growth, Synthesis) AMPK->Anabolism inhibits mTOR->Anabolism promotes Low_Energy Low Energy (High AMP:ATP) Low_Energy->AMPK activates High_Energy High Nutrients / Growth Factors High_Energy->mTOR activates

Caption: Overview of metabolic control by mitochondrial SHLPs and nuclear-encoded kinases AMPK and mTOR.

Part 4: Experimental Protocols

The functional data presented in this guide are derived from a variety of established experimental techniques.

Cell Viability and Proliferation Assay (MTS/MTT Assay)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[14]

  • Protocol Outline:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere.

    • Treatment: Expose cells to various concentrations of SHLPs or other test compounds for a specified duration (e.g., 24-72 hours).[2]

    • Reagent Addition: Add MTS or MTT reagent to each well.[15]

    • Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion to formazan.

    • Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the wells on a microplate reader at the appropriate wavelength (typically 570 nm for MTT). The intensity of the color is directly proportional to the number of viable cells.

Apoptosis Detection (Caspase Activity or TUNEL Assay)
  • Principle (Caspase Activity): Caspases are proteases that are activated during apoptosis. Assays can use a fluorescent or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3/7), generating a measurable signal.[16][17]

  • Principle (TUNEL Assay): The TUNEL (TdT dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT adds labeled dUTPs to the free 3'-hydroxyl ends of fragmented DNA.[18]

  • Protocol Outline (TUNEL Assay):

    • Sample Preparation: Fix and permeabilize cells or tissue sections to allow entry of the labeling reagents.[18]

    • Labeling Reaction: Incubate the sample with a reaction mix containing the TdT enzyme and fluorescently labeled dUTPs.

    • Washing: Wash samples to remove unincorporated nucleotides.

    • Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI to visualize all cells.

    • Visualization: Analyze the sample using fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright fluorescence.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Principle: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[19]

  • Protocol Outline (Mito Stress Test):

    • Cell Plating: Seed cells in a special Seahorse XF cell culture microplate and allow them to form a monolayer.

    • Assay Preparation: The day of the assay, replace the growth medium with a specialized low-buffer assay medium.

    • Instrument Setup: Hydrate the sensor cartridge and load it with compounds that modulate mitochondrial function (Oligomycin, FCCP, Rotenone/Antimycin A).[20]

    • Assay Run: The instrument measures baseline OCR and ECAR. It then sequentially injects the drugs and measures the resulting changes in OCR, allowing for the calculation of key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20][21]

References

A Comparative Guide to the Bioactivity of Synthetic Small Humanin-Like Peptide 4 (SHLP-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Small Humanin-Like Peptide 4 (SHLP-4) in the context of its fellow naturally occurring SHLP family members (SHLP1-6). While research on synthetic variants of this compound is not yet available in published literature, this guide summarizes the known biological activities of the native SHLP peptides, with a focus on this compound, to provide a foundational understanding for future research and development of synthetic analogs. The data presented is derived from key experimental studies that have begun to unravel the therapeutic potential of this family of mitochondrial-derived peptides.

Comparative Bioactivity of SHLP Peptides

The following table summarizes the observed effects of SHLP1-6 on key cellular processes, providing a quantitative comparison of their bioactivities. All peptides were tested at a concentration of 100 nM.

PeptideCell Viability (% of Control) in NIT-1 cellsApoptosis (% of Control) in NIT-1 cellsProliferation (Fold Change) in NIT-1 cellsKey Findings
SHLP-1 ~100%~100%~1.0No significant effect on viability, apoptosis, or proliferation.
SHLP-2 ~120%[1]~70%[1]~1.4[1]Enhances cell viability and proliferation while reducing apoptosis.
SHLP-3 ~115%[1]~75%[1]~1.0Increases cell viability and decreases apoptosis.
This compound ~100% ~100% ~1.3 [1]Specifically promotes cell proliferation. [1][2]
SHLP-5 ~100%~100%~1.0No significant effect on the parameters measured.
SHLP-6 ~80%~130%[1]Not ReportedInduces apoptosis and reduces cell viability.[1]

Data is approximated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocols

The data presented in this guide is based on the following key experimental methodologies as described in "Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin (B600854) sensitivity, and inflammatory markers"[1].

Cell Culture
  • Cell Lines: Murine pancreatic beta-cell line (NIT-1) and human prostate cancer cell line (22Rv1) were utilized.

  • Culture Conditions: Cells were maintained in their respective standard growth media supplemented with fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were treated with synthetic SHLP peptides (100 nM) in serum-free media.

Bioactivity Assays
  • Cell Viability Assay (MTS Assay):

    • Cells were seeded in 96-well plates.

    • After reaching desired confluency, cells were treated with the respective SHLP peptides for 72 hours.

    • Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. The assay measures the conversion of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells.

    • Absorbance was measured at 490 nm, and the results were expressed as a percentage of the control (untreated) cells.

  • Apoptosis Assay (DNA Fragmentation):

    • Cells were cultured in 24-well plates and treated with SHLP peptides for 24 hours.

    • Apoptosis was quantified by measuring cytoplasmic histone-associated DNA fragments using the Cell Death Detection ELISAPLUS kit (Roche Applied Science) following the manufacturer's protocol.

    • The assay is based on a quantitative sandwich-enzyme-immunoassay principle.

    • Results were expressed as a percentage of the control (untreated) cells.

  • Cell Proliferation Assay (BrdU Incorporation):

    • Cells were seeded in 96-well plates and treated with SHLP peptides for 24 hours.

    • Cell proliferation was determined by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA using the Cell Proliferation ELISA, BrdU (colorimetric) kit (Roche Applied Science).

    • The assay involves the immunodetection of incorporated BrdU.

    • Results were expressed as a fold change relative to the control (untreated) cells.

Signaling Pathways and Experimental Workflows

Postulated SHLP Signaling Pathway

While the specific receptor and downstream signaling cascade for this compound have not yet been fully elucidated, it is hypothesized that SHLPs, similar to the well-characterized mitochondrial peptide Humanin, may exert their effects through cell surface receptors, leading to the activation of intracellular signaling pathways that regulate cellular processes like proliferation and survival. The diagram below illustrates a generalized potential signaling pathway for SHLPs.

SHLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Receptor Putative Cell Surface Receptor This compound->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., ERK, STAT3) Receptor->Signaling_Cascade Activation Nucleus Nucleus Signaling_Cascade->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response

Caption: Postulated signaling pathway for this compound.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a typical experimental workflow for comparing the bioactivity of different synthetic peptides.

Experimental_Workflow cluster_assays Bioactivity Assays Peptide_Synthesis Synthetic Peptide (e.g., this compound variants) Treatment Peptide Treatment (Defined Concentrations) Peptide_Synthesis->Treatment Cell_Culture Cell Line Seeding (e.g., NIT-1) Cell_Culture->Treatment Viability Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (DNA Fragmentation) Treatment->Apoptosis Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Data_Analysis Data Analysis and Statistical Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Proliferation->Data_Analysis Conclusion Conclusion on Comparative Bioactivity Data_Analysis->Conclusion

Caption: Workflow for comparing peptide bioactivity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SHLP-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of synthetic peptides like SHLP-4 (Small Humanin-like Peptide 4) is a critical component of laboratory safety and regulatory compliance. While a specific, detailed Safety Data Sheet (SDS) for this compound from manufacturers was not publicly available at the time of this writing, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for handling research-grade peptides.

It is imperative to obtain and meticulously follow the complete Safety Data Sheet (SDS) provided by the manufacturer before handling, storing, or disposing of this compound.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown long-term biological effects of synthetic peptides necessitate cautious handling to prevent accidental exposure.

Personal Protective Equipment (PPE) and Waste Containers
PPE
Nitrile Gloves
Safety Goggles or Glasses
Laboratory Coat
Waste Containers
Labeled Hazardous Waste Container (for solid peptide waste and contaminated disposables)
Sharps Container (for contaminated needles or pipette tips)
Labeled Liquid Waste Container (for solutions containing this compound)

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general procedures for the disposal of unused this compound powder, solutions, and contaminated materials.

Experimental Protocol: Disposal of Unused this compound

  • Solid Waste (Unused Peptide):

    • Carefully sweep up any remaining solid this compound, avoiding the creation of dust.

    • Place the collected powder into a clearly labeled, sealed container designated for solid chemical waste.

    • This container should be disposed of through your institution's hazardous waste management program.

  • Liquid Waste (Solutions containing this compound):

    • Do not pour solutions containing this compound down the drain.

    • Collect all aqueous and solvent-based solutions containing the peptide in a designated, sealed, and clearly labeled liquid hazardous waste container.

    • The label should clearly indicate the contents, including the name "this compound" and any solvents used.

    • Dispose of the liquid waste container through your institution's established hazardous waste disposal service.

  • Contaminated Labware and Disposables:

    • Sharps: Needles, syringes, and pipette tips contaminated with this compound should be immediately placed in a designated sharps container.

    • Non-Sharps: Disposable items such as gloves, bench paper, and empty vials that have come into contact with this compound should be collected in a separate, sealed bag or container labeled as hazardous waste.

    • Follow your institution's guidelines for the disposal of sharps and other contaminated solid waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

SHLP4_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Type Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_disposal Final Disposal start This compound Waste assess_type Identify Waste Type start->assess_type solid_waste Unused this compound Powder or Contaminated Disposables assess_type->solid_waste Solid liquid_waste This compound Solutions assess_type->liquid_waste Liquid sharps_waste Contaminated Needles, Syringes, Pipette Tips assess_type->sharps_waste Sharps package_solid Package in Labeled Solid Hazardous Waste Container solid_waste->package_solid institutional_disposal Arrange for Pickup by Institutional Hazardous Waste Management package_solid->institutional_disposal package_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid package_liquid->institutional_disposal package_sharps Place in Designated Sharps Container sharps_waste->package_sharps package_sharps->institutional_disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided above is based on general laboratory safety principles for handling peptides. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound and your institution's specific safety and disposal protocols before use.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.